NH-bis-PEG2
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethylamino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4/c10-3-7-12-5-1-9-2-6-13-8-4-11/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYJVTFKENYYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37099-91-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37099-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301156253 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37099-91-5, 54384-47-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of NH-bis-PEG2 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker, a seemingly simple bridge, critically influences the solubility, stability, pharmacokinetics, and overall efficacy of the conjugate. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) moieties have gained prominence for their ability to impart favorable physicochemical properties. This technical guide provides a comprehensive overview of the properties of NH-bis-PEG2 linkers, a class of non-cleavable, hydrophilic linkers that are increasingly utilized in the design of novel therapeutics.
The core structure of an this compound linker features a central secondary amine with two flanking diethylene glycol chains, typically terminating in reactive functional groups. This guide will focus on the fundamental this compound amine linker (1,8-Diamino-3,6-dioxaoctane) and its derivatives where the terminal primary amines are modified to create homobifunctional or heterobifunctional reagents. These linkers are instrumental in connecting a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug or an E3 ligase ligand), enhancing the overall performance of the resulting bioconjugate.[1][2]
Core Properties of this compound Linkers
The this compound linker is characterized by its hydrophilicity, flexibility, and biocompatibility, properties conferred by the ethylene (B1197577) glycol units. These characteristics are crucial for overcoming challenges associated with the aggregation and poor solubility of hydrophobic drug molecules often used in ADCs and PROTACs.[3][4] The central secondary amine and the two terminal functional groups provide multiple points for conjugation, allowing for the creation of branched structures.
Physicochemical Properties
The fundamental building block of many this compound linkers is 1,8-Diamino-3,6-dioxaoctane. Its properties provide a baseline for understanding the behavior of more complex derivatives.
| Property | Value | Reference |
| Chemical Name | 1,8-Diamino-3,6-dioxaoctane | [5][6] |
| Synonyms | Amino-PEG2-amine, Bis-NH2-PEG2 | [5][6] |
| CAS Number | 929-59-9 | [5][6] |
| Molecular Formula | C6H16N2O2 | [5][6] |
| Molecular Weight | 148.20 g/mol | [5][6] |
| Appearance | Clear, colorless liquid | [5][6] |
| Boiling Point | 105-109 °C at 6 mm Hg | [5][6] |
| Density | 1.015 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.461 | [5][6] |
| pKa (of amino groups) | 9.04 (predicted) | [5] |
| Calculated Extended Length | ~12.5 Å | Calculated |
Note on Calculated Extended Length: The extended length of the this compound amine linker is estimated based on standard bond lengths (C-C: ~1.54 Å, C-O: ~1.43 Å, C-N: ~1.47 Å) and assuming a fully extended trans conformation. This value is an approximation and the actual end-to-end distance in solution will be shorter due to the linker's flexibility.
Solubility
The PEG component of the this compound linker significantly enhances its aqueous solubility.[3] This is a critical feature when working with hydrophobic payloads, as it can prevent aggregation and improve the overall solubility of the final conjugate.[7]
| Solvent | Solubility | Notes | Reference |
| Water | Soluble (in 0.4 parts water) | Highly soluble due to the hydrophilic ether linkages and terminal amines. | [5][6] |
| DMSO | Soluble (up to 250 mg/mL) | Often used as a solvent for creating stock solutions. May require sonication. | [8] |
| DMF | Soluble | A common solvent for conjugation reactions. | [9] |
| DCM | Soluble | Can be used in synthetic modifications of the linker. | [9] |
Stability
This compound linkers form stable amide bonds when conjugated to carboxylic acids. The ether linkages within the PEG chain are generally stable to a wide range of pH conditions and are not susceptible to enzymatic cleavage, hence they are classified as non-cleavable linkers.[10] The stability of the terminal functional groups (e.g., NHS esters) is a critical consideration during conjugation reactions.
| Condition | Stability Profile | Reference |
| pH | The core PEG and amide linkages are stable across a broad pH range. Phosphoester and phosphoamide-containing PEG hydrogels show pH-sensitive degradation, being more rapid under acidic conditions. | [11] |
| Temperature | Stable under typical storage and reaction conditions (-20°C to room temperature). | [5][6] |
| Hydrolysis of NHS Esters | The NHS-ester moiety is susceptible to hydrolysis in aqueous solutions. The half-life of the NHS ester decreases with increasing pH. Reactions with primary amines are most efficient at a pH of 7-9. | [12][13] |
Applications in Drug Development
The unique properties of this compound linkers make them valuable tools in the development of targeted therapies.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The hydrophilicity of the this compound linker can improve the solubility and reduce aggregation of ADCs, particularly those with hydrophobic payloads.[7][14] The linker's flexibility can also ensure that the payload does not interfere with the antibody's ability to bind to its target antigen. The non-cleavable nature of the this compound linker means that the payload is released upon lysosomal degradation of the antibody, which can contribute to a more stable ADC in circulation and potentially reduce off-target toxicity.[15]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] The length and flexibility of the linker are critical for achieving the optimal orientation of the two proteins.[16] The hydrophilicity of PEG-based linkers like this compound can improve the solubility and cell permeability of the PROTAC molecule.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound linkers. These are generalized protocols that should be optimized for specific applications.
Protocol 1: Conjugation of this compound-acid to a Protein via EDC/NHS Chemistry
This protocol describes the conjugation of a carboxylated this compound linker to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-acid linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with PBS using a desalting column.
-
Linker Activation: a. Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. b. Prepare a fresh stock solution of EDC (e.g., 10 mg/mL) in anhydrous DMSO or Activation Buffer. c. Prepare a stock solution of NHS/Sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMSO or Activation Buffer. d. Dissolve the this compound-acid linker in Activation Buffer. e. Add a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution. f. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[17][18]
-
Conjugation Reaction: a. Immediately add the activated linker solution to the protein solution. A starting point is a 10-20 fold molar excess of the linker to the protein. b. Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[17]
-
Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.[19]
-
Purification: a. Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[17] b. For higher purity, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed.[][21]
Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of a protein, allowing for its separation from the unreacted protein.
Materials:
-
Crude PEGylated protein mixture from Protocol 1
-
SEC column suitable for the molecular weight range of the conjugate (e.g., Superdex 200 or similar)
-
HPLC or FPLC system
-
Mobile Phase: PBS or other suitable buffer
-
Protein standards for column calibration
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the Mobile Phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any precipitates.
-
Injection: Inject the filtered sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the Mobile Phase at a constant flow rate. Collect fractions corresponding to the different peaks observed in the chromatogram. The PEGylated protein will elute earlier than the unreacted protein.[22][23]
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the PEGylated conjugate.
Protocol 3: Characterization of Conjugates by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the drug-to-antibody ratio (DAR) or the molecular weight of the PROTAC.
Materials:
-
Purified conjugate sample
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)
-
Appropriate solvents and matrices for the chosen ionization method
Procedure:
-
Sample Preparation: Prepare the sample according to the requirements of the mass spectrometer. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) and dilution. For ADCs, the sample may be analyzed intact or after reduction of disulfide bonds to separate the light and heavy chains.
-
Mass Spectrometry Analysis: a. Acquire the mass spectrum of the sample. b. For intact protein analysis, the mass of the conjugate will be higher than the unconjugated protein by the mass of the attached linker-payload molecules. c. For ADCs, the DAR can be calculated from the mass shift.[2][24][25][26] d. For PROTACs, the measured molecular weight should match the theoretical molecular weight of the final construct.
-
Data Analysis: Process the raw data using appropriate software to determine the molecular weights of the observed species.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the application and analysis of this compound linkers.
Caption: General structure of a homobifunctional this compound linker.
Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.
Caption: A logical workflow for the synthesis and analysis of protein-linker conjugates.
Conclusion
This compound linkers represent a versatile and valuable class of tools for the development of advanced bioconjugates. Their inherent hydrophilicity, flexibility, and stability address key challenges in the design of ADCs and PROTACs, ultimately contributing to the creation of more effective and safer targeted therapeutics. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound linkers in their drug development endeavors. As with any bioconjugation strategy, empirical optimization of reaction conditions and thorough characterization of the final product are essential for success.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Cas 929-59-9,1,8-Diamino-3,6-dioxaoctane | lookchem [lookchem.com]
- 6. 1,8-Diamino-3,6-dioxaoctane | 929-59-9 [amp.chemicalbook.com]
- 7. purepeg.com [purepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NH-bis(PEG2-Boc), 2182601-69-8 | BroadPharm [broadpharm.com]
- 10. NH-bis(PEG2-Boc) - Creative Biolabs [creative-biolabs.com]
- 11. Biocompatible and pH-sensitive PEG hydrogels with degradable phosphoester and phosphoamide linkers end-capped with amine for controlled drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 21. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. protagene.com [protagene.com]
- 25. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NH-bis-PEG2 Linker: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the NH-bis-PEG2 linker, a branched polyethylene (B3416737) glycol derivative increasingly utilized in the fields of bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and its role as a linker in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Chemical Identity
This compound, identified by the CAS number 54384-47-3 , is a branched molecule featuring a central secondary amine to which two polyethylene glycol (PEG) chains of two ethylene (B1197577) oxide units are attached. Each PEG chain is terminated with a primary hydroxyl group. The systematic IUPAC name for this compound is 2-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethanol .[1][2] Its structure imparts hydrophilicity and provides a flexible spacer, which is advantageous in various bioconjugation applications.
The chemical formula for this compound is C₈H₁₉NO₄ .[1][3][4] This composition and structure give it unique properties as a bifunctional linker, with the central amine and terminal hydroxyls serving as reactive handles for the attachment of different molecules.
Physicochemical and Technical Data
A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 54384-47-3 |
| Molecular Formula | C₈H₁₉NO₄[1][3][4] |
| Molecular Weight | 193.24 g/mol [3][4] |
| IUPAC Name | 2-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethanol[1][2] |
| Synonyms | 2,2'-((azanediylbis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)[1] |
| Physical Form | Liquid[1][2] |
| Purity | ≥95%[1][3] |
| Storage Conditions | 4°C, protect from light[3] |
| Topological Polar Surface Area (TPSA) | 70.95 Ų[1] |
| logP (calculated) | -1.4062[1] |
Role in Drug Development and Bioconjugation
This compound is primarily employed as a bifunctional or trifunctional linker in the synthesis of complex biomolecules. Its branched structure allows for the attachment of multiple molecules, which can be particularly useful in increasing the drug-to-antibody ratio (DAR) in ADCs without significantly increasing the hydrophobicity of the conjugate. The PEG chains contribute to improved solubility and can reduce the immunogenicity of the resulting bioconjugate.
The key reactive sites on this compound are:
-
The central secondary amine: This can be conjugated to molecules with amine-reactive groups, such as NHS esters.
-
The two terminal hydroxyl groups: These can be activated and subsequently reacted with various functional groups on payload molecules.
This multi-functionality makes this compound a versatile tool for researchers developing targeted therapies.
Experimental Protocols
Objective: To conjugate a cytotoxic drug (payload) to a monoclonal antibody (mAb) using the this compound linker.
Step 1: Activation of this compound Hydroxyl Groups
This initial step prepares the linker for attachment to the drug molecule.
-
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
-
Procedure: a. Dissolve this compound in anhydrous DMF under an inert atmosphere. b. Add a molar excess of DSC (e.g., 2.2 equivalents) to the solution. c. Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) to confirm the formation of the activated intermediate. d. The resulting solution containing the DSC-activated this compound can be used directly in the next step.
Step 2: Conjugation of the Activated Linker to the Payload
This step attaches the drug molecule to the activated linker.
-
Materials:
-
DSC-activated this compound solution (from Step 1)
-
Payload molecule with a primary amine group
-
Anhydrous DMF
-
-
Procedure: a. Dissolve the amine-containing payload in anhydrous DMF. b. Add the payload solution to the DSC-activated this compound solution. c. Stir the reaction mixture at room temperature overnight. d. Monitor the formation of the linker-payload conjugate by LC-MS. e. Purify the conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC) to remove unreacted components.
Step 3: Conjugation of the Linker-Payload to the Antibody
This final step connects the drug-linker construct to the antibody.
-
Materials:
-
Purified linker-payload conjugate
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive crosslinker (e.g., an NHS ester) if the central amine of the linker needs to be activated, or a carbodiimide (B86325) (e.g., EDC) if the antibody's carboxyl groups are targeted.
-
-
Procedure (example using EDC/NHS chemistry to target antibody carboxyl groups): a. Dissolve the linker-payload conjugate in an appropriate buffer. b. To the antibody solution, add a molar excess of EDC and N-hydroxysuccinimide (NHS) to activate the carboxyl groups on the antibody. c. Incubate for 15-30 minutes at room temperature. d. Add the linker-payload solution to the activated antibody solution. The central secondary amine of the linker will react with the activated carboxyl groups on the antibody. e. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. f. Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine). g. Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules. h. Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Visualizations
Logical Workflow for ADC Synthesis using this compound
The following diagram illustrates the logical steps involved in synthesizing an Antibody-Drug Conjugate using the this compound linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of NH-bis-PEG2 Derivatives in Aqueous Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of NH-bis-PEG2 derivatives in aqueous buffers. These bifunctional polyethylene (B3416737) glycol (PEG) linkers are integral in bioconjugation, antibody-drug conjugates (ADCs), and PROTAC development, where their solubility is a critical parameter for successful formulation and application. This document outlines the qualitative solubility of common this compound derivatives, explores the factors influencing their behavior in aqueous media, and provides a detailed experimental protocol for solubility determination.
Introduction to this compound Derivatives and Their Solubility
This compound derivatives are branched molecules featuring a central secondary amine with two polyethylene glycol chains. The termini of these PEG chains can be functionalized with various groups, such as hydroxyl (-OH), Boc-protected amines (-NHBoc), or carboxylic acids (-COOH), enabling a wide range of conjugation chemistries.
The inherent hydrophilicity of the PEG chains generally imparts good water solubility to these compounds.[1][2] This is a crucial characteristic, as many bioconjugation reactions are performed in aqueous buffers to maintain the stability and activity of biological molecules like proteins and antibodies.[3]
Qualitative Solubility of Common this compound Derivatives
While specific quantitative solubility data in aqueous buffers is not extensively published in peer-reviewed literature, information from commercial suppliers consistently indicates that this compound derivatives are soluble in water and other polar organic solvents. This qualitative data is summarized in the table below.
| Derivative Name | Structure | Reported Solubility |
| NH-bis(PEG2-OH) | A central amine with two PEG2 chains terminating in hydroxyl groups. | Soluble in water. |
| NH-bis(PEG2-Boc) | A central amine with two PEG2 chains terminating in Boc-protected amine groups. | Soluble in Water, DMSO, DMF, DCM.[4] |
| NH-bis(PEG2-acid) | A central amine with two PEG2 chains terminating in carboxylic acid groups. | Soluble in Water, DMF, DMSO.[5] |
| NH-bis(PEG2-acid) HCl salt | The hydrochloride salt of the NH-bis(PEG2-acid) derivative. | Reported as an aqueous soluble branched compound.[6] |
Key Factors Influencing the Aqueous Solubility of PEG Derivatives
The solubility of PEG derivatives, including the this compound series, is influenced by several molecular and environmental factors. Understanding these can aid in the selection and application of these linkers.
-
PEG Chain Length : The number of ethylene (B1197577) glycol units is a primary determinant of hydrophilicity. Longer PEG chains generally lead to increased water solubility.[7]
-
Terminal Functional Groups : The nature of the end groups on the PEG chains plays a significant role. The presence of charged or polar groups, such as carboxylic acids or their salt forms, can enhance water solubility.[7]
-
Molecular Architecture : Branched or multi-arm PEG structures can create a dense hydrophilic shield around a molecule, which is highly effective at increasing solubility.[7]
-
pH of the Aqueous Buffer : For derivatives with ionizable groups, such as carboxylic acids or the central amine, the pH of the buffer will affect their charge state and, consequently, their solubility.
-
Temperature : While generally less impactful for small, highly soluble PEGs at typical laboratory temperatures, temperature can influence the solubility of larger PEGylated molecules.
Experimental Protocol for Determining Aqueous Solubility
For a precise understanding of the solubility of an this compound derivative in a specific aqueous buffer, experimental determination is recommended. The following protocol describes the widely used shake-flask method for determining thermodynamic (equilibrium) solubility, coupled with UV-Vis spectrophotometry for quantification.[4][6] This method is suitable for compounds that possess a UV-absorbing chromophore.
Materials and Equipment
-
This compound derivative (solid form)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm)
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplates
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The workflow for determining thermodynamic solubility via the shake-flask method is depicted below.
References
- 1. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. enamine.net [enamine.net]
- 4. enamine.net [enamine.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rjptonline.org [rjptonline.org]
- 7. ovid.com [ovid.com]
Navigating the Chemical Landscape of NH-bis-PEG2: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Overview of NH-bis-PEG2 for Advanced Drug Development
In the rapidly evolving fields of pharmaceutical sciences and drug development, the precise chemical tools utilized can be pivotal to success. This guide provides an in-depth analysis of this compound, a versatile polyethylene (B3416737) glycol (PEG) linker, for researchers, scientists, and professionals in drug development. Due to ambiguity in its common nomenclature, this paper will clarify the different forms of "this compound" and focus on the primary variant, CAS number 54384-47-3, while providing context on related structures.
Deciphering the Identity of this compound
The term "this compound" can refer to several distinct chemical entities. It is crucial for researchers to identify the specific molecule by its CAS number to ensure the reproducibility and accuracy of their work. The primary subject of this guide is 2-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethanol.
Below is a table summarizing the key quantitative data for this compound and its related compounds, highlighting the critical differences in their structures and properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | 54384-47-3 | C8H19NO4 | 193.24 | Secondary amine with two PEG2 arms ending in hydroxyl groups.[][2] |
| NH-Bis(PEG2-OH) | 25743-12-8 | C12H27NO6 | 281.4 | Branched PEG with a central amino group and two terminal hydroxyls. |
| NH-bis(PEG2-Boc) | 2182601-69-8 | C22H45N3O8 | 479.62 | A Boc-protected amine with two PEG2 arms.[3][4] |
| Bis-NH2-PEG2 | 929-59-9 | C6H16N2O2 | 148.20 | A linear PEG2 linker with a primary amine at each terminus.[5] |
Core Applications in Drug Development
This compound (CAS 54384-47-3) is a non-cleavable linker primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6] Its branched structure and the hydrophilic nature of the PEG chains offer several advantages in the design of complex therapeutic molecules.
In Antibody-Drug Conjugates (ADCs):
As a linker in ADCs, this compound connects a monoclonal antibody to a cytotoxic payload. The PEG chains enhance the solubility and stability of the conjugate. The secondary amine provides a point of attachment, often to a carboxylic acid group on a payload or a modified antibody, while the terminal hydroxyl groups can be further functionalized if needed.
In PROTACs:
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target protein binder and the E3 ligase ligand is a critical component influencing the PROTAC's efficacy. Branched PEG linkers like this compound are employed to:
-
Enhance Solubility: The inherent hydrophilicity of the PEG chains improves the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3][4]
-
Optimize Ternary Complex Formation: The flexibility of the PEG arms can facilitate the optimal orientation of the target protein and the E3 ligase, promoting the formation of a stable and productive ternary complex required for ubiquitination.
-
Modulate Cell Permeability: While PEGylation can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers may allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and aiding cellular uptake.
The logical workflow of a PROTAC's mechanism of action is illustrated below.
Caption: The mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.
Experimental Protocols
While specific protocols for this compound are often proprietary, a general methodology for conjugating an amine-terminated PEG linker to a carboxylic acid-containing molecule (e.g., a drug payload or a protein) is provided below. This is a representative workflow and may require optimization for specific applications.
Objective: To conjugate this compound to a molecule containing a carboxylic acid via amide bond formation using EDC/NHS chemistry.
Materials:
-
This compound (CAS 54384-47-3)
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4 for biomolecules, or an organic base like triethylamine (B128534) (TEA) for small molecules in organic solvents)
-
Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Molecule-COOH in the chosen anhydrous solvent.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.
-
Allow the reaction to proceed for 15-60 minutes at room temperature to form the NHS-ester intermediate. The reaction progress can be monitored by TLC or LC-MS.
-
-
Conjugation Reaction:
-
In a separate vessel, dissolve this compound in the same solvent.
-
Add the activated Molecule-COOH-NHS ester solution to the this compound solution. A slight molar excess of the amine component may be used.
-
If necessary, add an organic base like TEA to scavenge the acid produced.
-
Let the reaction stir at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Quenching:
-
Add a quenching reagent to consume any unreacted NHS-ester.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and HPLC.
-
The following diagram outlines this experimental workflow.
Caption: A generalized workflow for the conjugation of this compound to a carboxylic acid-containing molecule.
Conclusion
This compound and its related branched PEG linkers are powerful tools in modern drug development, offering a means to enhance the properties of complex biologics and targeted therapies like ADCs and PROTACs. A thorough understanding of their chemical properties, as distinguished by their CAS numbers, is essential for their effective application. The methodologies outlined in this guide provide a foundation for researchers to incorporate these versatile linkers into their drug design and development pipelines.
References
The Pivotal Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics and diagnostics, bioconjugation stands as a cornerstone technology, enabling the creation of complex molecules that synergize the distinct properties of their components. At the heart of many successful bioconjugates lies the polyethylene (B3416737) glycol (PEG) linker. PEG, a synthetic, hydrophilic polymer, has become an indispensable tool for connecting biomolecules, drugs, and imaging agents.[1][2][3] Its remarkable versatility and biocompatibility have revolutionized drug delivery, protein therapeutics, and diagnostic applications.[1][2][3]
This technical guide provides a comprehensive overview of the role of PEG linkers in bioconjugation. It delves into their fundamental properties, the various types of PEG linkers available, and their profound impact on the pharmacokinetic and pharmacodynamic profiles of bioconjugates. Furthermore, this guide offers detailed experimental protocols for common bioconjugation and characterization techniques, alongside quantitative data and visual representations of key processes to aid researchers in the rational design and development of next-generation bioconjugates.
The Physicochemical Advantages of PEG Linkers
The utility of PEG linkers in bioconjugation stems from a unique combination of physicochemical properties that address many of the challenges associated with the administration and efficacy of therapeutic and diagnostic agents.[4][5]
Core Properties of PEG Linkers:
-
Hydrophilicity: PEG is highly soluble in aqueous environments, a property that can be conferred to hydrophobic drugs or proteins upon conjugation, thereby increasing their solubility and reducing aggregation.[6][7][8]
-
Biocompatibility and Low Immunogenicity: PEG is non-toxic and generally does not elicit a significant immune response.[4][9] This "stealth" property is crucial for therapeutic applications, as it allows the bioconjugate to evade the host's immune system.[4]
-
Flexibility: The repeating ethylene (B1197577) oxide units of the PEG chain provide significant flexibility, which can help to maintain the biological activity of the conjugated molecules by minimizing steric hindrance.[4][10]
-
Increased Hydrodynamic Radius: The attachment of PEG chains increases the effective size of the bioconjugate in solution. This increased hydrodynamic volume reduces renal clearance, leading to a significantly prolonged circulation half-life in the bloodstream.[8][11]
These properties collectively contribute to enhanced stability, improved bioavailability, and reduced toxicity of bioconjugates, making PEGylation a widely adopted strategy in drug development.[6][11]
Types of PEG Linkers and Their Applications
The versatility of PEG linkers is further enhanced by the ability to synthesize them in various architectures and with a wide array of reactive functional groups. This allows for tailored bioconjugation strategies to meet specific therapeutic or diagnostic needs.
Based on Architecture:
-
Linear PEG Linkers: These are the simplest form, consisting of a straight chain of repeating ethylene oxide units with functional groups at one or both ends.[6] They are commonly used for general protein PEGylation to improve pharmacokinetics.[6]
-
Branched PEG Linkers: These linkers have multiple PEG chains emanating from a central core.[6] This architecture can provide a greater hydrodynamic volume for a given molecular weight compared to linear PEGs, leading to even longer circulation times.[12][13] Branched PEGs can also offer increased shielding of the conjugated molecule.[13]
-
Multi-arm PEG Linkers: These are similar to branched PEGs but often have a higher number of "arms," making them suitable for creating complex architectures like hydrogels or for conjugating multiple molecules.
Based on Functionality:
-
Homobifunctional PEG Linkers: These linkers possess two identical reactive groups at their termini, making them ideal for cross-linking applications or for symmetrical conjugation.[8]
-
Heterobifunctional PEG Linkers: These are among the most versatile types of PEG linkers, featuring two different reactive groups at their ends.[12] This allows for the sequential and specific conjugation of two different molecules, a critical feature in the construction of antibody-drug conjugates (ADCs) and other targeted therapies.[12]
Based on Cleavage Properties:
-
Non-Cleavable PEG Linkers: These form a stable, permanent bond between the conjugated molecules.[14] They are often used when the bioconjugate is intended to remain intact to exert its function, or when the release of the payload relies on the degradation of the entire conjugate within the target cell.[][16]
-
Cleavable PEG Linkers: These linkers are designed with a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of specific enzymes.[17][18] This "triggered release" mechanism is highly advantageous for drug delivery applications, as it allows for the controlled release of a therapeutic agent at the target site, minimizing off-target toxicity.[17][18] Common cleavage triggers include:
-
pH-sensitive linkers (e.g., hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.[16]
-
Enzyme-sensitive linkers (e.g., peptide-based linkers like Valine-Citrulline): Cleaved by specific enzymes, such as cathepsins, that are often overexpressed in tumor cells.[6][16]
-
Redox-sensitive linkers (e.g., disulfide bonds): Cleaved in the reducing environment inside cells, which has a higher concentration of glutathione (B108866) than the bloodstream.[16]
-
Quantitative Impact of PEGylation on Bioconjugate Properties
The effects of PEGylation on the physicochemical and pharmacokinetic properties of bioconjugates can be quantified. The following tables summarize representative data from various studies.
Table 1: Effect of PEG Linker Length on Circulation Half-Life
| Bioconjugate | PEG Linker Length (kDa) | Circulation Half-Life (t½) | Fold Increase vs. Unmodified | Reference |
| Interferon-α2a | 12 (linear) | ~30-50 hours | ~5-10 fold | [3] |
| Interferon-α2a | 40 (branched) | ~70-90 hours | ~15-20 fold | [3] |
| Methotrexate-loaded Chitosan Nanoparticles | 5 | ~24 hours (elimination) | ~9 fold | [19] |
| TNF Nanobody | 40 (linear) | ~40 hours | Significant | [13] |
| TNF Nanobody | 40 (2x20 branched) | ~70 hours | Significant | [13] |
Table 2: Impact of PEGylation on Protein Stability and Solubility
| Protein | PEGylation Details | Observation | Reference |
| Various Proteins | General PEGylation | Increased protein hydration and formation of a "hydration shell" | [5][20] |
| T4 Lysozyme | 2 kDa linear vs. cyclic PEG | Melting temperature (Tm) increased from 56.8°C to ~63°C for both | [2][21] |
| Hydrophobic Drugs | General PEGylation | Significantly enhanced aqueous solubility | [8] |
| Recombinant Proteins | General PEGylation | Reduced aggregation and increased shelf-life | [5][20] |
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC) with a Cleavable PEG Linker
References
- 1. Effect of PEG Architecture on the Hybridization Thermodynamics and Protein Accessibility of PEGylated Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. purepeg.com [purepeg.com]
- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 17. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 18. purepeg.com [purepeg.com]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amine-Reactive PEG Crosslinkers for Researchers, Scientists, and Drug Development Professionals
Introduction to Amine-Reactive PEG Crosslinkers
Poly(ethylene glycol) (PEG) crosslinkers are indispensable tools in modern biotechnology and pharmaceutical development. Their ability to covalently link biomolecules has revolutionized drug delivery, protein stabilization, and diagnostics. Among the various types of PEG crosslinkers, those reactive towards amine groups are particularly prominent due to the abundance of primary amines on the surface of proteins and other biomolecules. This guide provides a comprehensive overview of amine-reactive PEG crosslinkers, their chemistry, applications, and detailed protocols for their use.
Amine-reactive PEG crosslinkers are polymers functionalized with electrophilic groups that readily react with nucleophilic primary amine groups found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. This process, known as PEGylation, imparts several favorable properties to the modified molecule, including increased hydrodynamic size, enhanced serum half-life, reduced immunogenicity, and improved solubility.
This guide will delve into the different classes of amine-reactive PEG crosslinkers, their mechanisms of action, and provide quantitative data to aid in the selection of the most appropriate crosslinker for a specific application. Furthermore, detailed experimental protocols and visual workflows are presented to facilitate their practical implementation in the laboratory.
Classification of Amine-Reactive PEG Crosslinkers
Amine-reactive PEG crosslinkers can be broadly categorized based on the nature of their reactive group and their overall structure.
Based on Reactive Group Chemistry
The most common amine-reactive functional groups are N-Hydroxysuccinimide (NHS) esters and aldehydes.
-
NHS Ester PEGs: These are the most widely used amine-reactive PEGs due to their high reactivity and the formation of stable amide bonds.[1] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of NHS as a byproduct.[2]
-
Aldehyde PEGs: These PEGs react with primary amines to form an initial imine bond (Schiff base), which can be subsequently reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride. This two-step reaction offers a degree of control and can be advantageous for specific applications.
Based on Structure
PEG crosslinkers can also be classified by the number and type of their functional groups.
-
Homobifunctional Crosslinkers: These possess two identical reactive groups, enabling the crosslinking of molecules with the same functional group.[3] They are often used to create intramolecular crosslinks or to form polymers.[3]
-
Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for the sequential conjugation of two different molecules with distinct functional groups.[4] This provides greater control over the crosslinking process and minimizes the formation of undesirable byproducts.[4]
Quantitative Data for Amine-Reactive PEG Crosslinkers
The selection of an appropriate crosslinker is critical for the success of a bioconjugation reaction. The following tables provide quantitative data to aid in this process.
Table 1: Hydrolysis Half-lives of Common NHS Ester PEGs
NHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing reaction to the desired amidation. The rate of hydrolysis is highly dependent on the pH and the specific structure of the NHS ester.
| NHS Ester Type | Full Name | Linkage | Hydrolysis Half-life (pH 8.0, 25°C) |
| SCM | Succinimidyl Carboxymethyl | -O-CH₂-COO-NHS | ~10 minutes |
| SPA | Succinimidyl Propionate | -O-(CH₂)₂-COO-NHS | ~20 minutes |
| SBA | Succinimidyl Butanoate | -O-(CH₂)₃-COO-NHS | ~20 minutes |
| SVA | Succinimidyl Valerate | -O-(CH₂)₄-COO-NHS | ~34 minutes |
| SG | Succinimidyl Glutarate | -O-CO-(CH₂)₃-COO-NHS | ~18 minutes |
| SS | Succinimidyl Succinate | -O-CO-(CH₂)₂-COO-NHS | ~10 minutes |
Data compiled from various sources.
Table 2: General Reaction Conditions for Amine-Reactive PEG Crosslinkers
| Parameter | NHS Ester PEGs | Aldehyde PEGs |
| pH Range | 7.0 - 9.0 (optimal 8.0-8.5) | 5.5 - 9.5 (for Schiff base formation) |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes to 2 hours | 2 to 4 hours (for Schiff base formation) |
| Molar Excess | 10- to 50-fold over amine | 10- to 50-fold over amine |
| Reducing Agent | Not applicable | Required (e.g., Sodium Cyanoborohydride) |
| Common Buffers | Phosphate, Borate, Bicarbonate | MES, HEPES, Phosphate |
| Incompatible Buffers | Tris, Glycine (contain primary amines) | Buffers with primary amines |
Table 3: Physical Properties of Amine-Reactive PEG Crosslinkers
| Property | Description |
| Physical Form | White to off-white powder or waxy solid, depending on molecular weight.[5][6] |
| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents.[5] Less soluble in alcohols and ether.[5] |
| Molecular Weights | Available in a wide range of molecular weights, from hundreds to tens of thousands of Daltons. |
Experimental Protocols
The following are generalized protocols for common applications of amine-reactive PEG crosslinkers. Optimization may be required for specific molecules and applications.
Protocol 1: General Protein PEGylation with NHS Ester PEG
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-X (where X is the desired second functional group or a methyl group)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-PEG-X in anhydrous DMSO or DMF to a stock concentration of 10-100 mg/mL.
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-X to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE (to observe the increase in molecular weight) and other relevant analytical techniques to determine the degree of PEGylation.
Protocol 2: Functionalization of Nanoparticles with Aldehyde-PEG
Materials:
-
Amine-functionalized nanoparticles
-
Aldehyde-PEG linker
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Sodium cyanoborohydride (NaBH₃CN) solution
-
Washing buffer (e.g., PBS)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Resuspend the amine-functionalized nanoparticles in the reaction buffer.
-
PEGylation Reaction: Add a 20- to 50-fold molar excess of the Aldehyde-PEG linker to the nanoparticle suspension.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature with gentle shaking to form the imine bond.
-
Reduction: Add sodium cyanoborohydride to a final concentration of 5-10 mg/mL to reduce the imine bond to a stable secondary amine. Incubate for another 2 hours at room temperature.
-
Washing: Pellet the nanoparticles by centrifugation and remove the supernatant.
-
Resuspension: Resuspend the nanoparticles in the washing buffer. Repeat the washing step 2-3 times to remove unreacted reagents.
-
Final Suspension: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage or downstream applications.
Mandatory Visualizations
Antibody-Drug Conjugate (ADC) Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using a heterobifunctional amine-reactive PEG crosslinker (NHS-PEG-Maleimide).
Nanoparticle Functionalization Workflow
This diagram outlines the process of functionalizing nanoparticles with a PEG linker, starting with carboxylated nanoparticles and using EDC/NHS chemistry to conjugate an amine-terminated PEG.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. creativepegworks.com [creativepegworks.com]
The Hydrophilic Heart of Bioconjugation: An In-depth Technical Guide to PEG2 Spacers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced therapeutics, the seemingly simple polyethylene (B3416737) glycol (PEG) spacer plays a pivotal role. Among the various lengths of PEG linkers, the short and flexible PEG2 spacer is a fundamental building block, prized for its ability to impart hydrophilicity and optimize the performance of complex bioconjugates. This technical guide delves into the core principles of PEG2 hydrophilicity, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.
The Chemical Basis of PEG2's Hydrophilicity
The profound hydrophilicity of the PEG2 spacer is rooted in its chemical structure. Comprised of two repeating ethylene (B1197577) glycol units, the molecule is rich in ether oxygen atoms. These oxygen atoms, with their partial negative charges, readily form hydrogen bonds with water molecules.[1] This strong affinity for water allows PEG2-containing molecules to present a hydrated shield, which can mask the hydrophobicity of an attached payload and enhance its overall solubility in aqueous environments.[2][3]
The fundamental unit of a PEG2 spacer is diethylene glycol. Its physicochemical properties provide a clear indication of the inherent hydrophilicity of this short spacer. Diethylene glycol is completely miscible with water, meaning it can be mixed in any proportion without separation.[4][5] Furthermore, its octanol-water partition coefficient (Log Kow) is exceptionally low, at -1.98, signifying a strong preference for the aqueous phase over a lipid phase.[6]
Quantitative Hydrophilicity Data
To facilitate the rational design of bioconjugates, it is crucial to have access to quantitative data that describes the hydrophilicity of various linkers. The following table summarizes key physicochemical properties related to the hydrophilicity of PEG2 and related molecules.
| Compound/Moiety | Property | Value | Significance | Reference(s) |
| Diethylene Glycol (PEG2 monomer) | Water Solubility | Completely miscible | Indicates exceptional hydrophilicity and ability to enhance the solubility of conjugated molecules. | [4][5] |
| Diethylene Glycol (PEG2 monomer) | Log Kow | -1.98 | A highly negative value demonstrates a strong preference for aqueous environments over lipid environments. | [6] |
| 68Ga-NOTA-PEG2-RM26 | LogD (pH 7.4) | -2.27 ± 0.07 | Demonstrates that even when conjugated to a larger, more complex molecule, the PEG2 spacer contributes significantly to the overall hydrophilicity of the conjugate. | [7] |
Applications in Drug Development: Enhancing Efficacy and Safety
The hydrophilic nature of PEG2 spacers is leveraged in a multitude of drug development applications, most notably in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific cancer antigen. The linker is a critical component that influences the stability, solubility, and pharmacokinetic profile of the ADC.[8][9] Incorporating a hydrophilic PEG2 spacer into the linker can:
-
Mitigate Aggregation: Many cytotoxic payloads are hydrophobic and can induce aggregation of the ADC, leading to reduced efficacy and potential immunogenicity. The PEG2 spacer can help to shield the hydrophobic drug, improving the overall solubility and stability of the conjugate.[3][10]
-
Improve Pharmacokinetics: The hydrophilic nature of the PEG linker can increase the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its circulation half-life.[11]
-
Enable Higher Drug-to-Antibody Ratios (DAR): By improving the solubility of the conjugate, PEG linkers can allow for the attachment of more drug molecules to the antibody without compromising its physicochemical properties.[10][11]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex.[12] A PEG2 spacer is often incorporated into the PROTAC linker to:
-
Enhance Solubility: The overall PROTAC molecule can be large and possess hydrophobic regions. A PEG2 spacer improves its aqueous solubility, which is critical for cell permeability and bioavailability.[13]
-
Provide Optimal Spacing and Flexibility: The length and flexibility of the linker are critical for allowing the target protein and E3 ligase to come together in the correct orientation for ubiquitination. The short and flexible nature of the PEG2 spacer can facilitate this interaction.[13]
-
Improve Cell Permeability: By balancing the hydrophobicity of the molecule, the PEG linker can improve its ability to cross cell membranes and reach its intracellular target.[13]
Experimental Protocols for Assessing Hydrophilicity
Accurate and reproducible measurement of hydrophilicity is essential for the characterization of PEG2-containing molecules. The following are detailed protocols for key experiments.
Determination of Aqueous Solubility by UV-Vis Spectrophotometry
This method is suitable for compounds that possess a UV-active chromophore.
Materials:
-
PEG2-containing compound of interest
-
Deionized water or appropriate aqueous buffer (e.g., PBS, pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of the PEG2-containing compound.
-
Prepare a concentrated stock solution in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Create a series of standard solutions of known concentrations by serially diluting the stock solution with the aqueous buffer.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid PEG2-containing compound to a known volume of the aqueous buffer in a vial to create a suspension.
-
Tightly cap the vial and place it on an orbital shaker.
-
Agitate the sample at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) of the compound.
-
Generate a standard curve by plotting absorbance versus concentration.
-
Measure the absorbance of the filtered supernatant from the saturated solution.
-
Use the standard curve to determine the concentration of the dissolved compound in the saturated solution. This concentration represents its aqueous solubility.[14]
-
Contact Angle Measurement for Surface Hydrophilicity
This method assesses the hydrophilicity of a surface functionalized with a PEG2-containing molecule.
Materials:
-
Solid substrate (e.g., glass slide, silicon wafer)
-
PEG2-functionalized surface
-
Contact angle goniometer with a high-resolution camera and motorized syringe
-
High-purity water
Procedure:
-
Sample Preparation:
-
Ensure the PEG2-functionalized surface is clean and dry.
-
Place the sample on the stage of the contact angle goniometer.
-
-
Sessile Drop Measurement:
-
Using the motorized syringe, carefully dispense a small droplet of high-purity water (typically 2-5 µL) onto the surface.
-
The camera will capture a side-profile image of the droplet.
-
-
Advancing and Receding Contact Angle Measurement (Needle-in-Drop Method):
-
Position the needle tip within the dispensed droplet.
-
Advancing Contact Angle: Slowly pump water into the droplet, causing the contact line (the edge of the droplet on the surface) to advance. Record the contact angle just as the contact line begins to move.[15][16]
-
Receding Contact Angle: Slowly withdraw water from the droplet, causing the contact line to recede. Record the contact angle just as the contact line begins to retract.[15][16]
-
-
Data Analysis:
-
The software of the goniometer will analyze the captured images and calculate the contact angles.
-
A low contact angle (< 90°) indicates a hydrophilic surface, while a high contact angle (> 90°) indicates a hydrophobic surface. The smaller the contact angle, the greater the hydrophilicity.[17]
-
Multiple measurements should be taken at different locations on the surface to ensure reproducibility.
-
Determination of Hydrophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their polarity. A more hydrophilic compound will have a shorter retention time on a nonpolar stationary phase.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid
-
PEG2-containing compound of interest
-
A set of reference compounds with known LogP values
Procedure:
-
Sample Preparation:
-
Dissolve the PEG2-containing compound and reference compounds in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
-
Chromatographic Conditions:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B (e.g., from 5% to 95% B over 20 minutes).
-
The flow rate is typically set to 1 mL/min.
-
Monitor the elution of the compounds using the UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Record the retention time (t_R) for the PEG2-containing compound and each of the reference compounds.
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k) of the reference compounds against their known LogP values.
-
Determine the log k of the PEG2-containing compound and use the calibration curve to extrapolate its LogP value. A lower LogP value indicates greater hydrophilicity.[18]
-
Conclusion
The PEG2 spacer, though small in size, is a powerful tool in the arsenal (B13267) of drug development professionals. Its inherent and quantifiable hydrophilicity allows for the creation of more soluble, stable, and effective bioconjugates. By understanding the fundamental principles of its hydrophilicity and employing robust experimental methods for its characterization, researchers can rationally design and optimize the next generation of targeted therapeutics. This guide provides a solid foundation for harnessing the hydrophilic advantage of PEG2 spacers in the pursuit of innovative and impactful medicines.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule HPLC [sigmaaldrich.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Diethylene glycol - Wikipedia [en.wikipedia.org]
- 5. coastalchem.com [coastalchem.com]
- 6. Diethylene glycol | 111-46-6 [chemicalbook.com]
- 7. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. users.aalto.fi [users.aalto.fi]
- 16. biolinscientific.com [biolinscientific.com]
- 17. nanoscience.com [nanoscience.com]
- 18. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Strategic Application of NH-bis-PEG2 Derivatives in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand.[][4] Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG)-based linkers have gained prominence for their ability to confer favorable physicochemical properties.[][5] This technical guide provides a comprehensive overview of NH-bis-PEG2 derivatives, a class of branched PEG linkers, and their strategic application in the synthesis of advanced PROTAC molecules.
This compound Derivatives: Properties and Advantages
This compound derivatives are heterobifunctional linkers characterized by a central secondary amine and two terminal functional groups, each connected to the core via a two-unit polyethylene glycol (PEG2) chain. A common variant is NH-bis(PEG2-Boc), where the terminal groups are Boc-protected amines.[6] This unique branched architecture offers several advantages in PROTAC design:
-
Enhanced Hydrophilicity: The PEG chains significantly increase the aqueous solubility of the PROTAC molecule, a crucial factor for improving bioavailability and cell permeability.[5][]
-
Flexible Scaffolding: The PEG chains provide a flexible scaffold, allowing for optimal orientation of the protein of interest (POI) and E3 ligase to facilitate the formation of a stable and productive ternary complex.[]
-
Versatile Synthetic Handle: The central amine and the two terminal functional groups provide orthogonal points for conjugation, enabling a modular and flexible approach to PROTAC synthesis.[8]
The chemical and physical properties of a representative this compound derivative are summarized in the table below.
| Property | Value |
| Chemical Name | NH-bis(PEG2-Boc) |
| CAS Number | 2182601-69-8 |
| Molecular Formula | C22H45N3O8 |
| Molecular Weight | 479.6 g/mol |
| Appearance | Varies (e.g., liquid, solid) |
| Solubility | Soluble in Water, DMSO, DMF, DCM |
| Storage Conditions | -20°C, protected from light and moisture |
Data sourced from commercial suppliers.[6]
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical determinant of PROTAC efficacy.[5][9] The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different PEG linker lengths across key parameters.
Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[10]
Table 1: In Vitro Degradation of BRD4 [10]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.[10]
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [10]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 2.8 | 30 |
| PEG6 | 2.1 | 22 |
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[10]
Case Study 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
A study on TBK1-targeting PROTACs highlights the dramatic effect of linker length on degradation potency.
Table 3: Degradation Potency of TBK1-Targeting PROTACs [5]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
A 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[5]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Using a Branched NH-bis-PEG Linker
This protocol is adapted from a synthesis using the closely related NH-bis(PEG3-Boc) linker and illustrates a general strategy for incorporating branched PEG linkers into PROTACs.[8]
Step 1: Coupling of the E3 Ligase Ligand to the Central Amine
This step involves the formation of an amide bond between the central secondary amine of the this compound derivative and a carboxylic acid-functionalized E3 ligase ligand.
-
Materials:
-
NH-bis(PEG2-Boc)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Protocol:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[8]
-
Add a solution of NH-bis(PEG2-Boc) (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3-Linker-bis(Boc) intermediate.[8]
-
Step 2: Boc Deprotection
The Boc protecting groups on the terminal amines are removed under acidic conditions.
-
Materials:
-
E3-Linker-bis(Boc) intermediate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
-
Protocol:
-
Dissolve the E3-Linker-bis(Boc) intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.[8]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[8]
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting E3-Linker-(NH2)2 intermediate is typically used in the next step without further purification.
-
Step 3: Coupling of the Protein of Interest (POI) Ligand
This final step involves the formation of amide bonds between the two newly deprotected primary amines and a carboxylic acid-functionalized POI ligand.
-
Materials:
-
E3-Linker-(NH2)2 intermediate
-
Carboxylic acid-functionalized POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Protocol:
-
Dissolve the carboxylic acid-functionalized POI ligand (2.5 eq) and HATU (2.8 eq) in anhydrous DMF.[8]
-
Add DIPEA (5.0 eq) and stir for 15 minutes at room temperature.[8]
-
Add a solution of the E3-Linker-(NH2)2 intermediate (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[1][10]
-
Materials and Reagents:
-
Cell line expressing the target protein and relevant E3 ligase.
-
PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
-
Protocol:
-
Cell Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.[1]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then probe with a primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]
-
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
The following is a generalized protocol for determining the binding affinity of a PROTAC to a target protein using ITC.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a PROTAC binding to its target protein.
-
Materials:
-
Purified target protein.
-
PROTAC of interest.
-
ITC instrument.
-
Dialysis buffer (e.g., PBS or HEPES, pH 7.4).
-
DMSO (if required for PROTAC solubility).
-
-
Methodology:
-
Sample Preparation: Dialyze the purified target protein against the ITC buffer. Prepare the final PROTAC solution by diluting a DMSO stock into the same dialysis buffer.
-
ITC Experiment:
-
Load the target protein solution into the sample cell (e.g., 10-20 µM).
-
Load the PROTAC solution into the injection syringe (10-20 times the protein concentration).
-
Perform a series of small injections of the PROTAC solution into the protein solution, allowing the system to equilibrate between injections.
-
Perform a control titration of the PROTAC into buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat data for each injection.
-
Subtract the heat of dilution from the protein titration data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Calculate ΔS from the obtained values.
-
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis and evaluation.
Caption: Troubleshooting workflow for PROTAC experiments.
Conclusion
This compound derivatives represent a valuable class of branched linkers for PROTAC synthesis, offering enhanced hydrophilicity and synthetic versatility. The data clearly indicates that linker composition and length are not trivial considerations but are paramount to achieving potent and selective protein degradation with favorable pharmacokinetic properties. The experimental protocols and workflows provided in this guide offer a framework for the rational design and robust evaluation of novel PROTAC molecules incorporating these and other advanced linker technologies. As the field of targeted protein degradation continues to evolve, a systematic approach to linker design and optimization will be essential for the successful development of the next generation of PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Amino PEG Amine, NH2-PEG-NH2 [nanocs.net]
- 5. benchchem.com [benchchem.com]
- 6. NH-bis(PEG2-Boc), 2182601-69-8 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Core Principles of PEGylation in Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, has emerged as a cornerstone technology in drug delivery. This modification offers a multitude of benefits, primarily by altering the pharmacokinetic and pharmacodynamic properties of the parent molecule. By increasing the hydrodynamic size and masking the therapeutic agent from the host's immune system, PEGylation can lead to a longer circulating half-life, reduced immunogenicity, and improved stability and solubility.[1][2] This guide provides a comprehensive technical overview of the fundamental principles of PEGylation, including the underlying chemistry, its impact on drug efficacy, and the experimental protocols essential for its successful implementation.
The "Stealth" Effect and Its Pharmacokinetic Consequences
The primary advantage of PEGylation lies in its ability to create a "stealth" effect, shielding the drug from the body's natural clearance mechanisms.[3] The hydrophilic and flexible PEG chains form a protective layer around the drug molecule, leading to several key pharmacokinetic changes:
-
Extended Circulating Half-Life: The increased hydrodynamic radius of the PEGylated drug reduces its renal filtration rate, significantly prolonging its time in circulation.[2][][5] This allows for less frequent dosing, improving patient compliance.
-
Reduced Immunogenicity and Antigenicity: The PEG layer can mask antigenic epitopes on the surface of protein drugs, making them less likely to be recognized by the immune system and reducing the risk of an immune response.
-
Enhanced Stability: PEGylation can protect therapeutic proteins from enzymatic degradation, increasing their stability in biological fluids.[6]
-
Improved Solubility: PEG can be conjugated to poorly water-soluble drugs, enhancing their solubility and bioavailability.
These modifications collectively contribute to a more favorable pharmacokinetic profile, leading to sustained therapeutic effects and potentially reduced side effects.
Quantitative Impact of PEGylation on Drug Properties
The physicochemical properties of the attached PEG polymer, particularly its molecular weight and structure (linear vs. branched), play a crucial role in determining the extent of the therapeutic benefit.
Table 1: Effect of PEG Molecular Weight on Drug Half-Life
| Drug/Molecule | PEG Molecular Weight (kDa) | Half-Life (t½) | Fold Increase in Half-Life | Reference |
| Interferon-α | - (Unmodified) | ~2-3 hours | - | [] |
| PEG-Intron® (Interferon-α2b) | 12 | ~40 hours | ~13-20 | [] |
| Pegasys® (Interferon-α2a) | 40 (branched) | ~80 hours | ~27-40 | [7] |
| Adenosine Deaminase (ADA) | - (Unmodified) | < 30 minutes | - | |
| Adagen® (PEG-ADA) | 5 | ~24-48 hours | > 48 | |
| Generic PEG | 6 | 18 minutes | - | [] |
| Generic PEG | 50 | 16.5 hours | 55 | [] |
| GM-CSF | - (Unmodified) | ~1.5 hours | - | |
| PEG-GM-CSF | 20 | ~14 hours | ~9.3 | |
| G-CSF | - (Unmodified) | ~3.5 hours | - | |
| Neulasta® (PEG-G-CSF) | 20 | ~15-80 hours | ~4-23 | [1] |
Table 2: Effect of PEGylation on Receptor Binding Affinity (IC50)
| Peptide/Drug | PEG Modification | IC50 (nM) | Fold Change in IC50 | Reference |
| PSMA Inhibitor ([68Ga]Ga-Flu-1) | Unmodified | - | - | [8] |
| [68Ga]Ga-PP4-WD | PEG4 | 8.06 ± 0.91 | - | [8] |
| [68Ga]Ga-PP8-WD | PEG8 | 6.13 ± 0.79 | - | [8] |
| IL-6 Binding Peptide (PN-2519) | Unmodified | ~1 | - | [9] |
| PN-2567 | 20 kDa branched PEG | ~10 | 10 | [9] |
| PN-2566 | 30 kDa linear PEG | ~20 | 20 | [9] |
| PN-2520 | 40 kDa branched PEG | ~50 | 50 | [9] |
Core PEGylation Chemistries and Experimental Protocols
The choice of PEGylation chemistry is critical and depends on the available functional groups on the drug molecule and the desired properties of the final conjugate. The two most common strategies target primary amines (N-terminus and lysine (B10760008) residues) and free thiols (cysteine residues).
N-Terminal and Lysine PEGylation via Reductive Amination
This method targets the α-amine at the N-terminus of a protein or the ε-amines of lysine residues. By controlling the reaction pH, it is possible to achieve a degree of selectivity for the N-terminus, which typically has a lower pKa than lysine ε-amines.[1][10][11]
Key Reagent: PEG-aldehyde (e.g., mPEG-propionaldehyde) Reducing Agent: Sodium cyanoborohydride (NaCNBH3) or other non-toxic alternatives like pyridine (B92270) borane.[12][13]
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., phosphate (B84403) buffer) at a pH between 5.5 and 7.5 for N-terminal selectivity, or pH 7.5-9.0 for reaction with both N-terminus and lysines.[14] The protein concentration should typically be between 1 and 10 mg/mL.
-
If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer.
-
-
PEG-Aldehyde Preparation:
-
Immediately before use, dissolve the PEG-aldehyde in the reaction buffer to create a stock solution (e.g., 100 mg/mL).[14]
-
-
PEGylation Reaction:
-
Add a 5- to 50-fold molar excess of the PEG-aldehyde solution to the protein solution with gentle stirring.[14]
-
Add the reducing agent (e.g., sodium cyanoborohydride) to a final concentration of approximately 20 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[14]
-
-
Reaction Quenching (Optional):
-
To stop the reaction, a quenching reagent such as hydroxylamine (B1172632) can be added.
-
-
Purification:
Cysteine-Specific PEGylation
This site-specific method targets the thiol group of cysteine residues, which are often less abundant on the protein surface than amines, allowing for more controlled conjugation.
Key Reagent: PEG-maleimide
-
Protein Preparation:
-
Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 6.5-7.5) to a concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent like TCEP. The reducing agent must then be removed before adding the PEG-maleimide.
-
-
PEG-Maleimide Preparation:
-
Immediately before use, dissolve the PEG-maleimide in a dry, water-miscible solvent like DMSO or DMF to create a stock solution.
-
-
PEGylation Reaction:
-
Add a 5- to 20-fold molar excess of the PEG-maleimide solution to the protein solution with gentle mixing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Reaction Quenching:
-
Add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in excess to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Separate the PEGylated protein from unreacted PEG and quenching reagent using size-exclusion chromatography (SEC).[15]
-
Purification and Characterization of PEGylated Drugs
Following the conjugation reaction, a heterogeneous mixture of PEGylated isomers, unreacted drug, and excess PEG reagent is typically present. Purification is therefore a critical step to obtain a well-defined product.
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins based on their increased hydrodynamic radius. It is effective at removing smaller, unreacted PEG molecules.[]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX can be used to separate proteins with different degrees of PEGylation and, in some cases, positional isomers.[15][][17]
Characterization is essential to confirm the success of the PEGylation reaction and to determine the quality of the final product.
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): A powerful tool for determining the exact molecular weight of the PEGylated conjugate and the degree of PEGylation (the number of PEG chains attached).[18][19]
-
Matrix Selection: For proteins and peptides, sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (HCCA) are common matrices.[20]
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of the chosen matrix in a solvent mixture such as 1:1 (v/v) acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water.[21]
-
Dissolve the PEGylated protein sample in 0.1% TFA to a concentration of approximately 1-10 pmol/µL.[21]
-
-
Spotting Technique:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming a co-crystalline structure.[21]
-
-
Analysis:
-
The sample is then analyzed in the MALDI-TOF mass spectrometer to obtain the mass spectrum.
-
Visualizing PEGylation Principles and Workflows
Enhanced Permeability and Retention (EPR) Effect
PEGylated drugs, particularly those with a larger hydrodynamic size, can preferentially accumulate in tumor tissues through a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. Tumor blood vessels are often leaky, with wider fenestrations than normal vessels, allowing macromolecules to extravasate into the tumor interstitium. Furthermore, tumors typically have poor lymphatic drainage, leading to the retention of these macromolecules.
Caption: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.
Experimental Workflow for Protein PEGylation
The process of developing a PEGylated therapeutic involves a series of well-defined steps, from initial reaction design to final characterization and activity assessment.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. conductscience.com [conductscience.com]
- 18. covalx.com [covalx.com]
- 19. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 21. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
The NH-bis-PEG2 Linker: A Technical Guide for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the NH-bis-PEG2 linker for the development of antibody-drug conjugates (ADCs). This document details the linker's core properties, its application in ADC construction, and relevant experimental protocols and characterization methods.
Introduction to this compound Linker in ADCs
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[1] The linker component, which connects the antibody to the cytotoxic payload, is a critical determinant of the ADC's stability, pharmacokinetics, and efficacy.[2][3]
The this compound linker, chemically known as Bis-PEG2-NHS ester or bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(ethane-1,2-diylbis(oxy))dipropanoate, is a homobifunctional, non-cleavable linker.[4][5] Its structure features a short polyethylene (B3416737) glycol (PEG) spacer (two ethylene (B1197577) glycol units) flanked by two N-hydroxysuccinimide (NHS) ester reactive groups.[] This configuration allows for the covalent attachment to primary amines, typically the ε-amino groups of lysine (B10760008) residues on the antibody surface and an amine-functionalized payload.[7][8]
The non-cleavable nature of the this compound linker means that the cytotoxic payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[2][9] This mechanism contributes to high plasma stability and a reduced risk of premature drug release, potentially leading to a wider therapeutic window.[2][10] However, the resulting charged payload-linker-amino acid catabolite is typically not membrane-permeable, which limits the bystander killing of adjacent antigen-negative tumor cells.[11][12] The inclusion of the short PEG2 spacer can enhance the hydrophilicity of the linker, which may improve the solubility and reduce aggregation of the final ADC.[12]
Physicochemical Properties and Data Presentation
The this compound linker possesses distinct physicochemical properties that influence its use in ADC development. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(ethane-1,2-diylbis(oxy))dipropanoate | [4] |
| Synonyms | Bis-PEG2-NHS ester | [5] |
| Molecular Formula | C₁₆H₂₀N₂O₁₀ | [4] |
| Molecular Weight | 400.34 g/mol | [4] |
| Linker Type | Homobifunctional, Non-cleavable | [2][9] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [7] |
| Target Functional Group | Primary amines (-NH₂) | [7][8] |
| Spacer | Diethylene glycol (PEG2) | [] |
Representative Quantitative Data
Quantitative data for ADCs utilizing the specific this compound linker is not extensively available in the public domain. Therefore, Table 2 presents representative data from ADCs constructed with similar short-chain, non-cleavable linkers to provide an illustrative understanding of expected performance characteristics.
| Parameter | Representative Value Range | Significance |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | A DAR in this range often provides a balance between efficacy and potential for aggregation and poor pharmacokinetics.[13] |
| In Vitro Cytotoxicity (IC₅₀) | 1 - 100 ng/mL | This value is highly dependent on the payload and the target cell line's antigen expression level.[14] |
| In Vivo Efficacy | Tumor growth inhibition/regression | Efficacy is assessed in preclinical xenograft models and is dependent on the ADC's dose, schedule, and the tumor model used.[15] |
| Plasma Half-life (t₁/₂) | Several days | Non-cleavable linkers generally contribute to longer plasma half-lives, similar to the parent antibody.[16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound linker, the construction of an ADC using this linker, and the subsequent characterization of the conjugate.
Synthesis of this compound Linker (Bis-PEG2-NHS ester)
This protocol describes a plausible synthetic route for the this compound linker.
Materials:
-
3,3'-(Ethane-1,2-diylbis(oxy))dipropanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3'-(ethane-1,2-diylbis(oxy))dipropanoic acid (1 equivalent) and N-Hydroxysuccinimide (2.2 equivalents) in anhydrous DCM or THF.
-
Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (2.2 equivalents) in anhydrous DCM or THF dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of fresh DCM or THF.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure Bis-PEG2-NHS ester.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
ADC Construction via Lysine Conjugation
This protocol outlines the two-step conjugation of an amine-containing payload to an antibody using the Bis-PEG2-NHS ester.
Step 1: Reaction of Payload with Bis-PEG2-NHS Ester
-
Reagent Preparation: Dissolve the amine-containing cytotoxic payload (1 equivalent) and Bis-PEG2-NHS ester (1.1 equivalents) in anhydrous DMF or DMSO. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker intermediate.
-
Purification: Purify the payload-linker intermediate by preparative HPLC to remove unreacted starting materials and byproducts. Lyophilize the purified product.
Step 2: Conjugation of Payload-Linker to Antibody
-
Antibody Preparation: Prepare the antibody in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.[17]
-
Conjugation Reaction: Dissolve the purified payload-linker intermediate in a small amount of a compatible organic solvent (e.g., DMSO). Add the payload-linker solution to the antibody solution at a molar excess (typically 5-10 fold) to achieve the desired DAR. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.[18]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.
-
Purification: Remove unreacted payload-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) using a suitable buffer (e.g., PBS).[17]
-
Characterization and Storage: Characterize the resulting ADC for DAR, purity, and aggregation. Store the purified ADC under appropriate sterile conditions, typically at 2-8°C or frozen at -20°C or -80°C.
ADC Characterization
3.3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties.[1][19]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography: Equilibrate the HIC column with Mobile Phase A. Inject the ADC sample and elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Data Analysis: Monitor the elution profile at 280 nm. Peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.) will be resolved. Calculate the average DAR by integrating the peak areas and using the following formula: Average DAR = Σ (% Peak Area of Species × Number of Drugs on Species) / 100[20]
3.3.2. Purity and Aggregation Analysis by SEC-HPLC
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, allowing for the detection of aggregates and fragments.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the SEC mobile phase.
-
Chromatography: Equilibrate the SEC column with the mobile phase. Inject the ADC sample and elute under isocratic conditions.
-
Data Analysis: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while later-eluting peaks indicate fragments. Calculate the percentage of monomer, aggregates, and fragments by integrating the respective peak areas.
3.3.3. Mass Spectrometry (MS) for Mass Confirmation and DAR
Mass spectrometry provides a direct measurement of the mass of the intact ADC or its subunits, confirming successful conjugation and allowing for precise DAR determination.[21][22]
Procedure:
-
Intact Mass Analysis (Native MS): Desalt the ADC sample and analyze it by electrospray ionization mass spectrometry (ESI-MS) under native conditions to determine the mass of the intact ADC species.
-
Reduced Mass Analysis (LC-MS): Reduce the interchain disulfide bonds of the ADC using a reducing agent like dithiothreitol (B142953) (DTT). Separate the light and heavy chains by reverse-phase HPLC (RP-HPLC) coupled to a mass spectrometer. The mass shift between the unconjugated and conjugated chains will indicate the number of drug-linkers attached to each chain.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different ADC species. Calculate the average DAR based on the relative abundance of each species.
In Vitro Cytotoxicity Assay
This protocol describes a method to determine the in vitro potency (IC₅₀) of the ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with the different concentrations and incubate for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the this compound linker in ADCs.
Caption: Mechanism of action for a non-cleavable ADC.
Caption: Experimental workflow for ADC construction.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 8. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. furthlab.xyz [furthlab.xyz]
- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 18. cellmosaic.com [cellmosaic.com]
- 19. benchchem.com [benchchem.com]
- 20. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 21. youtube.com [youtube.com]
- 22. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Functional Group Exploration on NH-bis-PEG2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the versatile functionalization of the NH-bis-PEG2 core, a branched polyethylene (B3416737) glycol (PEG) linker increasingly utilized in bioconjugation, drug delivery, and materials science. This document provides a comprehensive overview of synthetic routes to introduce a variety of key functional groups onto the this compound scaffold, complete with detailed experimental protocols and comparative data to aid in the selection of appropriate derivatives for specific research and development applications.
Introduction to this compound
This compound, characterized by a central secondary amine and two flanking diethylene glycol arms, offers a unique platform for creating homobifunctional or heterobifunctional linkers. The inherent properties of the PEG chains, such as hydrophilicity, biocompatibility, and low immunogenicity, make this compound an attractive building block for advanced therapeutic and diagnostic agents.[1] The terminal hydroxyl groups of the parent molecule serve as versatile starting points for a wide array of chemical modifications.
Core Structure of this compound
The foundational structure of this compound consists of a central amine linked to two PEG2 arms, each terminating in a hydroxyl group. This structure provides three potential points for functionalization, although the terminal hydroxyl groups are most commonly modified to create bifunctional linkers.
References
Commercial Suppliers and Technical Applications of NH-bis-PEG2 Compounds: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available NH-bis-PEG2 compounds, which are pivotal linkers in the development of advanced biotherapeutics. These molecules, characterized by a central secondary amine flanked by two polyethylene (B3416737) glycol (PEG) chains, offer a unique scaffold for the synthesis of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the properties of various this compound derivatives, outlines experimental protocols for their application, and visualizes key workflows and signaling pathways.
Commercial Availability and Physicochemical Properties
A variety of this compound compounds and their derivatives are available from several commercial suppliers, offering researchers a range of functionalities to suit diverse bioconjugation strategies. The core this compound structure, also known as 1,8-Diamino-3,6-dioxaoctane, serves as a foundational building block for these reagents. Key suppliers include Biopharma PEG, BroadPharm, ChemScene, MedchemExpress, Precise PEG, and Sigma-Aldrich.
The tables below summarize the quantitative data for representative this compound compounds, providing a comparative overview of their specifications.
Table 1: Core this compound Compound Specifications
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Examples |
| This compound-amine (1,8-Diamino-3,6-dioxaoctane) | 929-59-9 | C6H16N2O2 | 148.20 | ≥95% | Biopharma PEG, MedKoo Biosciences |
| This compound-OH | 25743-12-8 | C12H27NO6 | 281.4 | >96% | Precise PEG, CD Bioparticles |
| This compound-acid HCl salt | 1919044-99-7 | C14H27NO8 | 337.4 | 98% | BroadPharm |
Table 2: Boc-Protected this compound Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Examples |
| NH-bis(PEG2-Boc) | 2182601-69-8 | C22H45N3O8 | 479.6 | 98% | BroadPharm, Precise PEG |
| Boc-NH-PEG2-C2-NH2 | Not specified | Not specified | Not specified | >98% | MedchemExpress, TargetMol |
| NH-bis(PEG3-C2-NH-Boc) | 2055024-51-4 | C26H53N3O10 | 567.71 | >98% | MedchemExpress |
Table 3: Solubility and Storage of Representative this compound Compounds
| Compound | Solubility | Recommended Storage |
| This compound-amine | Soluble in water (0.4 parts) and DMSO.[1][2] | Store at -20°C for long term, dry and dark.[2] |
| NH-bis(PEG2-Boc) | Soluble in Water, DMSO, DMF, DCM.[3] | -20°C.[3] |
| NH-bis(PEG2-acid) HCl salt | Aqueous soluble.[4] | -20°C.[4] |
Key Applications in Drug Development
The unique branched structure of this compound linkers makes them highly valuable in the construction of heterobifunctional molecules. The central amine provides a convenient attachment point for one component, while the two terminal functionalities (which can be amines, hydroxyls, acids, or other reactive groups) allow for the conjugation of one or two additional molecules. This is particularly advantageous in the synthesis of PROTACs and ADCs.
PROTACs (Proteolysis Targeting Chimeras) are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5] The flexibility and hydrophilicity of the PEG chains in this compound linkers can improve the solubility and cell permeability of the PROTAC molecule, and the linker length can be systematically varied to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]
ADCs (Antibody-Drug Conjugates) are targeted therapies that deliver a potent cytotoxic payload to cancer cells via a monoclonal antibody.[6] this compound linkers can be used to attach two drug molecules to the antibody, potentially increasing the drug-to-antibody ratio (DAR) and enhancing the therapeutic efficacy. The PEG component also helps to improve the pharmacokinetic properties of the ADC.[7]
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound compounds in bioconjugation. These are representative workflows that can be adapted based on the specific molecules and desired final conjugate.
Protocol 1: Boc Deprotection of NH-bis(PEG2-Boc)
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting groups from the terminal amines of NH-bis(PEG2-Boc), a necessary step before conjugation to other molecules.
Materials:
-
NH-bis(PEG2-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve NH-bis(PEG2-Boc) in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected diamine linker.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to Deprotected this compound-amine
This protocol outlines the coupling of a molecule containing a carboxylic acid to the newly exposed terminal amines of the deprotected linker via amide bond formation.
Materials:
-
Deprotected this compound-amine (from Protocol 1)
-
Carboxylic acid-containing molecule (e.g., a PROTAC warhead or an ADC payload)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Preparative reverse-phase HPLC system
Procedure:
-
Activation of the Carboxylic Acid: In a flask, dissolve the carboxyl-containing molecule (1 equivalent) and NHS (2.2 equivalents) in anhydrous DMF. Add DCC or EDC (2.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.
-
Coupling Reaction: In a separate flask, dissolve the deprotected this compound-amine (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).
-
Add the activated NHS ester solution from step 1 to the linker solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the conjugate by preparative reverse-phase HPLC.
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound linkers.
References
- 1. 1,8-Diamino-3,6-dioxaoctane | 929-59-9 [amp.chemicalbook.com]
- 2. dojindo.com [dojindo.com]
- 3. NH-bis(PEG2-Boc), 2182601-69-8 | BroadPharm [broadpharm.com]
- 4. NH-bis(PEG2-acid) HCl salt, 1919044-99-7 | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. nbinno.com [nbinno.com]
The Core Principles of Short PEG Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker stands as a critical determinant of therapeutic success. Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG).[1][2] This technical guide delves into the foundational research on short PEG linkers, providing a comprehensive overview of their properties, synthesis, and applications, with a focus on quantitative data and detailed experimental methodologies.
Short-chain PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, offer a unique combination of properties that make them invaluable in the design of sophisticated bioconjugates.[3][4] Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the precise modulation of a conjugate's pharmacological properties.[1][2][5]
The Multifaceted Role of Short PEG Linkers
Short PEG linkers are more than just inert spacers; they are functional components that profoundly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[2] In ADCs, a well-designed PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, enabling higher drug-to-antibody ratios (DARs) without compromising stability.[6][7] For PROTACs, the linker's length and flexibility are paramount for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing protein degradation.[1][8][9]
The length of the PEG chain is a critical parameter that dictates the efficacy and pharmacokinetic properties of the resulting conjugate.[3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex, while an excessively long linker might result in a non-productive complex where the desired biological activity is diminished.[1]
Quantitative Insights into PEG Linker Performance
Systematic studies have demonstrated that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC, as well as the in vitro and in vivo performance of ADCs.[1] The optimal length is not a universal constant but is highly dependent on the specific target protein, the recruited E3 ligase (for PROTACs), and the antibody-payload combination (for ADCs).[1]
Impact of PEG Linker Length on PROTAC Performance
| Target Protein | E3 Ligase | Optimal Linker Length (Number of Atoms) | Key Finding | Reference |
| CRBN | CRBN (homo-PROTAC) | 8 (PEG) | An 8-atom PEG linker was found to be optimal for the degradation of CRBN in a homo-PROTAC context. | [1] |
| TBK1 | VHL | > 12 | PROTACs with linkers shorter than 12 atoms showed no apparent activity, while longer linkers exhibited robust degradation potential. | [8] |
| CRABP-I/II | Undisclosed | Short vs. Long PEG | A shorter PEG linker shifted degradation selectivity towards CRABP-II, while a longer one favored CRABP-I. | [8] |
Impact of PEG Linker Length on ADC Performance
| PEG Linker Length | Pharmacokinetics | In Vitro Potency | In Vivo Efficacy | General Considerations |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life.[3] | May retain higher potency.[3] | Can lead to reduced efficacy due to rapid clearance.[3] | May be suitable for payloads that do not require prolonged exposure.[3] |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life.[3] | May have a moderate impact on potency.[3] | Often shows a significant improvement in efficacy.[3] | Represents a balanced approach for many ADCs.[3] |
| Long (e.g., PEG24 and larger) | Significantly prolonged half-life.[3] | Can cause a more substantial reduction in cytotoxicity.[3][10] | Can lead to the highest in vivo efficacy.[3] | Increased hydrophilicity can improve solubility of the ADC.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of conjugates incorporating short PEG linkers. Below are representative protocols for key experiments.
Protocol 1: Synthesis of an ICG-PEG4-Acid Linker
This protocol describes the synthesis of a bifunctional linker with a short PEG chain, suitable for conjugation to biomolecules.[11]
Materials:
-
ICG-Sulfo-OSu
-
Amino-dPEG®4-acid
-
Dimethylformamide (DMF)
-
Saturated NaCl solution
-
Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve ICG-Sulfo-OSu and Amino-dPEG®4-acid in DMF and stir at room temperature overnight.
-
Add chloroform to the reaction mixture.
-
Wash the solution with water three times.
-
Wash the organic layer with a saturated NaCl solution and dry over Na2SO4.
-
Remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography using 5% methanol (B129727) / 95% chloroform to obtain the ICG-PEG4-acid product.[11]
Protocol 2: Antibody Conjugation with a Short-Chain PEG Linker
This protocol outlines a two-step conjugation strategy targeting surface-exposed lysine (B10760008) residues on an antibody.[6]
Materials:
-
Monoclonal antibody (mAb)
-
Amino-PEG3-acid linker
-
Activation reagents (e.g., EDC/NHS)
-
Cytotoxic payload with a compatible reactive group
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching reagent
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of the Linker: Activate the carboxylic acid group of the Amino-PEG3-acid linker using EDC and NHS to form an NHS ester.
-
Conjugation to the Antibody: React the activated linker with the monoclonal antibody in the conjugation buffer. The NHS ester will react with the primary amines of lysine residues on the antibody surface to form stable amide bonds.
-
Attachment of the Payload: React the terminal amine group of the antibody-linker conjugate with an activated form of the cytotoxic payload.
-
Quenching: Add a quenching reagent to stop the reaction.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated antibody, linker, and payload.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the cytotoxic potential of ADCs with varying PEG linker lengths.[12]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with different PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers and incubate for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration to determine the IC50 (half-maximal inhibitory concentration) for each ADC.[12]
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex relationships in bioconjugate design and function.
Conclusion
The selection of an optimal short PEG linker is a critical aspect of successful bioconjugate design. While there is no single "best" linker length, the available data indicates that a systematic evaluation of a range of linker lengths is crucial for maximizing the therapeutic efficiency of a given ADC or PROTAC.[1] This guide provides a foundational understanding of the core principles governing the use of short PEG linkers, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The NH-bis-PEG2 Linker: A Technical Guide to its Mechanism and Applications in Novel Drug Modalities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has underscored the critical role of the chemical linker in dictating the efficacy, selectivity, and pharmacokinetic properties of these complex molecules. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) derivatives have gained prominence due to their favorable physicochemical properties. This technical guide provides an in-depth examination of the NH-bis-PEG2 linker, a branched, amine-centric PEG derivative. While specific, publicly available biological data for PROTACs or ADCs utilizing this exact linker is limited, this document extrapolates its mechanism of action and potential applications based on the well-established principles of bioconjugation and the behavior of similar branched PEG linkers in drug development. We present its core functionalities, hypothesized mechanism of action, and representative experimental protocols and data to guide researchers in its potential application.
Introduction to the this compound Linker
The this compound linker is a branched molecule characterized by a central secondary amine from which two polyethylene glycol chains of two ethylene (B1197577) oxide units each extend. The termini of these PEG chains can be functionalized, for instance, with amine groups (this compound-amine), hydroxyl groups (this compound-OH), or protected amine groups like Boc (this compound-Boc). This branched architecture provides a unique scaffold for the construction of heterobifunctional molecules.
The key attributes of PEG-based linkers, including the this compound variant, are their hydrophilicity, biocompatibility, and conformational flexibility.[1][2] These properties can enhance the aqueous solubility of the overall construct, improve cell permeability, and reduce non-specific binding and immunogenicity.[3][] The defined length and flexible nature of the PEG chains are crucial in enabling the formation of stable and productive ternary complexes in PROTACs and in providing appropriate spacing in ADCs.[2][5]
Chemical Structure of NH-bis(PEG2-Amine):
Commonly available variants include:
-
NH-bis(PEG2-Boc): CAS Number 2182601-69-8
-
NH-bis(PEG2-C2-Boc): CAS Number 1964503-36-3
-
NH-bis(PEG2-OH): CAS Number 25743-12-8
Core Mechanism of Action in Bioconjugation
The primary mechanism of action of the this compound linker is to covalently connect two or more molecular entities. In the context of PROTACs and ADCs, it serves as a flexible bridge. The terminal functional groups (e.g., amines) are reactive towards complementary functionalities on the binding ligands (e.g., carboxylic acids, activated esters), forming stable covalent bonds such as amides.[6]
The central amine and the two extending PEG arms offer several mechanistic advantages:
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG chains can increase the solubility and stability of hydrophobic drug molecules, potentially leading to improved pharmacokinetic profiles.[3][]
-
Optimized Spatial Orientation: The flexibility and length of the PEG arms allow the conjugated molecules to adopt optimal spatial orientations. In PROTACs, this is critical for the productive formation of a ternary complex between the target protein and an E3 ligase.[2]
-
Increased Drug-to-Antibody Ratio (DAR): In ADCs, the branched nature of the linker can theoretically be used to attach multiple drug molecules to a single conjugation site on an antibody, thereby increasing the DAR.[7]
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5][8] The linker plays a pivotal role in this process by bridging the target-binding ligand (warhead) and the E3 ligase-binding ligand.
The this compound linker can be envisioned as a central scaffold. For instance, the central amine could be functionalized with a warhead, while the two terminal amines on the PEG arms could be conjugated to an E3 ligase ligand, or vice versa. This branched structure could influence the angle and distance of approach between the target protein and the E3 ligase, thereby affecting the stability and efficiency of the ternary complex formation.
Representative Quantitative Data for a Hypothetical PROTAC
Disclaimer: The following data is representative and intended for illustrative purposes, based on typical values for effective PEG-linked PROTACs. Specific experimental results for a PROTAC utilizing an this compound linker are not currently available in peer-reviewed literature.
| Parameter | Value | Description |
| DC50 | 50 nM | The concentration of the PROTAC required to degrade 50% of the target protein. |
| Dmax | >90% | The maximum percentage of target protein degradation achieved. |
| Binding Affinity (Target) | Kd = 100 nM | Dissociation constant for the binding of the PROTAC to the target protein. |
| Binding Affinity (E3 Ligase) | Kd = 250 nM | Dissociation constant for the binding of the PROTAC to the E3 ligase. |
| Ternary Complex Cooperativity (α) | 5 | A measure of the favorable interaction between the target protein and E3 ligase within the ternary complex. An α > 1 indicates positive cooperativity. |
Experimental Protocols
This protocol describes a general two-step synthesis involving the conjugation of a warhead and an E3 ligase ligand to the NH-bis(PEG2-Boc) linker, followed by deprotection.
Materials:
-
NH-bis(PEG2-Boc)
-
Warhead with a carboxylic acid functional group
-
E3 ligase ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Preparative HPLC system
Procedure:
-
Step 1: Conjugation of the Warhead:
-
Dissolve the warhead (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of NH-bis(PEG2-Boc) (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the intermediate product by preparative HPLC.
-
-
Step 2: Conjugation of the E3 Ligase Ligand:
-
Dissolve the purified intermediate from Step 1 (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS.
-
Purify the Boc-protected PROTAC by preparative HPLC.
-
-
Step 3: Boc Deprotection:
-
Dissolve the purified Boc-protected PROTAC in a solution of 20% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Purify the final PROTAC product by preparative HPLC.
-
References
- 1. volza.com [volza.com]
- 2. arylhalide.com [arylhalide.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched PEG | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NH-bis-PEG2-acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis-PEG2-acid is a heterobifunctional crosslinker featuring a central primary amine and two terminal carboxylic acid groups connected by polyethylene (B3416737) glycol (PEG) spacers. This reagent is a valuable tool in bioconjugation, enabling the covalent attachment of molecules containing primary amines to two carboxyl-reactive sites. The PEG chains enhance solubility, reduce steric hindrance, and can minimize the immunogenicity of the resulting conjugate.[1][2][3] This document provides a detailed protocol for the conjugation of this compound-acid to primary amine-containing molecules, such as proteins, peptides, or amine-modified oligonucleotides, using the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][5][6]
The conjugation process is a two-step reaction. First, the carboxylic acid groups of the this compound-acid are activated by EDC to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate can then react with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive NHS ester.[4][5][6][7] In the second step, this activated PEG linker is introduced to the target molecule, where it reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[1][][9]
Key Applications
-
Crosslinking and Immobilization: Covalently linking amine-containing molecules to surfaces or other molecules.
-
Antibody-Drug Conjugates (ADCs): Attaching two drug molecules to a single point on an antibody.
-
Peptide Modification: Creating branched peptide structures for various applications.
-
Surface Functionalization: Modifying surfaces to introduce multiple reactive groups for subsequent conjugations.[2]
Quantitative Data Summary
Successful and efficient conjugation is dependent on several critical parameters. The following table summarizes the recommended starting conditions, which may require further optimization for specific applications.
| Parameter | Recommended Value | Notes |
| Activation Reagents | EDC (1.5-2 eq.), NHS or Sulfo-NHS (1.5-2 eq.) | Molar equivalents relative to the carboxylic acid groups on this compound-acid.[7][10] |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | EDC/NHS activation is most efficient in a slightly acidic, amine-free buffer.[10][11] |
| Conjugation Buffer | PBS or Borate Buffer, pH 7.2-8.5 | Reaction of the NHS-activated PEG with primary amines is optimal at neutral to slightly basic pH.[7][12][13] Buffers must be free of primary amines (e.g., Tris).[7][12] |
| Molar Excess of Activated PEG | 5 to 20-fold over the target molecule | This ratio should be optimized to achieve the desired degree of labeling while minimizing modifications that could impact the biomolecule's activity.[7] |
| Reaction Temperature | Room Temperature (Activation & Conjugation) | Alternatively, the conjugation step can be performed at 4°C for a longer duration to preserve the stability of sensitive biomolecules.[4][7] |
| Reaction Time | Activation: 15-30 minutes; Conjugation: 1-4 hours | Reaction progress can be monitored using analytical techniques like LC-MS or SDS-PAGE.[7][12] |
| Quenching Reagent | 20-50 mM Tris, Glycine, or Hydroxylamine | Added to terminate the reaction by consuming any unreacted NHS esters.[4][10][11] |
Experimental Workflow
The following diagram illustrates the key steps involved in the conjugation of this compound-acid to a primary amine-containing molecule.
Caption: Workflow for the two-step conjugation of this compound-acid to a primary amine.
Detailed Experimental Protocols
Materials and Reagents
-
This compound-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Primary amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[11]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM Borate Buffer, pH 8.5[7][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
-
Analytical instruments (e.g., LC-MS, SDS-PAGE equipment)
Protocol 1: Activation of this compound-acid
This protocol describes the activation of the terminal carboxylic acid groups on the PEG linker.
-
Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[11][14] Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[4]
-
Dissolution of PEG Linker: Dissolve the this compound-acid in a minimal amount of anhydrous DMF or DMSO, and then dilute with Activation Buffer to the desired final concentration.
-
Activation Reaction: Add 1.5-2.0 molar equivalents of EDC and 1.5-2.0 molar equivalents of NHS or Sulfo-NHS to the dissolved PEG linker solution.
-
Incubation: Gently mix the reaction and incubate for 15-30 minutes at room temperature.[4][11] The activated PEG-NHS ester is now ready for immediate use in the conjugation reaction.[7]
Protocol 2: Conjugation to Primary Amine-Containing Molecule
This protocol outlines the reaction of the activated PEG linker with the target molecule.
-
Target Molecule Preparation: Dissolve the primary amine-containing molecule in the Conjugation Buffer at a suitable concentration. Ensure the buffer is free of any primary amines.[12][15]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the freshly activated this compound-acid solution to the target molecule solution. The volume of the organic solvent from the PEG stock should not exceed 10% of the total reaction volume.[7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[4][7]
-
Quenching: To terminate the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes to hydrolyze any unreacted NHS esters.[7][16]
Protocol 3: Purification and Characterization of the Conjugate
It is crucial to remove unreacted PEG linker and byproducts from the final conjugate.
-
Purification:
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger bioconjugate from smaller, unreacted molecules.
-
Dialysis: For larger protein conjugates, dialysis against an appropriate buffer can effectively remove small molecule impurities.
-
-
Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.
-
LC-MS: To confirm the mass of the final conjugate and determine the degree of labeling.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS/Sulfo-NHS | Use fresh, properly stored reagents. Prepare solutions immediately before use. |
| Incorrect pH for activation or conjugation | Ensure the use of appropriate buffers and verify the pH.[11] | |
| Presence of primary amines in buffers | Use amine-free buffers such as MES, PBS, or Borate.[12] | |
| Precipitation of Protein | High concentration of organic solvent | Keep the volume of DMF or DMSO below 10% of the total reaction volume.[7] |
| Over-modification of the protein | Reduce the molar excess of the PEG linker. | |
| Heterogeneous Product | Inconsistent reaction conditions | Precisely control reaction time, temperature, and pH. Optimize the molar ratio of reactants. |
Conclusion
The conjugation of this compound-acid to primary amines via EDC/NHS chemistry is a robust and versatile method for creating well-defined bioconjugates. Careful control of the reaction parameters outlined in this protocol is essential for achieving high yields and preserving the biological activity of the target molecule. Optimization of the molar ratios and reaction conditions for each specific application is highly recommended to obtain the desired product with optimal purity and functionality.
References
- 1. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Protein Labeling with Bis-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the covalent labeling of proteins using Bis-PEG2-NHS ester. This homobifunctional crosslinker is instrumental in bioconjugation, enabling the creation of protein-protein conjugates, antibody-drug conjugates (ADCs), and other modified proteins for various applications in research and drug development.[1][][3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the resulting conjugate and can reduce aggregation and immunogenicity.[4]
Principle of the Reaction
Bis-PEG2-NHS ester is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester functional groups at either end of a short, flexible PEG spacer.[3] The NHS esters react specifically and efficiently with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable and irreversible amide bonds.[][3][5] The reaction is highly dependent on pH, with optimal conditions typically between pH 7 and 9.[4][5] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce labeling efficiency.[6]
The "Bis" functionality allows for the crosslinking of two different protein molecules or the intramolecular crosslinking of a single protein, depending on the reaction conditions and the protein's structure.
Applications in Research and Drug Development
Proteins labeled with Bis-PEG2-NHS ester have a wide array of applications, including:
-
Antibody-Drug Conjugates (ADCs): While more complex linkers are often used in clinical ADCs, Bis-PEG linkers can be employed in research settings to conjugate small molecule drugs to antibodies.
-
Protein-Protein Conjugation: Creation of defined protein dimers or oligomers for functional studies.
-
Immobilization: Attaching proteins to amine-functionalized surfaces, such as beads or microplates, for immunoassays and other applications.[7]
-
PEGylation: Although Bis-PEG2-NHS is a crosslinker, if one end is reacted with a small molecule, the other can be used to PEGylate a protein, potentially improving its pharmacokinetic properties.[3]
-
Fluorescent Labeling: If a fluorescent dye with an amine group is first reacted with one NHS ester of the Bis-PEG2-NHS, the resulting molecule can then be used to label a protein.
Quantitative Reaction Parameters
Successful protein labeling with Bis-PEG2-NHS ester depends on the careful control of several experimental parameters. The following table summarizes key quantitative data to guide the experimental setup.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 20 mg/mL | Higher protein concentrations can improve labeling efficiency.[8][9] |
| Molar Excess of Bis-PEG2-NHS Ester to Protein | 10 - 50-fold | The optimal ratio should be determined empirically for each specific protein and desired degree of labeling.[10] |
| Reaction Buffer | Phosphate, Bicarbonate, or Borate buffer | Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[4] |
| Reaction pH | 7.0 - 9.0 (Optimal: 8.0 - 8.5) | A pH of 8.0-8.5 provides a good balance between amine reactivity and NHS ester stability.[6][10] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Incubation at 4°C is recommended for temperature-sensitive proteins, though the reaction will proceed more slowly.[4][10] |
| Reaction Time | 30 minutes - 2 hours | Longer incubation times may be necessary at lower temperatures or pH.[4][10] |
| Quenching Reagent | Tris-HCl or Glycine | Added to a final concentration of 20-50 mM to stop the reaction by consuming excess NHS ester.[4][10] |
Experimental Protocols
Materials and Reagents
-
Protein of interest (in an amine-free buffer)
-
Bis-PEG2-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography/desalting column)
-
Spectrophotometer or other protein concentration assay materials
Step-by-Step Protocol for Protein Labeling
-
Protein Preparation:
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.[8] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
-
Bis-PEG2-NHS Ester Stock Solution Preparation:
-
Labeling Reaction:
-
Add the calculated volume of the Bis-PEG2-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., a 20-fold molar excess).[12]
-
Gently mix the reaction solution immediately. The final concentration of the organic solvent (DMF or DMSO) should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[12]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[4][12]
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Characterization of the Labeled Protein:
-
Determine the concentration of the purified labeled protein using a standard protein assay (e.g., Bradford or BCA assay).
-
Analyze the extent of labeling using techniques such as SDS-PAGE (to observe crosslinking), mass spectrometry (to determine the number of attached linkers), or other relevant analytical methods.
-
Visual Representations
Chemical Reaction Pathway
Caption: Chemical reaction of a protein's primary amine with Bis-PEG2-NHS ester.
Experimental Workflow
Caption: Step-by-step experimental workflow for protein labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive Bis-PEG2-NHS ester due to hydrolysis. | Use fresh, anhydrous DMF or DMSO to prepare the stock solution. Store the solid reagent desiccated at -20°C.[4] |
| Presence of primary amines in the buffer. | Ensure the protein is in an amine-free buffer like PBS or bicarbonate buffer.[4] | |
| Incorrect pH of the reaction buffer. | Verify the pH of the reaction buffer is between 7.0 and 9.0.[6] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMF or DMSO below 10%.[12] |
| Protein instability under reaction conditions. | Perform the reaction at 4°C. | |
| High Degree of Crosslinking/Aggregation | Molar excess of Bis-PEG2-NHS ester is too high. | Reduce the molar excess of the crosslinker in the reaction. |
| High protein concentration. | While good for efficiency, very high concentrations can favor intermolecular crosslinking. Consider optimizing the protein concentration. |
By following these detailed protocols and considering the key parameters, researchers can successfully label proteins with Bis-PEG2-NHS ester for a wide range of applications in drug development and scientific research.
References
- 1. Bis-PEG-NHS, Amine reactive | BroadPharm [broadpharm.com]
- 3. Bis-PEG-NHS | AxisPharm [axispharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 7. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 8. glenresearch.com [glenresearch.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols for Bioconjugation using NH-bis-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis-PEG2-OH is a versatile, branched polyethylene (B3416737) glycol (PEG) linker designed for bioconjugation applications.[1][2] Its unique structure, featuring a central secondary amine and two terminal primary hydroxyl groups, allows for a modular and controlled approach to linking molecules. The central amine can react with electrophiles such as carboxylic acids or activated NHS esters, while the two hydroxyl groups can be further functionalized for subsequent conjugation, enabling the creation of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The PEG spacers enhance the solubility and bioavailability of the resulting conjugate. This document provides detailed protocols for the use of this compound-OH in a typical bioconjugation workflow, methods for the activation of its terminal hydroxyl groups, and strategies for the characterization of the final conjugate.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol | [1] |
| CAS Number | 25743-12-8 | [1][3] |
| Molecular Formula | C12H27NO6 | [1][3] |
| Molecular Weight | 281.35 g/mol | [1] |
| Purity | >96% | [3] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in water and most organic solvents | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1] |
Bioconjugation Strategy Overview
The use of this compound-OH in bioconjugation typically follows a multi-step process. First, the central secondary amine is reacted with a molecule of interest containing a compatible functional group (e.g., a carboxylic acid or NHS ester). Following this initial conjugation, the two terminal hydroxyl groups are activated to enable reaction with a second molecule. This sequential approach allows for the controlled assembly of complex bioconjugates.
Experimental Protocols
Protocol 1: Conjugation to the Central Amine via NHS Ester Chemistry
This protocol describes the reaction of the central amine of this compound-OH with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
This compound-OH
-
NHS ester-activated molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification supplies (e.g., size-exclusion chromatography columns or dialysis cassettes)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMF or DMSO.
-
Prepare a stock solution of this compound-OH in PBS or a suitable buffer.
-
-
Conjugation Reaction:
-
Dissolve the NHS ester-activated molecule in the chosen reaction buffer (e.g., PBS at pH 7.2-8.0).
-
Add a 1.5 to 3-fold molar excess of this compound-OH to the protein solution.
-
If the NHS ester is dissolved in an organic solvent, add it to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound-OH and byproducts by size-exclusion chromatography, dialysis, or other appropriate purification methods.
-
Typical Reaction Parameters:
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of hydrolysis of the NHS ester. |
| Molar Ratio (Linker:Molecule) | 1.5:1 to 5:1 | Optimization is required depending on the number of available amines. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by LC-MS or SDS-PAGE. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions. |
Protocol 2: Activation of Terminal Hydroxyl Groups
The terminal hydroxyl groups of the PEG linker are relatively unreactive and require activation for subsequent conjugation. Tosylation and mesylation are common methods to convert the hydroxyls into good leaving groups for nucleophilic substitution.
A. Tosylation of Terminal Hydroxyls
Materials:
-
Intermediate conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve the intermediate conjugate in anhydrous DCM or THF.
-
Add a 2 to 5-fold molar excess of TEA or pyridine per hydroxyl group.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.5 to 3-fold molar excess of TsCl per hydroxyl group.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the tosylated conjugate.
B. Mesylation of Terminal Hydroxyls
Materials:
-
Intermediate conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the intermediate conjugate in anhydrous DCM or THF.
-
Add a 2 to 5-fold molar excess of TEA per hydroxyl group.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.5 to 3-fold molar excess of MsCl per hydroxyl group.[4]
-
Stir the reaction at 0°C for 1-2 hours and then at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the mesylated conjugate.[4]
Expected Yields for Hydroxyl Activation (based on similar PEG linkers):
| Activation Method | Typical Yield | Reference |
| Tosylation | 70-95% | [5] |
| Mesylation | >95% | [4] |
Protocol 3: Conjugation to Activated Hydroxyl Groups
This protocol describes the reaction of the activated (tosylated or mesylated) conjugate with a nucleophilic molecule (e.g., containing a primary amine or thiol).
Materials:
-
Activated conjugate from Protocol 2
-
Molecule of interest with a nucleophilic group (e.g., amine, thiol)
-
Anhydrous DMF or DMSO
-
A suitable base (e.g., DIPEA for amines)
Procedure:
-
Dissolve the activated conjugate in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the nucleophilic molecule of interest in the same solvent. If the nucleophile is an amine, add 2-3 equivalents of a non-nucleophilic base like DIPEA.
-
Add the solution of the nucleophilic molecule to the activated conjugate solution.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for 12-48 hours. The reaction conditions will depend on the nucleophilicity of the second molecule.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final bioconjugate using an appropriate method such as preparative HPLC, size-exclusion chromatography, or dialysis.
Characterization of Bioconjugates
The successful synthesis of the bioconjugate should be confirmed by appropriate analytical techniques.
Quantitative Analysis of Conjugation Efficiency:
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (one for the protein, one for the conjugated molecule) to determine the degree of labeling.[6] | Simple, rapid, and uses readily available equipment.[6] | Requires a distinct absorbance peak for the conjugated molecule and accurate extinction coefficients.[6] |
| Mass Spectrometry (MS) | Determines the molecular weight of the conjugate, allowing for the calculation of the number of attached linkers and molecules.[7][8] | Highly accurate and provides detailed structural information.[7][8] | Can be complex for heterogeneous mixtures and requires specialized equipment. |
| HPLC (SEC, RP) | Separates the conjugate from unreacted components, allowing for quantification of the product.[9][10][11] | Can determine purity and quantify different species in the mixture.[9][10][11] | May require method development and optimization for each conjugate. |
| Gel Electrophoresis (SDS-PAGE) | Separates proteins based on size, showing a shift in molecular weight upon conjugation.[8] | Simple and widely available for qualitative assessment. | Provides a rough estimate of conjugation and is not highly quantitative.[8] |
Applications
The unique trifunctional nature of this compound-OH makes it a valuable tool in the development of complex therapeutic and diagnostic agents.
-
Antibody-Drug Conjugates (ADCs): The central amine can be conjugated to an antibody, and the two terminal hydroxyls can be functionalized to attach two drug molecules, potentially increasing the drug-to-antibody ratio (DAR).
-
PROTACs: The linker can be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[12]
-
Branched Peptide Structures: It can serve as a scaffold for the synthesis of branched peptides with unique properties.
-
Surface Functionalization: The linker can be used to modify surfaces to introduce multiple reactive groups for the immobilization of biomolecules.
Safety and Handling
For research use only. Not for human or veterinary use.[1] It is recommended to handle this compound-OH in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[13]
References
- 1. medkoo.com [medkoo.com]
- 2. NH-Bis(PEG2-OH) - CD Bioparticles [cd-bioparticles.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for NH-bis-PEG2 Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to NH-bis-PEG2 Linkers in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.[1][2]
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3] The this compound linker, chemically known as 1,8-diamino-3,6-dioxaoctane, is a bifunctional linker featuring two terminal primary amine groups, providing a versatile handle for conjugation to E3 ligase and target protein ligands. The PEG2 unit enhances aqueous solubility, a common challenge in PROTAC development, and provides flexibility to facilitate the optimal orientation of the ternary complex for efficient ubiquitination.[4]
These application notes provide detailed protocols for the synthesis of PROTACs utilizing an this compound linker, methods for evaluating their degradation efficiency, and a summary of quantitative data to guide linker selection.
Synthesis and Conjugation Protocol for this compound Linker-based PROTACs
This section details the chemical synthesis of a PROTAC using a commercially available this compound linker. The strategy involves a sequential, two-step amide coupling to conjugate the E3 ligase ligand and the target protein ligand to the diamine linker. For illustrative purposes, this protocol describes the synthesis of a BRD4-targeting PROTAC using the E3 ligase ligand pomalidomide (B1683931) and the BRD4 inhibitor JQ1.
Materials and Reagents
-
This compound (1,8-diamino-3,6-dioxaoctane)
-
Pomalidomide
-
JQ1-carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol, Ethyl Acetate (B1210297)/Hexanes)
Synthesis of Pomalidomide-NH-PEG2-NH-Boc Intermediate (Step 1)
This step involves the mono-Boc protection of the this compound linker followed by conjugation to pomalidomide.
-
Mono-Boc Protection of this compound:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (0.9 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the mono-Boc protected linker.
-
-
Conjugation to Pomalidomide:
-
To a solution of 4-fluorothalidomide (a precursor to pomalidomide) (1.0 eq) and the mono-Boc protected this compound linker (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.[5]
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Pomalidomide-NH-PEG2-NH-Boc intermediate.
-
Synthesis of the Final PROTAC (Pomalidomide-NH-PEG2-NH-JQ1) (Step 2)
-
Boc Deprotection:
-
Dissolve the Pomalidomide-NH-PEG2-NH-Boc intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
-
Amide Coupling with JQ1-carboxylic acid:
-
To a solution of JQ1-carboxylic acid (1.0 eq) and the deprotected pomalidomide-linker intermediate (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[6]
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Experimental Protocols for PROTAC Evaluation
Western Blotting for Protein Degradation Analysis
This protocol describes the quantification of target protein degradation in cultured cells following PROTAC treatment.[3]
-
Cell Culture and Treatment:
-
Plate the desired cell line (e.g., a human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of the PROTAC in DMSO.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[7]
-
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. The following tables summarize quantitative data from studies comparing the performance of PROTACs with different PEG linker lengths.
Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Varying PEG Linker Lengths [3]
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 2: In Vitro Degradation of Estrogen Receptor α (ERα) with Varying PEG Linker Lengths [8]
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 9 | >1000 | <20 |
| 12 | ~500 | ~60 |
| 16 | ~100 | >90 |
| 19 | ~750 | ~50 |
Table 3: In Vitro Degradation of Bruton's Tyrosine Kinase (BTK) with Varying PEG Linker Lengths [8]
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG2 | ~250 | ~70 |
| PEG3 | ~50 | ~90 |
| PEG4 | ~10 | >95 |
| PEG5 | ~30 | ~90 |
Table 4: In Vitro Degradation of TANK-binding kinase 1 (TBK1) with Varying Linker Lengths [1]
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Visualizations: Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
PROTAC Synthesis Workflow
Caption: A typical workflow for the synthesis of a PROTAC using a diamine linker.
Androgen Receptor (AR) Signaling Pathway
Caption: Simplified diagram of the Androgen Receptor signaling pathway.
Ras-Raf-MEK-ERK Signaling Pathway
Caption: Overview of the Ras-Raf-MEK-ERK signaling cascade.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cas 929-59-9,1,8-Diamino-3,6-dioxaoctane | lookchem [lookchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Antibody Conjugation with Bis-NHS-PEG2 Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conjugation of antibodies with bis-NHS-PEG2 crosslinkers. This technology is pivotal in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, enabling the precise linkage of payloads to monoclonal antibodies.
Introduction to Bis-NHS-PEG2 Crosslinkers
Bis-NHS-PEG2 is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The NHS esters readily react with primary amines, such as the ε-amine of lysine (B10760008) residues present on the surface of antibodies, to form stable amide bonds.[3] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation and immunogenicity.[1][] This type of crosslinker is utilized for intramolecular crosslinking, intermolecular crosslinking of proteins, or for conjugating amine-containing payloads to antibodies.
The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate that is optimized and closely monitored during development as it can significantly impact both efficacy and toxicity.[5] Various analytical techniques, including UV-Vis spectrophotometry, hydrophobic interaction chromatography (HIC), reversed-phase high-performance liquid chromatography (RP-HPLC), and liquid chromatography-mass spectrometry (LC-MS), are employed to determine the DAR.[6][7]
Key Quantitative Data in Antibody Conjugation
The success of an antibody conjugation reaction is determined by several key quantitative parameters. The following table summarizes important data points and the common methods for their determination.
| Parameter | Description | Common Analytical Methods |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody.[5] This is a critical quality attribute affecting the ADC's potency and therapeutic index.[6][7] | UV-Vis Spectrophotometry, RP-HPLC, HIC, LC-MS[5][6][][9] |
| Conjugation Efficiency (%) | The percentage of the initial payload or linker that is successfully conjugated to the antibody. | UV-Vis Spectrophotometry, HPLC |
| Monomer Purity (%) | The percentage of the final conjugate that exists as a monomer, without aggregation or fragmentation.[10] | Size Exclusion Chromatography (SEC)[10] |
| In Vitro Stability (% DAR remaining) | The stability of the conjugate in biological matrices (e.g., plasma) over time, often measured by the retention of the payload.[11] | LC-MS to monitor DAR over time.[11] |
| Binding Affinity (KD) | The binding strength of the conjugated antibody to its target antigen, to ensure that the conjugation process has not compromised its function. | Surface Plasmon Resonance (SPR), ELISA |
Experimental Protocols
Protocol 1: General Antibody Conjugation with Bis-NHS-PEG2 Crosslinker
This protocol describes a general method for conjugating an amine-containing payload to an antibody using a Bis-NHS-PEG2 crosslinker.
Materials:
-
Antibody (e.g., IgG) at 1-5 mg/mL
-
Bis-NHS-PEG2 crosslinker
-
Amine-containing payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or Borate Buffer, pH 8.0-8.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification[]
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Crosslinker and Payload Preparation:
-
Immediately before use, dissolve the Bis-NHS-PEG2 crosslinker and the amine-containing payload in anhydrous DMSO to prepare stock solutions (e.g., 10-20 mM).
-
-
Two-Step Conjugation Reaction:
-
Step 1: Antibody Activation:
-
Add a 10- to 50-fold molar excess of the Bis-NHS-PEG2 crosslinker stock solution to the antibody solution.[1] The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Step 2: Removal of Excess Crosslinker:
-
Remove unreacted Bis-NHS-PEG2 crosslinker using a desalting column equilibrated with Conjugation Buffer. This prevents self-conjugation of the payload.
-
-
Step 3: Conjugation to Payload:
-
Immediately add the amine-containing payload stock solution to the activated antibody solution. The molar ratio of payload to antibody will influence the final DAR and should be optimized.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.[1]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the antibody conjugate from excess payload and reaction byproducts using a desalting column, dialysis, or size exclusion chromatography (SEC).[]
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 absorbance).
-
Determine the DAR using UV-Vis spectrophotometry or LC-MS.
-
Assess the purity and aggregation state by SEC.
-
Confirm the retention of binding activity via ELISA or SPR.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This method is applicable when the drug has a unique absorbance peak that does not overlap significantly with the antibody's absorbance at 280 nm.
Procedure:
-
Measure the absorbance of the purified ADC sample at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (Aλmax).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law with the known extinction coefficients of the antibody and the drug at both wavelengths.[]
-
The DAR is calculated using the following formula: DAR = (Molar concentration of the drug) / (Molar concentration of the antibody)
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, which is crucial for predicting its in vivo behavior.[11]
Procedure:
-
Incubate the ADC in human or mouse plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.[11]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
At each time point, stop the reaction and purify the ADC from the plasma, for instance, using Protein A magnetic beads for immunoaffinity capture.[11]
-
Analyze the purified ADC by LC-MS to determine the average DAR at each time point.[11]
-
A stable ADC will exhibit minimal loss in DAR over the incubation period.[11]
Visualizations
Caption: Workflow for two-step antibody conjugation.
Caption: Reaction of an NHS ester with a primary amine.
Caption: General mechanism of action for an ADC.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 5. hpst.cz [hpst.cz]
- 6. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 7. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for NH-bis-PEG2 Amine-Reactive Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of NH-bis-PEG2 amine-reactive linkers in bioconjugation applications. This compound linkers are homobifunctional crosslinkers containing two N-hydroxysuccinimide (NHS) esters that react with primary amines to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and can reduce aggregation of the resulting conjugates.
Core Principles of this compound Amine Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is highly efficient and widely used for conjugating proteins, antibodies, and other biomolecules.
A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which regenerates the original carboxyl group and renders the linker inactive. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[1][][3] Therefore, optimizing reaction conditions to favor aminolysis over hydrolysis is crucial for successful conjugation.
Quantitative Reaction Parameters
The efficiency of the conjugation reaction is dependent on several key parameters. The following table summarizes the recommended conditions for using this compound amine-reactive linkers.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5[1][4] | Optimal pH is often cited as 8.3-8.5.[4][5][6] Higher pH increases the rate of both aminolysis and the competing hydrolysis reaction.[1][7] |
| Temperature | Room Temperature (20-25°C) or 4°C[1][4] | Room temperature reactions are faster (typically 30 minutes to 4 hours).[4] Reactions at 4°C can be performed for longer durations (e.g., overnight) to control the reaction rate.[4] |
| Molar Excess of Linker | 5 to 20-fold over the amine-containing molecule[4] | The optimal ratio should be determined empirically for each specific application.[4] For dilute protein solutions, a greater molar excess may be required.[8] |
| Reaction Time | 30 minutes - 4 hours at Room Temperature; Overnight at 4°C[1][4] | The progress of the reaction should be monitored to determine the optimal time. |
| Protein Concentration | 1 - 10 mg/mL[9][10] | Higher protein concentrations favor the desired aminolysis reaction over hydrolysis.[1][3] |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol describes a general method for crosslinking two proteins using a Bis-NHS-PEGn reagent.
Materials:
-
This compound linker
-
Protein #1 and Protein #2 to be crosslinked
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, borate (B1201080), bicarbonate) at pH 7.2-8.5.[1] Avoid buffers containing primary amines like Tris or glycine.[1][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare Protein Solutions: Dissolve the proteins in the Conjugation Buffer at a concentration of 1-10 mg/mL.[9]
-
Prepare Linker Stock Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a final concentration of 10-250 mM.[8][9] Do not store the linker in solution as it is susceptible to hydrolysis.[8][11]
-
Initiate Crosslinking Reaction: Add the calculated amount of the linker stock solution to the protein solution. A 10 to 20-fold molar excess of the linker over the total protein concentration is a good starting point.[4][8] The final concentration of the organic solvent should ideally be kept below 10%.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][4]
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[9] Incubate for an additional 15 minutes at room temperature.[9]
-
Purification: Remove excess linker and byproducts by using a desalting column or through dialysis against an appropriate buffer.
Protocol 2: Antibody-Drug Conjugation (ADC) - Conceptual Outline
This protocol outlines the conceptual steps for conjugating a small molecule drug containing a primary amine to an antibody.
Materials:
-
Antibody of interest
-
Amine-containing small molecule drug
-
This compound linker
-
Conjugation Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS, borate buffer).
-
Quenching Solution: e.g., 50 mM Tris-HCl, pH 8.0.[1]
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: Prepare the antibody in the Conjugation Buffer at a suitable concentration (e.g., 2-10 mg/mL).
-
Linker-Drug Conjugation (Pre-activation of Drug - Optional): In a separate reaction, the amine-containing drug can be reacted with one end of the this compound linker. This requires careful control of stoichiometry to favor the mono-adduct.
-
Antibody-Linker Reaction: Add the this compound linker (or the pre-activated linker-drug conjugate) to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the Quenching Solution to stop the reaction.
-
Purification: Purify the resulting ADC from unconjugated drug, linker, and antibody using a suitable chromatography method like size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for bioconjugation using this compound linkers.
Caption: Signaling pathway of amide bond formation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
Purifying Bis-PEGylated Proteins: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the purification of NH-bis-PEG2 conjugated proteins presents a significant challenge due to the inherent heterogeneity of the PEGylation reaction mixture. This document provides detailed application notes and protocols for the chromatographic purification of these complex biotherapeutics.
The covalent attachment of two polyethylene (B3416737) glycol (PEG) chains to a protein, herein referred to as this compound conjugation, is a widely used strategy to enhance the therapeutic properties of proteins, including increased serum half-life, improved stability, and reduced immunogenicity. However, the PEGylation process often results in a complex mixture containing the desired bis-PEGylated protein, as well as mono-PEGylated species, unreacted native protein, and excess PEG reagent. Effective purification strategies are therefore critical to isolate the target bis-PEGylated protein with high purity and yield.
This document outlines the principles and detailed protocols for the most common and effective chromatographic techniques used for this purpose: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Understanding the Purification Challenge
The primary challenge in purifying bis-PEGylated proteins lies in the subtle physicochemical differences between the various species in the reaction mixture. The addition of each PEG chain increases the hydrodynamic radius and can shield the protein's surface charge, altering its chromatographic behavior. Separating the bis-PEGylated conjugate from the mono-PEGylated and native protein, which often co-elute, requires optimized and high-resolution purification methods.
Data Presentation: Comparison of Purification Techniques
The following tables summarize representative quantitative data for the purification of a model bis-PEGylated protein using different chromatographic techniques. These values are intended to provide a general comparison and will vary depending on the specific protein, PEG size, and experimental conditions.
Table 1: Performance of Size Exclusion Chromatography (SEC) for Bis-PEGylated Protein Purification
| Parameter | Value | Notes |
| Purity of Bis-PEGylated Fraction | >95% | Effective at removing unreacted PEG and smaller species. |
| Yield of Bis-PEGylated Protein | 70-85% | Some loss can occur due to peak overlap with mono-PEGylated species. |
| Resolution (Bis- vs. Mono-PEGylated) | 1.0 - 1.5 | Resolution is dependent on the size difference imparted by the PEG chain. |
| Primary Separation Principle | Hydrodynamic Radius | Larger molecules elute first. |
Table 2: Performance of Ion Exchange Chromatography (IEX) for Bis-PEGylated Protein Purification
| Parameter | Value | Notes |
| Purity of Bis-PEGylated Fraction | >98% | Can achieve high purity by exploiting charge differences. |
| Yield of Bis-PEGylated Protein | 60-80% | Yield can be affected by the "charge shielding" effect of PEG. |
| Resolution (Bis- vs. Mono-PEGylated) | 1.5 - 2.5 | Generally provides better resolution between PEGylated species than SEC. |
| Primary Separation Principle | Net Surface Charge | Elution is typically achieved with a salt gradient. |
Table 3: Performance of Hydrophobic Interaction Chromatography (HIC) for Bis-PEGylated Protein Purification
| Parameter | Value | Notes |
| Purity of Bis-PEGylated Fraction | 90-97% | Purity depends on the hydrophobicity of the protein and the resin used. |
| Yield of Bis-PEGylated Protein | 65-85% | Yield can be optimized by careful selection of salt and gradient conditions. |
| Resolution (Bis- vs. Mono-PEGylated) | 1.2 - 2.0 | Can provide orthogonal selectivity to IEX. |
| Primary Separation Principle | Surface Hydrophobicity | Binding is promoted by high salt concentrations and elution by decreasing salt concentration. |
Experimental Protocols
The following are detailed protocols for the purification of this compound conjugated proteins. It is assumed that the starting material is a heterogeneous mixture from a PEGylation reaction.
Protocol 1: Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size in solution (hydrodynamic radius). Larger molecules, such as the bis-PEGylated protein, travel through the porous chromatography beads faster than smaller molecules like the mono-PEGylated and native protein.
Materials:
-
SEC column (e.g., Superdex 200 Increase 10/300 GL, GE Healthcare)
-
Chromatography system (e.g., ÄKTA pure, GE Healthcare)
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4
-
Sample: PEGylation reaction mixture, filtered through a 0.22 µm filter.
Method:
-
System Preparation: Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject a sample volume that is 0.5-2% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample isocratically with the mobile phase at a flow rate of 0.5 mL/min.
-
Fraction Collection: Collect fractions based on the UV absorbance at 280 nm. The bis-PEGylated protein will elute first, followed by the mono-PEGylated, and then the native protein.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to determine the purity of the bis-PEGylated protein.
Protocol 2: Ion Exchange Chromatography (IEX)
Principle: IEX separates molecules based on their net surface charge. The addition of PEG chains can shield the protein's native charge, causing PEGylated species to elute at different salt concentrations than the native protein. Cation exchange chromatography is commonly used, where more highly PEGylated species (more shielded positive charges) elute earlier.
Materials:
-
Cation exchange column (e.g., HiTrap SP HP, GE Healthcare)
-
Chromatography system
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 6.0
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
Sample: Desalted PEGylation reaction mixture in Binding Buffer.
Method:
-
System Preparation: Equilibrate the column with 5-10 CVs of Binding Buffer at a flow rate of 1 mL/min.
-
Sample Loading: Load the desalted sample onto the column.
-
Wash: Wash the column with 5-10 CVs of Binding Buffer to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 CVs.
-
Fraction Collection: Collect fractions throughout the gradient elution. The bis-PEGylated protein is expected to elute at a lower salt concentration than the mono-PEGylated and native proteins.
-
Analysis: Analyze fractions for purity using SDS-PAGE and/or RP-HPLC.
Protocol 3: Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates proteins based on their surface hydrophobicity. The PEG moiety can either increase or decrease the overall hydrophobicity of the protein. Binding to the HIC resin is promoted by high salt concentrations, and elution is achieved by decreasing the salt concentration.
Materials:
-
HIC column (e.g., HiTrap Phenyl HP, GE Healthcare)
-
Chromatography system
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, pH 7.0
-
Sample: PEGylation reaction mixture with ammonium sulfate added to a final concentration of 1.5 M.
Method:
-
System Preparation: Equilibrate the column with 5-10 CVs of Binding Buffer at a flow rate of 1 mL/min.
-
Sample Loading: Load the salt-adjusted sample onto the column.
-
Wash: Wash the column with 5-10 CVs of Binding Buffer.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 CVs.
-
Fraction Collection: Collect fractions during the gradient elution. The elution order of the different PEGylated species will depend on the specific protein's hydrophobicity.
-
Analysis: Analyze fractions for purity using SDS-PAGE and/or RP-HPLC.
Visualizing the Workflow and Biological Context
To aid in the understanding of the purification process and the biological relevance of bis-PEGylated proteins, the following diagrams have been generated.
As a representative example of the therapeutic application of PEGylated proteins, the signaling pathway of Granulocyte-Colony Stimulating Factor (G-CSF) is presented. Pegfilgrastim, a PEGylated form of G-CSF, is used to stimulate the production of neutrophils. The bis-PEGylated protein would similarly engage this pathway, albeit with potentially altered pharmacokinetics and receptor interaction dynamics.
Conclusion
The purification of this compound conjugated proteins is a multi-step process that requires careful optimization of chromatographic techniques. A combination of SEC for initial cleanup followed by high-resolution IEX is a common and effective strategy. HIC can be employed as an orthogonal polishing step to achieve the desired purity. The detailed protocols and comparative data presented in this document provide a solid foundation for researchers to develop and optimize their purification workflows for these promising biotherapeutics.
Application Notes and Protocols for Nanoparticle Surface Modification Using NH-bis-PEG2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of NH-bis-PEG2 for the surface modification of nanoparticles. This document outlines the principles of PEGylation, detailed experimental protocols for conjugation and characterization, and potential applications in drug delivery and biomedical research.
Introduction to this compound and Nanoparticle PEGylation
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic protective layer that can reduce non-specific protein adsorption (opsonization), prevent aggregation, and prolong systemic circulation time.
This compound is a branched PEG derivative featuring a central primary amine group and two polyethylene (B3416737) glycol chains. The terminal amine group serves as a reactive handle for covalent conjugation to nanoparticles possessing surface functional groups such as carboxylic acids. The branched structure of this compound can provide a dense and effective hydrophilic shield around the nanoparticle.
Key Applications:
-
Drug Delivery: Enhanced circulation times can lead to improved tumor accumulation of drug-loaded nanoparticles via the Enhanced Permeability and Retention (EPR) effect.
-
Medical Imaging: PEGylated nanoparticles can be utilized as contrast agents with improved in vivo stability.
-
Theranostics: Combining therapeutic and diagnostic agents on a single PEGylated nanoparticle platform enables simultaneous treatment and monitoring.
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of the primary amine of this compound to surface carboxyl groups on nanoparticles using a two-step carbodiimide (B86325) reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide, silica, polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Nuclease-free water
-
Centrifuge and appropriate centrifuge tubes or magnetic separator
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Sonicate briefly if necessary to ensure a homogeneous suspension.
-
-
Activation of Carboxyl Groups:
-
Freshly prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS to the nanoparticle suspension.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Purification of Activated Nanoparticles:
-
Centrifuge the reaction mixture to pellet the activated nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.
-
Carefully remove the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in fresh, cold Coupling Buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted activation reagents.
-
-
Conjugation of this compound:
-
Prepare a stock solution of this compound in Coupling Buffer (e.g., 1 mg/mL).
-
Add a 10-50 fold molar excess of the this compound solution to the resuspended activated nanoparticles.
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching and Final Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
Purify the this compound-modified nanoparticles by repeated centrifugation and resuspension in a suitable storage buffer (e.g., PBS) to remove excess this compound and quenching reagents.
-
-
Storage:
-
Resuspend the final purified nanoparticles in a suitable buffer and store at 4°C.
-
Protocol 2: Characterization of this compound Modified Nanoparticles
Thorough characterization is essential to confirm successful surface modification.
2.2.1. Hydrodynamic Size and Polydispersity Index (PDI) Measurement
-
Purpose: To determine the size distribution of the nanoparticles in solution. Successful PEGylation typically results in an increase in the hydrodynamic diameter.
-
Method: Dynamic Light Scattering (DLS).
-
Protocol:
-
Dilute a small aliquot of the unmodified and this compound-modified nanoparticle suspensions in a suitable buffer (e.g., 10 mM NaCl) to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument at a controlled temperature (e.g., 25°C).
-
Compare the results for the bare and PEGylated nanoparticles.
-
2.2.2. Zeta Potential Measurement
-
Purpose: To determine the surface charge of the nanoparticles. The covalent attachment of this compound to negatively charged carboxylated nanoparticles will result in a shift of the zeta potential towards neutrality due to the shielding effect of the PEG chains.
-
Method: Laser Doppler Velocimetry.
-
Protocol:
-
Dilute the nanoparticle suspensions in 1 mM KCl or a similar low ionic strength buffer.
-
Measure the zeta potential using a suitable analyzer.
-
Compare the zeta potential values before and after PEGylation.
-
2.2.3. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To confirm the presence of PEG on the nanoparticle surface.
-
Protocol:
-
Lyophilize samples of the unmodified and modified nanoparticles.
-
Acquire FTIR spectra. Look for the appearance of characteristic C-O-C ether stretching bands from the PEG backbone (typically around 1100 cm⁻¹) in the spectrum of the modified nanoparticles.
-
Data Presentation
The following tables present representative data obtained from the characterization of nanoparticles before and after surface modification with this compound.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated Nanoparticles | 125.3 ± 3.1 | 0.15 ± 0.02 | -35.8 ± 2.4 |
| This compound Modified Nanoparticles | 148.7 ± 4.5 | 0.18 ± 0.03 | -8.2 ± 1.9 |
Table 2: Drug Loading and Release Characteristics of Doxorubicin-Loaded Nanoparticles
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 5.5) | Cumulative Release at 24h (pH 7.4) |
| Doxorubicin-Carboxylated NP | 8.2 ± 0.7 | 75.3 ± 5.1 | 65.4 ± 4.3 | 25.1 ± 2.8 |
| Doxorubicin-NH-bis-PEG2 NP | 7.5 ± 0.6 | 70.1 ± 4.8 | 58.2 ± 3.9 | 18.7 ± 2.2 |
Visualizations
Experimental Workflow
Application Note and Protocols for PEGylation of Small Molecules with NH-bis-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For small molecule drugs, PEGylation can lead to improved aqueous solubility, increased systemic circulation time, reduced immunogenicity, and altered biodistribution profiles.[1][2][3][4] This application note provides a detailed experimental guide for the PEGylation of small molecules using bifunctional NH-bis-PEG2 linkers. These linkers feature a central secondary amine for conjugation to a small molecule and two terminal functional groups on the PEG2 arms that can be used for further modifications or to create multi-functional constructs. This guide will cover the experimental setup, detailed protocols for conjugation, purification, and characterization of the resulting PEGylated small molecules.
Materials and Methods
Materials
-
This compound Derivatives: A variety of this compound linkers with different terminal functionalities are commercially available. The choice of linker will depend on the desired subsequent conjugation chemistry.
-
Small Molecule: The small molecule to be PEGylated should contain a reactive group that can form a covalent bond with the secondary amine of the this compound linker (e.g., an activated ester, isothiocyanate, or sulfonyl chloride).
-
Solvents: Anhydrous dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (ACN) of HPLC grade.
-
Reagents for Conjugation: Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for carboxyl activation, or a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) for reactions with activated esters.
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Analytical Instruments: Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer.
Data Presentation
Quantitative data for typical PEGylation reactions and purification outcomes are summarized in the tables below for easy comparison.
Table 1: Properties of Common this compound Derivatives
| Compound Name | Terminal Functional Group | Molecular Weight ( g/mol ) | Reactive Towards |
| NH-bis(PEG2-OH) | Hydroxyl (-OH) | 193.24 | Can be activated for further conjugation |
| NH-bis(PEG2-N3) | Azide (-N3) | 243.25 | Alkynes (Click Chemistry) |
| NH-bis(PEG2-NH-Boc) | Boc-protected Amine (-NH-Boc) | 393.49 | Amine (after deprotection) |
| NH-bis(PEG2-COOH) | Carboxylic Acid (-COOH) | 251.24 | Amines (after activation) |
Table 2: Example Reaction Conditions for Small Molecule PEGylation
| Small Molecule Functional Group | This compound Derivative | Coupling Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Carboxylic Acid | NH-bis(PEG2-OH) | EDC, NHS | DMF | 12 | 25 | 75-85 |
| NHS Ester | NH-bis(PEG2-OH) | DIPEA | DMF | 4 | 25 | 80-90 |
| Isothiocyanate | NH-bis(PEG2-OH) | - | DCM | 6 | 25 | >90 |
| Aldehyde | NH-bis(PEG2-NH2) | NaBH3CN | Methanol | 8 | 25 | 70-80 |
Table 3: Purification and Characterization of PEGylated Small Molecules
| Purification Method | Column | Mobile Phase | Purity Achieved (%) | Analytical Method | Expected Observation |
| RP-HPLC | C18 (5 µm, 4.6 x 250 mm) | A: 0.1% TFA in Water, B: 0.1% TFA in ACN | >95 | LC-MS | Increased retention time and mass corresponding to the addition of the PEG linker. |
| Gradient: 5-95% B over 30 min | NMR | Appearance of characteristic PEG proton signals (~3.6 ppm). |
Experimental Protocols
Protocol 1: PEGylation of a Carboxylic Acid-Containing Small Molecule
This protocol describes the conjugation of a small molecule containing a carboxylic acid to the central amine of NH-bis(PEG2-OH).
-
Activation of the Carboxylic Acid:
-
Dissolve the small molecule (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve NH-bis(PEG2-OH) (1.1 equivalents) in anhydrous DMF.
-
Add the activated NHS ester solution to the this compound-OH solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS. Look for the disappearance of the starting materials and the appearance of a new peak with the expected mass of the PEGylated product.
-
Protocol 2: Purification of the PEGylated Small Molecule by RP-HPLC
-
Sample Preparation:
-
Quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter.[5]
-
-
HPLC Purification:
-
Equilibrate the C18 RP-HPLC column with the initial mobile phase.
-
Inject the filtered sample onto the column.
-
Elute the product using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Collect the fractions corresponding to the product peak.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified PEGylated small molecule as a solid.
-
Protocol 3: Characterization of the PEGylated Small Molecule
-
LC-MS Analysis:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the sample by LC-MS to confirm the purity and identity of the product. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the PEGylated small molecule.
-
-
NMR Spectroscopy:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., D2O, DMSO-d6).
-
Acquire a 1H NMR spectrum. The spectrum should show the characteristic signals of the small molecule and the ethylene (B1197577) glycol protons of the PEG linker (typically a broad multiplet around 3.6 ppm).
-
Visualizations
Caption: Experimental workflow for the PEGylation of a small molecule.
Caption: Conceptual pathway of improved pharmacokinetics for a PEGylated small molecule.
References
Characterizing NH-bis-PEG2 Conjugates: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of molecules conjugated using NH-bis-PEG2, a short-chain, bifunctional polyethylene (B3416737) glycol (PEG) crosslinker. These methods are essential for confirming the identity, purity, and stability of the resulting conjugates, which is critical for their application in drug development and other research areas.
Introduction to this compound Conjugates
This compound is a homobifunctional crosslinker containing two reactive groups at either end of a two-unit polyethylene glycol spacer. A common variant is NHS-bis-PEG2, where the reactive groups are N-hydroxysuccinimide (NHS) esters that readily react with primary amines on proteins, peptides, or other molecules to form stable amide bonds. The short PEG chain offers improved solubility and reduced steric hindrance compared to longer PEG chains, making it a versatile tool in bioconjugation.
Characterization of the resulting conjugates is crucial to determine the extent of conjugation, identify different species (e.g., unconjugated molecules, mono-conjugated, and cross-linked species), and ensure the purity of the final product. A multi-faceted analytical approach is typically required.
Analytical Methods for Characterization
A combination of chromatographic and spectroscopic techniques is employed to comprehensively characterize this compound conjugates. The choice of method depends on the properties of the molecules being conjugated and the information required.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying different species in a conjugation reaction mixture. Two primary modes of HPLC are particularly useful for this compound conjugates:
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is effective for separating larger conjugates from smaller, unconjugated molecules. For this compound conjugates, which have a small PEG linker, the change in size upon conjugation may be subtle. Therefore, high-resolution columns are recommended. SEC can be coupled with multi-angle light scattering (SEC-MALS) to determine the absolute molecular weight of the eluting species, providing definitive identification of different conjugation states.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG linker will alter the retention time of the conjugated molecule compared to the unconjugated starting material. This technique is highly effective for assessing the purity of the conjugate and resolving species with different degrees of PEGylation.
Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information, confirming the identity of the conjugate and the number of PEG linkers attached.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is a rapid and sensitive technique for determining the molecular weight of intact proteins and large molecules. It can be used to analyze the overall distribution of species in a conjugation reaction.
-
Electrospray Ionization (ESI) MS: ESI-MS is often coupled with liquid chromatography (LC-MS) to provide mass information for the separated components. High-resolution ESI-MS can confirm the elemental composition of the conjugate. For larger conjugates like antibodies, the protein can be digested, and the resulting peptides analyzed by LC-MS/MS to identify the specific sites of conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the conjugate.
-
¹H NMR: Proton NMR can be used to confirm the presence of the PEG linker by identifying the characteristic signals of the ethylene (B1197577) glycol protons. It can also be used to determine the degree of conjugation by comparing the integration of PEG signals to signals from the conjugated molecule.
-
¹³C NMR: Carbon NMR can further confirm the structure of the conjugate and the successful formation of the amide bond.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of this compound conjugates.
Table 1: HPLC Analysis of a Model Protein Conjugation with NHS-bis-PEG2
| Analytical Method | Parameter Measured | Unconjugated Protein | Mono-conjugated Protein | Cross-linked Dimer |
| SEC-HPLC | Retention Time (min) | 12.5 | 12.1 | 10.8 |
| Apparent MW (kDa) | 50 | 51 | 102 | |
| RP-HPLC | Retention Time (min) | 15.2 | 14.8 | 14.5 |
| Purity (%) | >98 | >95 | >95 |
Table 2: Mass Spectrometry Analysis of a Model Peptide Conjugation
| Analytical Method | Parameter Measured | Expected Mass (Da) | Observed Mass (Da) |
| MALDI-TOF MS | Molecular Weight | ||
| Unconjugated Peptide | 5000.0 | 5000.2 | |
| Mono-conjugated Peptide | 5216.2 | 5216.5 | |
| LC-ESI-MS | Molecular Weight | ||
| Unconjugated Peptide | 5000.0 | 5000.1 | |
| Mono-conjugated Peptide | 5216.2 | 5216.3 |
Table 3: ¹H NMR Analysis for Degree of Conjugation
| Signal | Chemical Shift (ppm) | Integration (Unconjugated) | Integration (Conjugated) | Degree of Conjugation |
| Protein Aromatic Protons | 7.0 - 7.5 | 10 | 10 | - |
| PEG Methylene Protons | 3.6 | 0 | 8 | 1.0 |
Experimental Protocols
Protocol 1: SEC-MALS Analysis of a Protein-NH-bis-PEG2 Conjugate
Objective: To separate and determine the absolute molecular weight of unconjugated protein, mono-conjugated protein, and cross-linked species.
Methodology:
-
System: HPLC or UHPLC system coupled to a multi-angle light scattering (MALS) detector, a UV detector, and a refractive index (RI) detector.
-
Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl or similar) with a particle size and pore size appropriate for the molecular weight range of the analytes.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer. The mobile phase should be filtered and degassed.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 100 µL, depending on the sample concentration and column dimensions.
-
Detection: UV absorbance at 280 nm for the protein and MALS and RI for molecular weight determination.
-
Sample Preparation: The conjugation reaction mixture is diluted in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Data Analysis: The data from all three detectors (UV, MALS, RI) are processed using specialized software (e.g., ASTRA) to calculate the molar mass of each eluting peak.
Protocol 2: RP-HPLC Analysis for Purity Assessment
Objective: To determine the purity of the this compound conjugate and quantify impurities.
Methodology:
-
System: HPLC or UHPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes. The gradient should be optimized based on the retention times of the components.
-
Flow Rate: Typically 0.2-0.5 mL/min for UHPLC or 0.8-1.2 mL/min for HPLC.
-
Detection: UV absorbance at 214 nm (for peptide bonds) and/or 280 nm (for aromatic amino acids).
-
Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase (e.g., a mixture of water and ACN).
Protocol 3: LC-MS for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the conjugate and identify different conjugated species.
Methodology:
-
System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
LC Conditions: Utilize the RP-HPLC conditions described in Protocol 2, ensuring the mobile phase is compatible with MS (formic acid is generally preferred over TFA).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for proteins and peptides.
-
Mass Analyzer: Operated in a mode to acquire the full mass spectrum of the eluting peaks.
-
Data Analysis: The mass spectra of the chromatographic peaks are analyzed to determine the molecular weights of the components. Deconvolution algorithms may be necessary for large molecules that produce a distribution of charge states.
Protocol 4: ¹H NMR for Structural Confirmation
Objective: To confirm the presence of the PEG linker and estimate the degree of conjugation.
Methodology:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the conjugate is soluble (e.g., D₂O, DMSO-d₆).
-
Experiment: A standard ¹H NMR experiment is performed.
-
Data Analysis: The spectrum is analyzed to identify the characteristic signals of the PEG linker (typically a sharp singlet around 3.6 ppm). The integration of this peak is compared to the integration of a well-resolved peak from the conjugated molecule to determine the molar ratio and thus the degree of conjugation.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: General experimental workflow for the synthesis and characterization of this compound conjugates.
Caption: Decision tree for selecting the appropriate analytical method for this compound conjugate characterization.
Caption: Workflow for Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) analysis.
Click Chemistry Applications of Functionalized NH-bis-PEG2 Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been significantly advanced by the advent of click chemistry, a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1] Among the versatile tools employed in this field, functionalized polyethylene (B3416737) glycol (PEG) linkers play a crucial role in enhancing the solubility, stability, and pharmacokinetic properties of conjugated biomolecules.[2] This document provides detailed application notes and protocols for the use of functionalized NH-bis-PEG2 linkers in click chemistry, with a focus on their application in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.
The core structure, NH-bis(PEG2), features a central secondary amine from which two polyethylene glycol chains extend. This structure can be functionalized with terminal groups amenable to click chemistry, such as alkynes (e.g., propargyl groups) or azides.[3][4] These bifunctional linkers allow for the attachment of two molecules of interest to a central scaffold, providing a modular and efficient approach to constructing well-defined bioconjugates.[5] The PEG spacers not only improve the physicochemical properties of the resulting conjugate but also provide spatial separation between the conjugated moieties, which can be critical for maintaining their biological activity.[6]
Key Applications
Functionalized this compound linkers are valuable reagents for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The bifunctional nature of these linkers allows for the attachment of two drug molecules to a single point of conjugation on an antibody, enabling the creation of ADCs with a drug-to-antibody ratio (DAR) of two from a single modification site. This approach can lead to more homogeneous ADC preparations.[6]
-
PROTAC Synthesis: In the development of Proteolysis Targeting Chimeras (PROTACs), these linkers can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins.[3]
-
Functionalization of Nanoparticles and Surfaces: The dual click-reactive groups can be used to decorate nanoparticles or surfaces with two different types of molecules, such as a targeting ligand and a therapeutic or imaging agent, creating multifunctional materials.
-
Fluorescent Labeling and Imaging: Two different fluorescent dyes can be attached to a biomolecule for applications in Förster Resonance Energy Transfer (FRET) studies or dual-color imaging.
-
Peptide and Oligonucleotide Modification: These linkers can be used to create branched peptides or oligonucleotides with multiple functionalities for therapeutic or diagnostic purposes.[5]
Data Presentation
The following tables summarize representative quantitative data for the conjugation of a bifunctional PEG linker to an antibody, based on methodologies applicable to functionalized this compound linkers.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis of a Model Antibody-Linker Conjugate
| Conjugate Species | Analytical Method | Average DAR | DAR Distribution |
| Antibody-bis-Alkyne Conjugate | Mass Spectrometry | 1.95 | DAR0: <5%, DAR2: >95% |
| Final ADC | Hydrophobic Interaction Chromatography (HIC) | 3.8 | DAR2: <10%, DAR4: >90% |
This data is illustrative and based on typical results for site-specific conjugation methodologies.
Table 2: Summary of Reaction Conditions and Outcomes
| Parameter | Condition | Outcome/Observation |
| Linker:Antibody Molar Ratio | 10:1 | High conjugation efficiency |
| Reaction Time (CuAAC) | 1 hour | >95% conversion to conjugate |
| Temperature | Room Temperature (25°C) | Optimal for reaction and protein stability |
| Final Product Purity (Post-SEC) | >98% | Efficient removal of excess reagents |
Experimental Protocols
Herein, we provide detailed protocols for the use of a propargyl-functionalized this compound linker (NH-bis(PEG2-propargyl)) in a two-step conjugation workflow to create a bifunctional biomolecule.
Protocol 1: Conjugation of NH-bis(PEG2-propargyl) to an Amine-Containing Biomolecule (Molecule A)
This protocol describes the attachment of the NH-bis(PEG2-propargyl) linker to a biomolecule containing a primary amine (e.g., a protein with lysine (B10760008) residues or a small molecule with an amine handle) via the linker's central amine. This is achieved through the formation of a stable amide bond after activating a carboxylic acid on Molecule A.
Materials:
-
Molecule A with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Activation of Molecule A:
-
Dissolve Molecule A (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
In a separate tube, dissolve NH-bis(PEG2-propargyl) (1.2 equivalents) in anhydrous DMF.
-
Add the activated Molecule A solution to the NH-bis(PEG2-propargyl) solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution.
-
Purify the resulting Molecule A-linker conjugate by SEC to remove excess linker and reagents. The elution can be monitored by UV absorbance at a wavelength appropriate for Molecule A.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the product using LC-MS. An increase in mass corresponding to the addition of the NH-bis(PEG2-propargyl) linker is expected.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Bifunctional Conjugate
This protocol details the "clicking" of an azide-containing molecule (Molecule B) to the two terminal alkyne groups of the Molecule A-linker conjugate.
Materials:
-
Molecule A-linker conjugate from Protocol 1
-
Molecule B with a terminal azide (B81097) group
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: PBS, pH 7.4
-
SEC column for final purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Molecule A-linker conjugate in the reaction buffer.
-
Prepare a stock solution of the azide-containing Molecule B in a compatible solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO4 (100 mM in water), THPTA (200 mM in water), and sodium ascorbate (100 mM in water).[9]
-
-
Click Reaction:
-
In a reaction tube, add the Molecule A-linker conjugate (1 equivalent).
-
Add the azide-containing Molecule B (5-10 equivalents per alkyne).
-
Prepare the copper-ligand complex by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio and incubating for a few minutes.[9]
-
Add the THPTA/CuSO4 complex to the reaction mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.[9]
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Purify the final bifunctional conjugate using SEC to remove unreacted Molecule B, copper, and other reagents.
-
-
Characterization:
Visualizations
Experimental Workflow for Bifunctional Conjugation
Caption: Workflow for creating a bifunctional conjugate.
Structure of NH-bis(PEG2-propargyl) Conjugate
Caption: Structure of the bifunctional linker attached to Molecule A.
Signaling Pathway Example: HER2 Pathway Targeted by ADCs
Caption: Simplified HER2 signaling pathway targeted by ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Tethering polypeptides through bifunctional PEG cross-linking agents to probe protein function: application to ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Multiplexed Quantitative Analysis of Antibody-Drug Conjugates with Labile CBI-Dimer Payloads In Vivo Using Immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Storage and Stability of NH-bis-PEG2 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis-PEG2, with the chemical name 2,2'-((azanediylbis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol), is a hydrophilic, bifunctional linker molecule. Its two primary hydroxyl groups and central secondary amine offer versatile conjugation points for various applications in drug delivery, bioconjugation, and proteomics. The polyethylene (B3416737) glycol (PEG) chains enhance solubility and can reduce non-specific binding. Understanding the storage and stability of this compound solutions is critical for ensuring the reproducibility of experiments and the efficacy of the resulting conjugates. This document provides detailed guidelines and protocols for the proper handling and stability assessment of this compound solutions.
While specific stability data for this compound is not extensively published, the following recommendations are based on the general principles of PEG stability and data from structurally similar PEGylated compounds.[1][2][3]
Storage Recommendations
Proper storage is crucial to prevent the degradation of this compound. Degradation can be accelerated by factors such as temperature, light, and the presence of oxygen.[1][3]
Solid Form: For long-term storage, this compound should be stored in its solid (liquid at room temperature) form under the following conditions:
| Parameter | Recommendation |
| Temperature | -20°C |
| Atmosphere | Sealed in a dry, inert atmosphere (e.g., argon or nitrogen) |
| Light | Protected from light |
Under these conditions, the solid product can be stored for up to 24 months.[4] Before use, the vial should be allowed to equilibrate to room temperature for at least one hour before opening to prevent condensation.[4][5]
Solution Form: The stability of this compound in solution is lower than in its pure form. It is highly recommended to prepare solutions on the day of use.[4][5] If stock solutions must be prepared in advance, the following conditions are recommended:
| Parameter | Recommendation |
| Temperature | -20°C or -80°C for extended storage |
| Aliquoting | Store in small, single-use aliquots to avoid freeze-thaw cycles |
| Solvent | Use anhydrous, high-purity solvents (e.g., DMSO, DMF, or water) |
| Sealing | Tightly sealed vials |
Generally, solutions stored at -20°C are usable for up to one month.[4][5]
Factors Influencing Stability
Several factors can influence the rate of degradation of PEG compounds in solution:
-
Temperature: Higher temperatures accelerate degradation.[1][2][3]
-
pH: The stability of PEG chains can be pH-dependent. Extreme pH values can lead to hydrolysis of the ether linkages, although this is generally slow.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, resulting in the formation of aldehydes, carboxylates, and peroxides.[1][3] This can alter the pH and ionic strength of the solution.[1][3]
-
Light: Exposure to UV light can promote the formation of free radicals, leading to chain cleavage.[2]
-
Transition Metals: The presence of transition metals can catalyze oxidative degradation.[2]
Experimental Protocols
To ensure the integrity of this compound solutions, particularly in GMP environments or long-term studies, stability testing is recommended. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful method for assessing the purity and identifying potential degradants.[6]
Protocol 1: Stability Assessment of this compound Solutions by HPLC-MS
Objective: To determine the stability of an this compound solution over time under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., water, PBS, DMSO)
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)
-
C18 reverse-phase HPLC column
-
Mass spectrometer
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Vials for sample storage
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mg/mL).
-
Dispense the solution into multiple small, tightly sealed vials, one for each time point.
-
-
Storage:
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
-
Sample Analysis (at each time point, e.g., T=0, 1 week, 1 month):
-
At each time point, retrieve one vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC-MS system.
-
-
HPLC-MS Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS Detection: Electrospray ionization (ESI) in positive mode. Scan for the m/z of this compound and potential degradants.
-
-
Data Analysis:
-
At each time point, determine the peak area of the main this compound peak.
-
Calculate the percentage of remaining this compound relative to the T=0 time point.
-
Analyze the mass spectra for the appearance of new peaks that could correspond to degradation products.
-
Data Presentation:
The quantitative data from the stability study should be summarized in a table for easy comparison.
| Storage Condition | Time Point | % Remaining this compound | Observations (New Peaks) |
| -20°C | 0 | 100% | None |
| 1 month | >99% | None | |
| 3 months | >98% | Minor peak at RT X.X min | |
| 4°C | 0 | 100% | None |
| 1 month | ~95% | Peak at RT X.X min | |
| 3 months | ~85% | Increased intensity of peak at RT X.X min | |
| Room Temp | 0 | 100% | None |
| 1 week | ~90% | Multiple new peaks | |
| 1 month | ~70% | Significant degradation observed |
Note: This is example data and will vary based on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Potential degradation pathways for PEG compounds.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. Bis-PEG2-NHS ester|COA [dcchemicals.com]
- 5. tocris.com [tocris.com]
- 6. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimizing Molar Excess of Amine-Reactive bis-PEG Linkers for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a fundamental technique in modern life sciences.[1] Polyethylene glycol (PEG) linkers are frequently employed to improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides.[2] Amine-reactive linkers, such as those containing N-hydroxysuccinimide (NHS) esters, are widely used to target the primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[3][4][5] This application note provides a comprehensive guide to calculating and optimizing the molar excess of a homobifunctional amine-reactive PEG linker, exemplified by bis-(N-succinimidyl)-PEG2, for successful conjugation reactions.
The molar ratio of the linker to the protein is a critical parameter that dictates the degree of labeling (DOL), which is the average number of linker molecules conjugated to a single protein molecule.[6] An optimal DOL is crucial for maximizing the desired outcome while preserving the protein's biological activity and solubility.[6][7] Under-labeling can result in a low yield of the desired conjugate, while over-labeling can lead to protein aggregation, loss of function, or altered immunogenicity.[6][7] Therefore, the ideal linker-to-protein molar ratio must be empirically determined for each specific protein and application.[1][6]
Principles of Molar Excess Calculation
The reaction between an NHS ester and a primary amine on a protein forms a stable amide bond.[3][8] This reaction is most efficient at a slightly alkaline pH (7.2 to 8.5), where the primary amines are deprotonated and thus more nucleophilic.[3][8] However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and its rate increases with pH.[8][9] This hydrolysis consumes the reactive linker, making it essential to use a molar excess of the linker to achieve the desired level of conjugation.
Formula for Calculating Mass of PEG Linker:
To determine the mass of the PEG linker required for a specific molar excess, the following steps and formula can be used:
-
Calculate Moles of Protein:
-
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
-
Calculate Moles of PEG Linker:
-
Moles of PEG Linker = Moles of Protein × Desired Molar Excess
-
-
Calculate Mass of PEG Linker:
-
Mass of PEG Linker (g) = Moles of PEG Linker × Molecular Weight of PEG Linker ( g/mol )
-
Example Calculation:
-
Goal: Conjugate 1 mg of an antibody (Protein) with a Molecular Weight (MW) of 150,000 g/mol using a 10-fold molar excess of bis-(N-succinimidyl)-PEG2 (Linker) with a MW of 452.4 g/mol .
-
Moles of Protein:
-
(0.001 g) / (150,000 g/mol ) = 6.67 × 10⁻⁹ mol
-
-
Moles of Linker:
-
(6.67 × 10⁻⁹ mol) × 10 = 6.67 × 10⁻⁸ mol
-
-
Mass of Linker:
-
(6.67 × 10⁻⁸ mol) × (452.4 g/mol ) = 3.02 × 10⁻⁵ g = 30.2 µg
-
Experimental Protocols
Protocol 1: Optimization of Molar Excess for Protein-PEG Conjugation
This protocol describes a general method for identifying the optimal molar excess of an amine-reactive PEG linker for a specific protein. It involves setting up several parallel reactions with varying linker-to-protein ratios.
Materials Required:
-
Protein of Interest (e.g., IgG Antibody): Purified and buffer-exchanged into an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5. Protein concentration should be at least 1-2 mg/mL.[6][]
-
Amine-Reactive PEG Linker (e.g., bis-(N-succinimidyl)-PEG2): Stored under dessication.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Quenching Buffer: 1 M Tris-HCl or Glycine (B1666218), pH 8.0.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis cassettes.
-
Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system.
Methodology:
-
Prepare Protein Solution:
-
Prepare Linker Stock Solution:
-
Immediately before use, dissolve the amine-reactive PEG linker in anhydrous DMSO to a concentration of 10 mM. Water-insoluble NHS esters must be dissolved in a water-miscible organic solvent before addition to the aqueous reaction.[8]
-
-
Set up Conjugation Reactions:
-
Set up a series of reactions in microcentrifuge tubes, each containing the same amount of protein (e.g., 100 µg).
-
Calculate the volume of the 10 mM linker stock solution needed to achieve the desired molar excess (e.g., 5:1, 10:1, 20:1, 50:1 linker:protein).
-
Add the calculated volume of the linker stock solution to each respective tube. The final concentration of DMSO should ideally be less than 10% of the total reaction volume.
-
Gently mix the reactions and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[8]
-
Incubate for 15-30 minutes at room temperature. This will hydrolyze any remaining unreacted NHS esters.
-
-
Purify the Conjugate:
-
Remove excess, unreacted PEG linker and quenching buffer salts by performing size-exclusion chromatography or dialysis. This step is crucial for accurate downstream analysis.[7]
-
-
Characterize the Conjugate:
-
Protein Concentration: Measure the absorbance at 280 nm.
-
Degree of Labeling (DOL): The DOL can be estimated by SDS-PAGE. The conjugated protein will show a shift in molecular weight corresponding to the number of attached PEG linkers. More advanced techniques like MALDI-TOF mass spectrometry can provide a more precise measurement of the product distribution.[12]
-
Biological Activity: Perform a relevant functional assay to determine if the conjugation has impacted the protein's activity.
-
Data Presentation: Impact of Molar Excess on Conjugation
The results from the optimization experiment should be summarized to identify the optimal molar ratio that provides a good yield of the desired conjugate while preserving its function.
| Molar Excess (Linker:Protein) | Apparent MW on SDS-PAGE | Predominant Species | Protein Recovery (%) | Relative Biological Activity (%) | Observations |
| 0:1 (Control) | 150 kDa | Unconjugated | 100% | 100% | Single sharp band. |
| 5:1 | 150-160 kDa | Mostly Unconjugated, some Mono-conjugated | 98% | 95% | Faint higher MW bands appear. |
| 10:1 | 155-170 kDa | Mono- and Di-conjugated | 95% | 92% | Good balance of conjugation and activity. |
| 20:1 | 160-185 kDa | Di- and Tri-conjugated | 91% | 80% | Increased heterogeneity and slight activity loss. |
| 50:1 | >170 kDa | Poly-conjugated, potential aggregates | 82% | 65% | Significant band smearing, evidence of precipitation. |
Table 1: Example results from an optimization experiment for conjugating a 150 kDa antibody with a bis-PEG2 linker. The 10:1 molar excess was identified as optimal.
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow for optimizing the molar excess in a bioconjugation reaction.
Caption: Workflow for optimizing PEG linker molar ratio.
Logical Relationships in Conjugation
The molar excess of the PEG linker directly influences the distribution of conjugated products. This relationship can be visualized as a balance between desired modification and potential negative consequences.
Caption: Impact of molar excess on conjugation outcomes.
References
- 1. Optimize Your Bioconjugation Strategies | Technology Networks [technologynetworks.com]
- 2. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. m.youtube.com [m.youtube.com]
- 12. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols: NH-bis-PEG2 in Nanotechnology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of NH-bis-PEG2, a bifunctional amine-terminated polyethylene (B3416737) glycol linker, in the field of nanotechnology. The protocols outlined below offer detailed methodologies for the surface functionalization of nanoparticles, a critical step in the development of advanced drug delivery systems and diagnostic tools.
Introduction
This compound is a hydrophilic, bifunctional linker featuring a primary amine at both ends of a short polyethylene glycol chain. This symmetrical structure allows for versatile conjugation strategies, enabling the crosslinking of nanoparticles to other molecules or the functionalization of nanoparticle surfaces to improve their physicochemical properties. The primary amine groups can readily react with carboxyl groups or N-hydroxysuccinimide (NHS) esters, forming stable amide bonds. This reactivity makes this compound an ideal candidate for modifying carboxylated nanoparticles to introduce a hydrophilic spacer arm with terminal amine functionalities.
The PEG component of the linker enhances the biocompatibility of nanoparticles by reducing non-specific protein adsorption, thereby prolonging their circulation time in vivo.[1][2] The terminal amine groups introduced by this compound functionalization can then be used for the subsequent attachment of targeting ligands, imaging agents, or therapeutic payloads.
Key Applications
-
Surface Modification of Nanoparticles: Introduction of a hydrophilic PEG layer to improve colloidal stability and biocompatibility.
-
Crosslinking Agent: Linking nanoparticles to other nanoparticles or to larger structures.
-
Drug Delivery: Serving as a linker to conjugate drugs or targeting moieties to the surface of nanocarriers.
-
Diagnostics: Enabling the attachment of antibodies or other biomolecules for targeted imaging and sensing applications.
Quantitative Data Summary
The functionalization of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following table summarizes typical characterization data for mesoporous silica (B1680970) nanoparticles (MSN) before and after surface modification.
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated MSN (MSN-COOH) | 150 ± 5.2 | 0.21 | -25.3 ± 1.8 |
| This compound Functionalized MSN | 165 ± 4.8 | 0.19 | +15.8 ± 2.1 |
Data is representative and compiled from literature-based values for similar nanoparticle systems.[3]
Experimental Protocols
Protocol 1: Surface Functionalization of Carboxylated Nanoparticles with this compound
This protocol details the covalent conjugation of this compound to carboxylated nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, or polymeric nanoparticles) using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., 1 mg/mL in MES buffer)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Centrifuge and appropriate centrifuge tubes
-
Rotator or shaker
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL.
-
Sonicate the nanoparticle suspension for 5-10 minutes to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in MES buffer immediately before use.
-
To 1 mL of the nanoparticle suspension, add 100 µL of EDC solution and 100 µL of Sulfo-NHS solution.
-
Incubate the mixture for 30 minutes at room temperature on a rotator. This step activates the carboxyl groups on the nanoparticle surface to form reactive NHS esters.
-
-
Washing Step (Optional but Recommended):
-
Centrifuge the activated nanoparticles (e.g., 10,000 x g for 20 minutes, conditions may vary depending on the nanoparticle type).
-
Carefully remove the supernatant containing excess EDC and Sulfo-NHS.
-
Resuspend the nanoparticle pellet in 1 mL of fresh MES buffer.
-
-
Conjugation with this compound:
-
Prepare a solution of this compound in MES buffer (e.g., 10 mg/mL).
-
Add a molar excess of the this compound solution to the activated nanoparticle suspension. A typical starting point is a 100-fold molar excess relative to the estimated number of carboxyl groups on the nanoparticles.
-
Incubate the reaction mixture for 2-4 hours at room temperature on a rotator.
-
-
Quenching the Reaction:
-
Add 50 µL of the quenching solution to the reaction mixture to deactivate any remaining NHS esters.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant containing unreacted this compound and quenching agent.
-
Wash the nanoparticle pellet by resuspending in 1 mL of PBS (pH 7.4) and centrifuging again. Repeat this washing step at least two more times.
-
After the final wash, resuspend the purified this compound functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).
-
Protocol 2: Characterization of this compound Functionalized Nanoparticles
This protocol outlines the standard techniques used to confirm successful surface functionalization and to characterize the resulting nanoparticles.
1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement:
-
Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in hydrodynamic diameter is expected after conjugation with this compound.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
Perform measurements in triplicate for both the initial carboxylated nanoparticles and the final functionalized nanoparticles.
-
2. Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the nanoparticles. A shift from a negative zeta potential (for carboxylated nanoparticles) to a positive zeta potential is expected after functionalization with the amine-terminated this compound.
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.
-
Transfer the sample to a specialized zeta potential cuvette.
-
Measure the zeta potential using a DLS instrument with this capability.
-
Perform measurements in triplicate for both the initial and functionalized nanoparticles.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of the PEG linker on the nanoparticle surface by identifying characteristic vibrational bands.
-
Procedure:
-
Lyophilize a sample of the functionalized nanoparticles to obtain a dry powder.
-
Prepare a KBr pellet containing the lyophilized sample or use an ATR-FTIR setup.
-
Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Look for the appearance of characteristic peaks for the C-O-C ether stretch of the PEG backbone (around 1100 cm⁻¹) and N-H bending of the amine groups (around 1600 cm⁻¹).
-
Visualized Workflows
Caption: Workflow for the surface functionalization of nanoparticles with this compound.
Caption: Workflow for the characterization of functionalized nanoparticles.
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation During Protein PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during the PEGylation process.
Section 1: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: I am observing turbidity and precipitation in my PEGylation reaction. What is happening and what should I do first?
A1: The observation of turbidity, opalescence, or visible precipitates is a clear indication of protein aggregation.[1] Analytically, this will manifest as the appearance of high molecular weight (HMW) species in Size Exclusion Chromatography (SEC) or an increase in average particle size and polydispersity in Dynamic Light Scattering (DLS).[1]
The first and most critical step is to systematically evaluate and optimize your core reaction conditions.[1] It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.[1] Key parameters to investigate include protein concentration, PEG:protein molar ratio, pH, and temperature.[1]
Below is a logical workflow for troubleshooting aggregation issues.
Caption: Troubleshooting workflow for PEGylation-induced aggregation.
Q2: How do I design an experiment to screen for optimal reaction conditions?
A2: A systematic screening matrix is the most effective approach. This involves setting up a series of small-scale reactions where you vary one parameter at a time while keeping others constant.[1]
Experimental Protocol: Screening Matrix for Optimal PEGylation Conditions
-
Prepare a Screening Matrix: Design a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes.[1]
-
Vary Key Parameters:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1] High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG to reactive sites (e.g., 1:1, 5:1, 10:1, 20:1).[1]
-
pH: Screen a range of pH values. The choice of pH is critical as it affects the reactivity of target amino acid residues.[1][2] For targeting N-terminal amines, a lower pH (e.g., 5.0-7.0) can provide selectivity over lysine (B10760008) residues, which are more reactive at higher pH (e.g., 7.0 and above).[1][2]
-
Temperature: Conduct reactions at different temperatures (e.g., 4°C, room temperature).[1]
-
-
Reaction Setup:
-
Add the appropriate volume of protein stock solution to each well/tube.
-
Add the corresponding reaction buffer.
-
Initiate the reaction by adding the activated PEG reagent.
-
-
Analysis: After a set reaction time, analyze each mixture for the degree of PEGylation and the extent of aggregation using a suitable analytical technique such as SEC-HPLC.[1]
-
Data Evaluation: Compare the results to identify the combination of parameters that yields the desired level of PEGylation with minimal aggregation.[1]
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase aggregation risk.[1] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | Higher ratios can drive the reaction but may also increase multi-PEGylation and aggregation.[1] |
| pH | 6.0 - 8.0 | Influences reaction specificity and protein stability. Lower pH can favor N-terminal PEGylation.[1][2] |
| Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures can slow down aggregation kinetics. |
Q3: I am still observing aggregation after optimizing core conditions. What else can I try?
A3: If aggregation persists, consider these advanced strategies:
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over time. This maintains a lower instantaneous concentration of the PEG reagent, which can favor controlled modification and reduce cross-linking.[1]
-
Use of Stabilizing Excipients: Additives can be included in the reaction buffer to stabilize the protein.[1] They work through mechanisms like preferential exclusion and suppressing non-specific protein-protein interactions.[1]
-
Change PEG Reagent:
-
Monofunctional vs. Bifunctional: If you are using a bifunctional PEG linker, switch to a monofunctional version. Bifunctional reagents have reactive groups at both ends and can physically cross-link multiple protein molecules, leading to significant aggregation.[1]
-
PEG Size: The molecular weight (MW) of the PEG can influence aggregation. For Granulocyte-Colony Stimulating Factor (GCSF), N-terminal attachment of a 20 kDa PEG rendered aggregates soluble and slowed the rate of aggregation.[3] Even a 5 kDa PEG showed significant improvement in stability.[3] However, the effect is protein-specific.[1]
-
Caption: Advanced strategies to mitigate persistent aggregation.
Section 2: Frequently Asked Questions (FAQs)
Understanding & Identifying Aggregation
Q4: What are the primary causes of protein aggregation during PEGylation? A4: Protein aggregation during PEGylation is a complex issue that can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers can physically connect multiple protein molecules, leading to large aggregates.[1]
-
High Protein Concentration: Proximity of protein molecules at high concentrations increases the chance of aggregation.[1]
-
Suboptimal Reaction Conditions: Conditions like pH, temperature, and buffer composition can affect protein stability. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, PEG can sometimes induce conformational changes that lead to aggregation.[1][4]
-
Poor Reagent Quality: Impurities or the presence of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]
Q5: How can I detect and quantify protein aggregation? A5: Several analytical techniques are available. The choice depends on the nature of the aggregates (soluble vs. insoluble).[1]
-
Size Exclusion Chromatography (SEC): This is the most common method to separate and quantify soluble aggregates. It separates molecules based on size, allowing for the quantification of monomer, dimer, and higher-order species.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is very sensitive to the presence of large aggregates and can provide the average particle size and polydispersity index (a measure of the width of the size distribution).[1]
-
Visual Inspection: The simplest method is to look for signs of turbidity or precipitation.[1]
Experimental Protocol: Quantifying Soluble Aggregates by SEC
-
System Equilibration: Equilibrate the SEC column with the mobile phase (e.g., Phosphate-Buffered Saline) until a stable baseline is achieved.[1]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]
-
Injection: Inject a suitable volume of the filtered sample onto the SEC column.[1]
-
Data Acquisition: Collect the chromatogram, monitoring absorbance at 280 nm for the protein.[1]
-
Data Analysis: Identify and integrate the peak areas corresponding to the monomer, dimer, and any HMW species. Calculate the percentage of each species by dividing its peak area by the total peak area.[1]
Optimizing Reaction Components
Q6: What types of excipients can I use to prevent aggregation? A6: Excipients are additives that help stabilize the protein.[1] Common classes include:
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion.[1][] |
| Amino Acids | Arginine, Glycine, Glutamate | 50-100 mM for Arginine | Suppress non-specific protein-protein interactions.[1][6] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.[1] |
Q7: Does the chemistry of the PEG reagent matter? A7: Yes, the choice of reactive group on the PEG can be critical.
-
Amine-reactive PEGs (e.g., PEG-NHS ester, PEG-aldehyde): These are the most common and target lysine residues and the N-terminus.[2][7] PEG-aldehyde, used in reductive amination, is often preferred as the reducing agent (sodium cyanoborohydride) is milder than reagents needed for other chemistries and will not reduce native disulfide bonds.[2]
-
Thiol-reactive PEGs (e.g., PEG-maleimide): These reagents are highly specific for free cysteine residues.[7][8] This allows for site-specific PEGylation if a free cysteine is available or can be engineered into the protein. However, the reaction conditions can sometimes favor the formation of disulfide-linked dimers.[2]
It is crucial to ensure the quality of your PEG reagent. The presence of bifunctional impurities in a monofunctional reagent is a common cause of unexpected cross-linking and aggregation.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bis-PEG2-NHS Ester Reactions
Welcome to the technical support center for optimizing your Bis-PEG2-NHS ester reactions with amines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting a Bis-PEG2-NHS ester with a primary amine?
The optimal pH for reacting a Bis-PEG2-NHS ester with a primary amine is in the range of 7.2 to 8.5.[1][2][3][4][5][6] Many protocols recommend a more specific pH of 8.3-8.5 for achieving the highest reaction efficiency.[7][8][9] This pH range represents a critical balance: it is high enough to ensure that a significant portion of the primary amines on your target molecule are deprotonated and thus nucleophilic, yet not so high as to cause rapid hydrolysis of the NHS ester.[10]
Q2: Why is the choice of buffer so important for this reaction?
The choice of buffer is critical to avoid unwanted side reactions. You must use a buffer that does not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][3] These buffers will compete with your target amine for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[2][3]
Recommended amine-free buffers include:
-
Phosphate-buffered saline (PBS)[11]
-
Sodium phosphate (B84403) buffer[7][9][10]
Q3: My Bis-PEG2-NHS ester is not dissolving in my aqueous reaction buffer. What should I do?
Many NHS esters have limited solubility in aqueous solutions.[7] It is standard practice to first dissolve the Bis-PEG2-NHS ester in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your reaction mixture.[3][7][8][10][12][13] Ensure the organic solvent is anhydrous, as water will cause hydrolysis of the NHS ester.[3] Also, be aware that DMF can degrade into dimethylamine, which can react with the NHS ester, so use high-quality DMF.[7]
Q4: How can I stop the reaction once it is complete?
To quench the reaction, you can add a buffer containing primary amines, such as Tris or glycine.[2][10] These will react with any remaining unreacted NHS esters, preventing further modification of your target molecule. A final concentration of 50-100 mM of the quenching buffer is typically sufficient.[10]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Conjugation | Suboptimal pH: The reaction pH is too low, causing protonation of the primary amines and rendering them non-nucleophilic.[3][7][10] | Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5.[3] |
| NHS Ester Hydrolysis: The reaction pH is too high, leading to rapid hydrolysis of the NHS ester before it can react with the amine.[3][7][10][14] | Lower the pH to within the optimal range. For sensitive reagents, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[3] | |
| Presence of Competing Amines: Your buffer (e.g., Tris, glycine) or sample contains primary amines that are competing with your target molecule.[2][3] | Perform a buffer exchange to an amine-free buffer like PBS, HEPES, or bicarbonate before starting the conjugation.[11] | |
| Poor Reagent Quality: The Bis-PEG2-NHS ester has been hydrolyzed due to exposure to moisture during storage.[3] | Use a fresh vial of the reagent and ensure it is stored under desiccated conditions. | |
| Low Reactant Concentration: Dilute concentrations of either the target molecule or the NHS ester can lead to inefficient reactions as hydrolysis becomes a more dominant competing reaction.[2][3] | Increase the concentration of your reactants if possible. A typical protein concentration for labeling is 1-10 mg/mL.[7][10] | |
| Poor Reproducibility | Inconsistent pH: Small variations in buffer preparation can lead to significant differences in reaction efficiency. | Always use a freshly calibrated pH meter to prepare your reaction buffers. |
| Variable Reagent Activity: The NHS ester may be degrading over time after being opened. | Aliquot the Bis-PEG2-NHS ester upon receipt to minimize exposure to moisture and freeze-thaw cycles. | |
| Precipitation During Reaction | Change in Protein Solubility: The conjugation of PEG chains can alter the solubility of your protein. | Perform a small-scale pilot experiment to determine the optimal degree of labeling that maintains protein solubility. |
| Solvent Effects: The addition of an organic solvent (DMSO or DMF) to dissolve the NHS ester may cause your protein to precipitate. | Minimize the volume of the organic solvent added to the reaction mixture, typically keeping it below 10% of the total reaction volume. |
Data Presentation
pH and NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis accelerates, reducing the amount of active ester available for conjugation.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[2] |
| 8.0 | Room Temperature | 210 minutes[15] |
| 8.5 | Room Temperature | 180 minutes[15] |
| 8.6 | 4 | 10 minutes[2][14] |
| 9.0 | Room Temperature | 125 minutes[15] |
Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[1][2][3] pH 8.3-8.5 is frequently cited as ideal.[7][8][9] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help minimize hydrolysis but may require longer incubation times.[3] |
| Incubation Time | 0.5 - 4 hours (RT) or Overnight (4°C) | The optimal time depends on the specific reactants and temperature.[1][2][3] |
| Molar Excess of NHS Ester | 5- to 20-fold | This should be optimized for each specific application to achieve the desired degree of labeling.[10] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[7][10] |
Experimental Protocols
General Protocol for Protein Labeling with Bis-PEG2-NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
-
Prepare the Protein Solution:
-
Prepare the Bis-PEG2-NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction:
-
Purify the Conjugate:
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Hydrolysis of NHS Ester PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the hydrolysis of N-hydroxysuccinimide (NHS) ester PEG linkers. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to enhance the efficiency and reproducibility of your bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is NHS ester hydrolysis and why is it a critical issue in my experiments?
A2: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid.[1] This reaction is a major competitor to the desired aminolysis (the reaction with a primary amine on your protein or molecule of interest).[2][3] If the NHS ester is hydrolyzed before it can react with your target molecule, it leads to significantly lower conjugation efficiency or even complete failure of the experiment.[1] The rate of this undesirable hydrolysis increases with higher pH.[2]
Q2: My conjugation yield is consistently low. What are the likely causes and how can I troubleshoot this?
A2: Low conjugation yield is a common problem often linked to the hydrolysis of the NHS ester. Here are the primary factors to investigate:
-
Incorrect pH: The optimal pH for NHS ester reactions is a compromise between amine reactivity and ester stability, typically between pH 7.2 and 8.5.[2][4] Below this range, the target primary amines are protonated and less nucleophilic. Above this range, the rate of hydrolysis increases dramatically. For many proteins, a pH of 8.3-8.5 is a good starting point.[5]
-
Suboptimal Buffer Choice: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester and should be avoided for the conjugation step.[2][5] These buffers are, however, useful for quenching the reaction.[2] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate.[2]
-
Hydrolyzed Reagent: NHS ester PEG linkers are moisture-sensitive.[6][7] Improper storage or handling can lead to hydrolysis before the reagent is even used.
-
Low Concentration of Reactants: Hydrolysis is a more significant issue in dilute protein solutions.[2] Increasing the concentration of your protein or peptide can favor the desired aminolysis reaction.
Below is a troubleshooting workflow to diagnose the cause of low conjugation yield:
References
- 1. toolify.ai [toolify.ai]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: Enhancing the Solubility of Hydrophobic Drug-Linker Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with hydrophobic drug-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation of my drug-linker complex/ADC?
A1: The primary driver of poor solubility and aggregation is the inherent hydrophobicity of the cytotoxic payload.[] This issue is often exacerbated by a high drug-to-antibody ratio (DAR), where a larger number of hydrophobic drug molecules are conjugated to the antibody, increasing the overall hydrophobicity of the ADC.[2][3] Other contributing factors include the chemical properties of the linker, the specific conjugation site on the antibody, and suboptimal formulation conditions such as pH and the absence of stabilizing excipients.[]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of my ADC?
A2: The DAR is a critical parameter influencing the solubility of an ADC.[4] Generally, as the DAR increases, the overall hydrophobicity of the ADC molecule also increases.[2] This heightened hydrophobicity can lead to a greater propensity for aggregation and precipitation, especially for ADCs with a DAR greater than 4.[5] High DAR ADCs are also often cleared more rapidly from circulation in vivo.[6]
Q3: What are the main strategies to improve the solubility of a hydrophobic drug-linker complex?
A3: There are several key strategies to enhance the solubility of hydrophobic drug-linker complexes:
-
Linker Modification: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can significantly improve the solubility of the overall complex.[]
-
Payload Modification: Introducing hydrophilic groups to the payload molecule can also increase its aqueous solubility.[]
-
Formulation Optimization: Screening different buffer conditions (pH, ionic strength) and including excipients like surfactants (e.g., polysorbates) or other stabilizers can prevent aggregation and improve solubility.[3]
-
Site-Specific Conjugation: Utilizing site-specific conjugation methods can lead to more homogeneous ADCs with improved physicochemical properties, including better solubility, compared to random conjugation methods.[7]
Q4: Can using a hydrophilic linker, like PEG, negatively impact my ADC?
A4: While hydrophilic linkers like PEG are highly effective at increasing solubility and stability, they can also create a "stealth" protective layer around the ADC.[] This can be advantageous in prolonging the plasma half-life but may in some cases hinder the interaction of the payload with its target once inside the cell. The length and structure of the PEG linker should be optimized to balance solubility enhancement with maintaining potent biological activity.[8]
Q5: What are some common excipients used to improve the solubility and stability of ADCs?
A5: Non-ionic surfactants are commonly used to prevent protein aggregation.[3] Polysorbate 80 (Tween 80) and Polysorbate 20 are widely used in protein formulations to protect against aggregation induced by agitation.[9][10] Other excipients that can be explored during formulation screening include sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, glycine).
Troubleshooting Guides
Issue 1: Precipitation or Aggregation Observed During or After Conjugation
Symptoms:
-
Visible cloudiness or particulates in the reaction mixture or purified ADC solution.
-
High molecular weight species (HMWs) detected by Size Exclusion Chromatography (SEC).
-
Broad or tailing peaks in Hydrophobic Interaction Chromatography (HIC).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | - Reduce the molar excess of the drug-linker during conjugation. - Optimize the reduction step (if applicable) to limit the number of available conjugation sites. - Purify the ADC using HIC to isolate species with a lower DAR. |
| Hydrophobic Nature of Payload/Linker | - Synthesize a new drug-linker with a hydrophilic spacer (e.g., PEG). - Consider using a more hydrophilic payload if possible.[11] |
| Suboptimal Buffer Conditions | - Perform a formulation screen to test different pH levels and buffer systems. - Add a co-solvent (e.g., DMSO, ethanol) to the conjugation reaction in a concentration that does not denature the antibody. |
| High Protein Concentration | - Perform the conjugation reaction at a lower antibody concentration. |
Issue 2: Low Yield of Purified ADC
Symptoms:
-
Significant loss of protein during purification steps.
-
Low concentration of the final ADC product.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Precipitation and Loss During Purification | - Before purification, add a stabilizing excipient like Polysorbate 80 to the crude ADC mixture at a low concentration (e.g., 0.01%).[2] - Perform purification at a lower temperature to reduce the rate of aggregation. |
| Non-specific Binding to Purification Columns | - For SEC, consider adding a small percentage of an organic modifier to the mobile phase to reduce hydrophobic interactions with the column matrix. - For ion-exchange chromatography, ensure the pH and ionic strength of the buffers are optimized to prevent precipitation on the column. |
| Inefficient Conjugation Reaction | - Verify the reactivity of the drug-linker and the antibody. - Optimize reaction conditions such as pH, temperature, and incubation time. |
Experimental Protocols & Methodologies
Protocol 1: Site-Specific ADC Conjugation via Maleimide (B117702) Chemistry
This protocol describes a general method for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Maleimide-functionalized drug-linker dissolved in an organic solvent (e.g., DMSO).
-
Conjugation buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5.[12]
-
Quenching reagent: N-acetylcysteine or cysteine.
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
Procedure:
-
Antibody Preparation:
-
Start with a solution of the antibody at a known concentration (e.g., 5-10 mg/mL).
-
If the buffer contains any interfering substances, exchange it with the conjugation buffer.
-
-
Reduction of Disulfide Bonds:
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column or a spin concentrator.[12] This step is crucial to prevent the reducing agent from reacting with the maleimide group of the drug-linker.
-
-
Conjugation:
-
Add the maleimide-functionalized drug-linker solution to the reduced antibody. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[12] The reaction mixture should be gently mixed during this time.
-
-
Quenching:
-
Add a molar excess of the quenching reagent (e.g., 10-fold molar excess of N-acetylcysteine over the drug-linker) to cap any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other reaction components using SEC or TFF.
-
The final ADC should be buffer-exchanged into a suitable formulation buffer for storage.
-
-
Characterization:
-
Determine the DAR using techniques like HIC or UV-Vis spectroscopy.
-
Assess the level of aggregation using SEC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Protocol 2: Enzymatic Site-Specific Conjugation using Sortase A
This method allows for the site-specific conjugation of a payload to an antibody that has been engineered to contain a Sortase A recognition motif (LPETG).[14]
Materials:
-
Engineered antibody containing an LPETG tag (e.g., at the C-terminus of the heavy or light chain).
-
Payload modified with an oligoglycine motif (e.g., GGGGG).[14]
-
Sortase A enzyme.
-
Reaction buffer: e.g., Tris buffer with CaCl2.
-
Purification system (e.g., Protein A chromatography followed by SEC).
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the LPETG-tagged antibody, the oligoglycine-modified payload (typically at a molar excess), and Sortase A enzyme in the reaction buffer.[14]
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2-4 hours). The optimal time and temperature may vary.
-
-
Purification:
-
Purify the resulting ADC to remove the Sortase A enzyme, unreacted payload, and unconjugated antibody. This can often be achieved using Protein A chromatography to capture the antibody and ADC, followed by SEC to remove any aggregates.
-
-
Characterization:
-
Analyze the final product to confirm the site-specific conjugation and determine the DAR. Due to the site-specific nature of this method, a more homogeneous product is expected.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Experimental workflow for maleimide-based conjugation.
References
- 2. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. labinsights.nl [labinsights.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of polysorbate 80 concentration on thermal and photostability of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Hydrophilic Auristatin Derivatives for Use in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody–Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
dealing with side reactions of amine-reactive PEG linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amine-reactive PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common amine-reactive PEG linkers and their primary reaction mechanism?
A1: The most prevalent amine-reactive PEG linkers are those containing an N-hydroxysuccinimide (NHS) ester.[1][2][3][4] These linkers react with primary amines (e.g., the ε-amine of lysine (B10760008) residues on proteins) in a pH-dependent manner to form stable amide bonds.[1][2] The reaction proceeds via nucleophilic attack of the deprotonated primary amine on the NHS ester, with NHS being released as a byproduct.[2] Other amine-reactive functionalities include isothiocyanates, aldehydes, and epoxides.[3]
Q2: What is NHS-ester hydrolysis and why is it a major concern?
A2: NHS-ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester and the formation of an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[5] This is a significant side reaction because the hydrolyzed PEG linker can no longer react with the target primary amines on the molecule of interest, which directly reduces the efficiency and yield of the desired conjugation reaction.[5]
Q3: What are the critical factors influencing the stability and reactivity of amine-reactive PEG linkers?
A3: The key factors are:
-
pH: The rate of NHS-ester hydrolysis significantly increases with rising pH.[5][6][7] However, the amine nucleophilicity required for the conjugation reaction is also favored at a higher pH. A careful balance is therefore critical.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[5]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[1][5][8][9]
-
Moisture: Amine-reactive PEGs, especially NHS-esters, are moisture-sensitive and should be stored in a desiccated environment at -20°C.[1][8][9] Vials should be equilibrated to room temperature before opening to prevent moisture condensation.[1][8][9]
Q4: What are some alternative amine-reactive PEGylation strategies to reduce side reactions?
A4: To circumvent some of the limitations of NHS-ester chemistry, alternative strategies can be employed:
-
PEG-Aldehydes: These can react with amines, and by controlling the reaction pH (around pH 5), it's possible to selectively target the N-terminal amine of a protein.[10]
-
PEG-Isocyanates: These also react with amine groups to form a stable urethane (B1682113) linkage.[10][11]
-
Recombinant Linkers: Recombinant linkers with distinct lengths and orthogonal reactivity can be an alternative to polydisperse PEG linkers. These can be designed to be biodegradable.[12][13]
-
Cleavable Linkers: Designer PEG linkers that can be cleaved under specific conditions can facilitate the analysis of PEGylation sites.[14]
Troubleshooting Guides
Issue 1: Low or No PEGylation Yield
Possible Causes:
-
Hydrolysis of the PEG linker: The NHS-ester has been hydrolyzed due to improper storage, handling, or reaction conditions.
-
Inactive Protein/Molecule: The primary amines on the target molecule are not available for reaction.
-
Competitive Inhibition: The reaction buffer contains primary amines (e.g., Tris, glycine).[1][5][8][9]
-
Suboptimal pH: The reaction pH is too low for efficient amine reactivity or too high, leading to rapid hydrolysis.
-
Insufficient Molar Excess of PEG Linker: The ratio of PEG linker to the target molecule is too low.
Solutions:
-
Optimize Reaction pH: The optimal pH for NHS-ester reactions is typically between 7.2 and 8.5.[5] A pH of 8.3-8.5 is often a good compromise between amine reactivity and NHS-ester stability.[5]
-
Use Fresh Reagents: Dissolve the amine-reactive PEG linker immediately before use. Do not prepare stock solutions for storage.[1][8][9]
-
Use Amine-Free Buffers: Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[15]
-
Increase Molar Excess of PEG: For dilute protein solutions, a greater molar excess of the PEG linker may be required. A 20-fold molar excess is a common starting point.[9]
-
Confirm Protein Activity: Ensure the protein is correctly folded and that the target amines are accessible.
Troubleshooting Workflow for Low PEGylation Yield
Caption: Troubleshooting logic for low PEGylation yield.
Issue 2: Non-Specific Binding of PEGylated Conjugate
Possible Causes:
-
Hydrophobic Interactions: The PEG linker or the conjugated molecule has exposed hydrophobic patches.
-
Ionic Interactions: The surface of the PEGylated molecule is highly charged, leading to non-specific binding to other molecules or surfaces.[16]
-
Aggregation: The PEGylated conjugate is forming aggregates.
Solutions:
-
Incorporate Blocking Agents: Use blocking agents like bovine serum albumin (BSA) in your assays to reduce non-specific binding.[17]
-
Add Surfactants: Low concentrations of non-ionic surfactants can disrupt hydrophobic interactions.[17]
-
Optimize Buffer Conditions: Increase the salt concentration (e.g., NaCl) in your buffer to shield charged interactions.[17] Adjusting the pH to be near the isoelectric point of your protein can also help.[17]
-
Purification: Ensure that the PEGylated product is highly pure and free from unreacted components.
Decision Tree for Reducing Non-Specific Binding
Caption: Decision tree for addressing non-specific binding.
Data Presentation
Table 1: Effect of pH on the Hydrolysis Half-Life of NHS-Ester PEGs
| pH | Hydrolysis Half-life (t₁/₂) | Reference(s) |
| 7.4 | > 120 minutes | [6] |
| 8.0 | 190 - 210 minutes | [7] |
| 8.5 | 130 - 180 minutes | [7] |
| 9.0 | < 9 minutes | [6] |
| 9.0 | 110 - 125 minutes | [7] |
Note: The hydrolysis rate can vary depending on the specific PEG-NHS ester structure and buffer conditions.
Table 2: Comparison of Purification Techniques for PEGylated Products
| Technique | Principle | Advantages | Disadvantages | Reference(s) |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Efficient at removing unreacted PEG and low molecular weight byproducts. | May not separate isomers or species with similar hydrodynamic radii. | [] |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge. | Can separate positional isomers of the same degree of PEGylation. | PEG chains can shield charges, altering protein binding properties. | [] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can supplement IEX for difficult purifications. | Relatively low capacity and resolution. | [] |
| Membrane Separation (Dialysis/Ultrafiltration) | Separation based on molecular weight cutoff. | Cost-effective for removing unreacted PEG. | Not suitable for separating isomers or different PEGylated species. | [] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester PEG Linker
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[5]
-
Amine-reactive PEG-NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5]
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.5.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[5]
-
Desalting column or dialysis equipment for purification.[5]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[5]
-
Prepare the PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.[1]
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[9]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1][9]
-
Quenching: Add the Quenching Buffer to stop the reaction.
-
Purification: Remove unreacted PEG and byproducts by size exclusion chromatography, dialysis, or another suitable purification method.[1][]
Protocol 2: Quantification of PEGylation using UV-Vis Spectroscopy
Principle:
This method is applicable if the PEG linker or the target molecule has a unique chromophore. Protein concentration is typically determined by measuring absorbance at 280 nm.
Procedure:
-
Purify the PEGylated conjugate to remove all unreacted PEG.
-
Measure the absorbance of the conjugate solution at 280 nm (for protein) and at the specific wavelength for the PEG's chromophore (if applicable).
-
Calculate the protein concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.
-
If the PEG has a chromophore, use a standard curve of the free PEG linker to determine its concentration in the conjugate solution.
-
The degree of PEGylation can be calculated as the molar ratio of PEG to protein.
Limitations: This method requires a chromophore on the PEG or linker, and interference from non-specific absorbance is possible.[19]
Protocol 3: Removal of Unreacted PEG using Size Exclusion Chromatography (SEC)
Principle:
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier from the SEC column than the smaller, unreacted PEG molecules.[]
Procedure:
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the quenched PEGylation reaction mixture onto the column.
-
Elute the sample with the equilibration buffer.
-
Collect fractions and monitor the eluate using a UV detector (typically at 280 nm to detect the protein).
-
The first major peak corresponds to the PEGylated protein, while later peaks will contain unreacted PEG and other small molecules.
-
Pool the fractions containing the purified PEGylated protein.
-
Analyze the fractions by SDS-PAGE or other methods to confirm purity.
Workflow for PEGylation and Purification
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 3. chempep.com [chempep.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 19. creativepegworks.com [creativepegworks.com]
Technical Support Center: Optimizing PEGylation Reactions
Welcome to the technical support center for PEGylation reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to optimizing reaction time and temperature for successful PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a PEGylation reaction?
A1: The efficiency and outcome of a PEGylation reaction are influenced by several critical factors. These include the reaction temperature, reaction time, pH of the reaction buffer, the molar ratio of the PEG reagent to the protein, and the concentration of the reactants.[1] Each of these parameters can affect the degree of PEGylation, the formation of mono- or multi-PEGylated species, and the retention of the protein's biological activity.
Q2: How does reaction temperature affect PEGylation?
A2: Temperature plays a crucial role in the kinetics of the PEGylation reaction. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to protein denaturation, aggregation, or non-specific reactions, ultimately reducing the yield of the desired PEGylated product. For some PEGylation chemistries, such as aldehyde PEGylation, a reduced reaction temperature can optimize selectivity for the desired product.[2][3]
Q3: What is the typical range for reaction time in PEGylation?
A3: The optimal reaction time can vary significantly depending on the specific protein, the reactivity of the PEG reagent, and other reaction conditions. Reaction times can range from 30 minutes to 24 hours.[4] Monitoring the reaction progress over time using techniques like SDS-PAGE or HPLC is essential to determine the point at which the desired product is maximized and the formation of byproducts is minimized. Prolonged reaction times can sometimes lead to an increase in the heterogeneity of the PEGylated products.[1]
Q4: Why is the pH of the reaction buffer important?
A4: The pH of the reaction buffer is critical as it affects the reactivity of both the protein's functional groups and the PEG reagent. For amine-reactive PEGylation using NHS esters, a pH range of 7-9 is generally recommended to ensure the primary amines on the protein are deprotonated and thus nucleophilic.[5] By carefully controlling the pH, it is possible to influence the site-specificity of the PEGylation.[6]
Q5: What are the consequences of using a high molar excess of the PEG reagent?
A5: While a molar excess of the PEG reagent is often used to drive the reaction towards completion, an excessively high ratio can lead to the formation of multi-PEGylated species, which may be undesirable. This can also increase the difficulty and cost of downstream purification to remove unreacted PEG. The optimal molar ratio needs to be determined empirically for each specific protein and PEG reagent combination.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of PEGylation reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No PEGylation | Inactive PEG Reagent: The PEG reagent may have hydrolyzed due to moisture. | Store PEG reagents under inert gas and desiccated at the recommended temperature. Allow the reagent to warm to room temperature before opening to prevent condensation. |
| Suboptimal pH: The pH of the reaction buffer may not be suitable for the chosen chemistry. | For amine-reactive PEGs (e.g., NHS esters), ensure the pH is between 7 and 9. Verify the pH of your buffer before starting the reaction. | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the protein for the PEG reagent. | Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES. | |
| Low Reaction Temperature: The reaction may be proceeding too slowly at the chosen temperature. | Gradually increase the reaction temperature in increments (e.g., from 4°C to room temperature) while monitoring for any signs of protein instability. | |
| Formation of Multi-PEGylated Products | High Molar Ratio of PEG to Protein: A large excess of the PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein molecule. | Systematically decrease the molar ratio of the PEG reagent to the protein. |
| Long Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of higher-order PEGylated species. | Perform a time-course experiment and analyze samples at different time points to identify the optimal reaction duration that maximizes the mono-PEGylated product. | |
| High pH: A higher pH can increase the reactivity of multiple amine groups on the protein surface. | Experiment with lowering the pH within the recommended range for your PEGylation chemistry to reduce the rate of reaction and potentially improve selectivity. | |
| Protein Aggregation or Precipitation | Protein Instability at Reaction Temperature: The chosen temperature may be causing the protein to unfold and aggregate. | Conduct the reaction at a lower temperature (e.g., 4°C). You can also screen for stabilizing additives for your reaction buffer. |
| Change in Protein Solubility: The addition of PEG chains can alter the solubility profile of the protein. | Analyze the solubility of your PEGylated protein in the reaction buffer. It may be necessary to adjust the buffer composition (e.g., ionic strength, pH). | |
| Loss of Biological Activity | PEGylation at or near the Active Site: The PEG molecule may be sterically hindering the protein's active or binding site. | Consider using a site-specific PEGylation strategy. Alternatively, you can try using a smaller PEG molecule or a PEG with a different architecture (e.g., branched vs. linear). |
| Harsh Reaction Conditions: The combination of temperature, pH, and reaction time may be denaturing the protein. | Use milder reaction conditions (lower temperature, pH closer to neutral) and shorten the reaction time. |
Data on Reaction Condition Optimization
Optimizing PEGylation reactions often involves a systematic study of various parameters. Below are tables summarizing findings from different studies, which can serve as a starting point for your own experiments.
Table 1: Optimal PEGylation Conditions for Different Proteins
| Protein | PEG Reagent | Optimal Temperature (°C) | Optimal Time | Optimal pH | Molar Ratio (PEG:Protein) | Reference |
| BSA Nanoparticles | mPEG-SPA | 27 | 10 min | 7.0 | N/A (32.5 g/L PEG) | [7] |
| Lysozyme | mPEG-aldehyde | 21 | < 20 hours | 6.0 | 2:1 | [2] |
| F(ab')2 anti-IL-17A | Branched PEG40-NHS | Room Temperature | 30 min | 8.2 | 6:1 | [4] |
Table 2: Effect of Temperature on Aldehyde PEGylation Rate Constants for Lysozyme
This table illustrates how the rate of the initial mono-PEGylation (k1) and the subsequent multi-PEGylation (k2) are affected by temperature. Note that an increase in temperature accelerates both reactions.
| Temperature (°C) | k1 (L/mol·min) | k2 (L/mol·min) |
| 10 | 0.002 | 0.001 |
| 21 | 0.005 | 0.002 |
| 30 | 0.010 | 0.004 |
| Data synthesized from a study on aldehyde PEGylation of lysozyme.[2] |
Experimental Protocols
Below is a detailed methodology for a common PEGylation procedure using an amine-reactive PEG-NHS ester.
Protocol: Amine-Reactive PEGylation of a Protein using an NHS Ester
1. Materials:
-
Protein of interest
-
Amine-reactive PEG-NHS ester
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Analytical tools for monitoring the reaction (e.g., SDS-PAGE, SEC-HPLC)
-
Purification system (e.g., dialysis, size exclusion chromatography)
2. Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or buffer exchange chromatography.
-
-
PEG Reagent Preparation:
-
Allow the PEG-NHS ester to warm to room temperature before opening the container.
-
Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous solvent (e.g., DMSO or DMF) and then dilute to the desired concentration with the reaction buffer.
-
-
PEGylation Reaction:
-
Add the calculated amount of the PEG-NHS ester solution to the protein solution while gently stirring. The molar ratio of PEG to protein will need to be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-2 hours). These parameters should be optimized for your specific system.
-
-
Reaction Quenching:
-
To stop the reaction, add the quenching solution to a final concentration of approximately 50 mM. This will react with any remaining active NHS esters.
-
Allow the quenching reaction to proceed for at least 30 minutes.
-
-
Analysis and Purification:
-
Analyze the reaction mixture using SDS-PAGE to visualize the formation of PEGylated products (which will appear as higher molecular weight bands).
-
Use SEC-HPLC to quantify the amounts of unreacted protein, mono-PEGylated product, and multi-PEGylated species.
-
Purify the desired PEGylated protein from unreacted PEG and protein using an appropriate method such as size exclusion chromatography or ion-exchange chromatography.
-
Visualizing the PEGylation Workflow
The following diagrams illustrate the general workflow for a PEGylation experiment and the logical steps involved in troubleshooting common issues.
Caption: A general experimental workflow for protein PEGylation.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges with PEGylated Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated peptides?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a peptide, often results in a complex and heterogeneous mixture.[] This heterogeneity is the primary challenge during purification and includes:
-
Unreacted Peptide: The original, unmodified peptide.
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Peptides with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).
-
Positional Isomers: Peptides with the same number of PEG chains attached at different sites.[]
-
Aggregation: PEGylated peptides can be prone to aggregation, leading to high molecular weight species that are difficult to purify and characterize.
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.
Q2: What are the most common methods for purifying PEGylated peptides?
The most widely used purification techniques for PEGylated peptides are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity. These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native peptide from the larger PEGylated conjugate.[][2]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the peptide's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. It is a high-resolution technique capable of separating positional isomers of PEGylated peptides.[3][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under non-denaturing conditions. It can be a useful orthogonal technique to IEX.[]
A combination of these techniques is often necessary to achieve high purity.[2]
Q3: How does the size of the PEG chain affect purification?
The molecular weight of the PEG chain significantly impacts the purification strategy:
-
Larger PEG chains (>20 kDa): Create a more significant difference in hydrodynamic radius, making SEC a very effective separation method.[2] In IEX, larger PEGs lead to greater charge shielding, which can be exploited for separation.
-
Smaller PEG chains (<5 kDa): Result in smaller differences in size, making SEC less effective for separating species with different degrees of PEGylation. RP-HPLC and IEX are often more suitable in these cases.
Q4: How can I detect and quantify unreacted PEG in my purified sample?
Quantifying residual PEG is crucial as it can interfere with downstream applications. Common methods include:
-
Size Exclusion Chromatography with Refractive Index Detection (SEC-RI): Since PEG lacks a strong UV chromophore, RI detection is often used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for detecting and quantifying PEG and its derivatives.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of PEGylated peptides using various chromatographic techniques.
General Workflow for PEGylated Peptide Purification
References
- 2. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of positional isomers of mono-poly(ethylene glycol)-modified octreotides by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC Synthesis with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are PEG linkers commonly used in PROTAC design?
A1: PEG linkers are frequently employed in PROTAC design due to their favorable physicochemical properties. They are known to enhance the hydrophilicity and solubility of the often large and hydrophobic PROTAC molecules.[1][] This improved solubility can be beneficial for both in vitro assays and in vivo applications. Additionally, the flexibility of PEG linkers can be advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] The length of the PEG linker can be easily modified, allowing for systematic optimization of PROTAC potency.[4]
Q2: How does the length of the PEG linker impact PROTAC activity?
A2: The length of the PEG linker is a critical parameter that significantly influences the efficacy of a PROTAC.[1] An optimal linker length is necessary to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[5] If the linker is too short, it may cause steric hindrance, preventing the two proteins from coming together effectively.[][6] Conversely, if the linker is too long, it may not be able to effectively bring the proteins into close enough proximity for efficient ubiquitination, or it could lead to non-productive binding orientations.[6][7] Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.
Q3: What are the most common synthetic reactions used to incorporate PEG linkers into PROTACs?
A3: The most common synthetic reactions for incorporating PEG linkers into PROTACs are amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[6][8] Amide coupling is a robust and widely used method for connecting the linker to either the warhead or the E3 ligase ligand.[9] Click chemistry offers a highly efficient and orthogonal approach, often proceeding in high yields with excellent functional group tolerance under mild conditions.[6][8]
Q4: My PROTAC with a PEG linker has poor cell permeability. What can I do?
A4: Poor cell permeability of PROTACs, which are often large molecules, is a common challenge. While PEG linkers can improve solubility, excessively long PEG chains can increase the molecular weight and polar surface area, potentially reducing cell permeability.[][7] One strategy to address this is to find a balance in the linker length. Additionally, the overall properties of the PROTAC, including the warhead and E3 ligase ligand, contribute to its permeability. In some cases, medicinal chemistry strategies can be employed to modify the PROTAC structure to enhance its ability to cross the cell membrane.
Q5: I am observing inconsistent results between different batches of my synthesized PROTAC. What could be the cause?
A5: Inconsistent results between batches can often be attributed to variations in purity or the presence of impurities that may interfere with biological assays.[7] It is crucial to ensure rigorous purification of each batch and to confirm the identity and purity using analytical techniques such as HPLC, LC-MS, and NMR.[7] Compound instability under storage or experimental conditions could also be a contributing factor.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of PROTACs with PEG linkers.
Problem 1: Low Yield in Amide Coupling Step
Possible Causes:
-
Inefficient activation of the carboxylic acid: The coupling reagents may not be effectively activating the carboxylic acid for reaction with the amine.
-
Steric hindrance: The warhead or E3 ligase ligand may be sterically hindered, making the coupling reaction difficult.
-
Poor solubility of reactants: The starting materials may not be fully soluble in the reaction solvent, leading to an incomplete reaction.
Solutions:
-
Optimize coupling reagents: Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).
-
Increase reagent equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component that is not in excess.
-
Vary reaction conditions: Adjust the reaction temperature and time. Gentle heating (e.g., 40-50 °C) can sometimes improve yields, but should be monitored for potential side reactions.
-
Improve solubility: Choose a solvent in which all reactants are fully soluble. Anhydrous DMF or NMP are common choices.
Problem 2: Low Yield in Click Chemistry (CuAAC) Step
Possible Causes:
-
Oxidation of the copper(I) catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen.
-
Impure reagents: The azide (B81097) or alkyne starting materials may be impure, or the copper source and reducing agent may be of poor quality.
Solutions:
-
Degas the reaction mixture: To prevent oxidation of the copper catalyst, it is crucial to degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use fresh reagents: Ensure the copper(I) source is freshly prepared or use a robust catalyst system, such as CuSO₄ with a reducing agent like sodium ascorbate (B8700270).
-
Optimize reaction conditions: Vary the solvent, temperature, and reaction time to find the optimal conditions for your specific substrates.
Problem 3: Difficulty in Purifying the Final PROTAC
Possible Causes:
-
High polarity of the PROTAC: The PEG linker significantly increases the polarity of the molecule, which can lead to issues with purification by normal-phase column chromatography (e.g., streaking and poor recovery).
-
Presence of closely related impurities: The crude product may contain impurities with similar polarity to the desired PROTAC, making separation challenging.
Solutions:
-
Use reverse-phase HPLC: Reverse-phase preparative HPLC (RP-HPLC) is the preferred method for purifying polar molecules like PEGylated PROTACs.
-
Optimize the purification method: For RP-HPLC, carefully select the column, mobile phase, and gradient to achieve the best separation.
-
Consider alternative purification techniques: In some cases, other techniques like size-exclusion chromatography may be useful.
Data Presentation
Impact of PEG Linker Length on PROTAC Efficacy
The optimal length of the PEG linker is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize data from various studies, illustrating the impact of linker length on the degradation efficiency (DC50) and maximal degradation (Dmax) of different target proteins.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Compound | Linker | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC A | PEG2 | >1000 | <20 | VHL | 293T |
| PROTAC B | PEG3 | ~500 | ~60 | VHL | 293T |
| PROTAC C | PEG4 | ~100 | >90 | VHL | 293T |
| PROTAC D | PEG5 | ~50 | >95 | VHL | 293T |
| PROTAC E | PEG6 | ~200 | ~80 | VHL | 293T |
Data summarized from a study on BRD4 degradation.[10]
Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
Data summarized from a study on ERα degradation.[5][7]
Table 3: Effect of PEG Linker Length on BTK Degradation
| PROTAC Compound | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC X | 2 | >500 | ~30 | Cereblon | MOLM-14 |
| PROTAC Y | 3 | ~100 | ~70 | Cereblon | MOLM-14 |
| PROTAC Z | 4 | ~20 | >90 | Cereblon | MOLM-14 |
Data summarized from a study on BTK degraders.[7]
Experimental Protocols
Representative Protocol for Amide Coupling
This protocol describes the coupling of a carboxylic acid-containing warhead to an amine-terminated PEG linker.
Materials:
-
Warhead-COOH (1.0 equivalent)
-
H₂N-PEG-E3 Ligand Ligand (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[11]
-
In a separate flask, dissolve the H₂N-PEG-E3 Ligand (1.1 eq) in anhydrous DMF.
-
Add the solution of the activated warhead to the solution of the H₂N-PEG-E3 Ligand.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
Representative Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the coupling of an alkyne-functionalized warhead with an azide-functionalized PEG-E3 ligase ligand.
Materials:
-
Warhead-Alkyne (1.0 equivalent)
-
N₃-PEG-E3 Ligand (1.0 equivalent)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
tert-Butanol (B103910)/Water (1:1)
-
DCM or EtOAc
Procedure:
-
Dissolve the Warhead-Alkyne (1.0 eq) and the N₃-PEG-E3 Ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.[6]
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in degassed water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in degassed water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.[6]
Visualizations
Caption: Mechanism of action for a PROTAC with a PEG linker.
Caption: General workflow for PROTAC synthesis using a PEG linker.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
impact of buffer choice on NH-bis-PEG2 conjugation efficiency
Welcome to our technical support center for NH-bis-PEG2 conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions to help optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound conjugation reaction?
The optimal pH for reacting the N-hydroxysuccinimide (NHS) ester of this compound with primary amines is between 7.2 and 8.5.[1][2][3] The reaction is strongly dependent on pH.[1][4][5] For many applications, a pH of 8.3-8.5 is considered optimal to achieve a balance between amine reactivity and NHS ester stability.[1][4][5] At a lower pH, the primary amine is protonated and therefore less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[1][4][5][6]
Q2: Which buffers are recommended for this compound conjugation?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2][3][7] A 0.1 M sodium bicarbonate solution is a frequently recommended choice due to its appropriate pH.[1][4][5] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.2-7.4 can be used, although this may slow down the reaction rate and require longer incubation times.[8]
Q3: Are there any buffers I should avoid for this compound conjugation?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][8] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts.[1] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1][2][3]
Q4: Why is buffer choice critical for this compound conjugation efficiency?
Buffer choice is critical for several reasons:
-
pH Maintenance: The buffer maintains the optimal pH for the reaction, ensuring the primary amines on the target molecule are deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.[1][4][5]
-
Competing Reactions: The buffer components themselves should not react with the this compound. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule, reducing the yield of the desired conjugate.[1][8]
-
Solubility and Stability: The buffer can affect the solubility and stability of the reactants. It's important to choose a buffer in which your target molecule and the this compound are stable and soluble.
Q5: What is NHS-ester hydrolysis and how does it affect my conjugation reaction?
NHS-ester hydrolysis is a competing reaction where the NHS ester reacts with water, regenerating the unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[6][9] This process directly competes with the desired reaction with the amine (aminolysis), reducing the overall efficiency of the conjugation.[6] The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[2][3][6][9] For example, the half-life of an NHS ester can be several hours at pH 7 but drops to just minutes at pH 8.6.[2][3][7]
Q6: My this compound reagent is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[3] In such cases, the this compound should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][3][4][5] It is crucial to use high-quality, amine-free DMF, as any dimethylamine (B145610) impurity can react with the NHS ester.[4][5] The final concentration of the organic solvent in the reaction mixture should typically be kept low (e.g., <10%) to avoid denaturation of proteins.[10]
Q7: How can I stop or quench the conjugation reaction?
To stop the reaction, a small molecule containing a primary amine can be added to the reaction mixture. Common quenching agents include Tris or glycine.[1][2][3] These molecules will react with any remaining unreacted NHS esters, preventing further conjugation with the target molecule. A typical quenching step involves adding a small amount of a concentrated Tris-HCl buffer (e.g., 1 M, pH 8.0) and incubating for a short period.[1]
Troubleshooting Guides
Low or No Conjugation Efficiency
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1][2][3] Adjust if necessary. For most applications, a pH of 8.3 is ideal.[1][4][5] |
| Incompatible Buffer | Ensure your buffer does not contain primary amines (e.g., Tris, glycine).[1][8] If it does, perform a buffer exchange of your molecule into a recommended buffer like PBS, borate, or carbonate buffer.[1][2][3] |
| Hydrolysis of this compound | Prepare the this compound solution immediately before use.[11][12] Avoid storing it in aqueous solutions. If using an organic solvent stock, ensure it is anhydrous.[13] Minimize the reaction time at higher pH values. |
| Inactive this compound Reagent | Ensure the this compound reagent has been stored properly at -20°C with a desiccant to prevent moisture exposure.[11][12] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[11][12] |
| Insufficient Molar Excess of this compound | Increase the molar excess of the this compound reagent relative to the amount of your target molecule. A 10- to 50-fold molar excess is often a good starting point.[14] |
| Low Concentration of Reactants | Increase the concentration of your target molecule and the this compound reagent. Higher concentrations favor the bimolecular conjugation reaction over the hydrolysis of the NHS ester.[2][3] |
Precipitation of Protein/Molecule During Reaction
| Potential Cause | Recommended Action |
| High Concentration of Organic Solvent | If you dissolved the this compound in an organic solvent, ensure the final concentration in the reaction mixture is low (typically <10%) to prevent protein denaturation and precipitation.[10] |
| pH-Induced Instability | Your protein may be unstable or prone to aggregation at the reaction pH. Consider performing the reaction at a lower pH (e.g., 7.2-7.5), although this may require a longer reaction time. |
| Over-Conjugation | Excessive PEGylation can sometimes lead to changes in protein solubility. Try reducing the molar excess of the this compound reagent or shortening the reaction time. |
Quantitative Data Summary
Table 1: Effect of pH on NHS-Ester Half-Life
| pH | Temperature (°C) | Half-life of NHS-Ester |
| 7.0 | 0 | 4-5 hours[2][3][7] |
| 8.0 | 4 | 1 hour[15] |
| 8.6 | 4 | 10 minutes[2][3][7][15] |
Table 2: Recommended vs. Incompatible Buffers for this compound Conjugation
| Recommended Buffers (pH 7.2-8.5) | Incompatible Buffers |
| Phosphate Buffer[1][4][5] | Tris (tris(hydroxymethyl)aminomethane)[1][8] |
| Sodium Bicarbonate/Carbonate Buffer[1][4][5][16] | Glycine[1][8] |
| Borate Buffer[1][2][3] | Buffers containing any primary amines |
| HEPES Buffer[1][2][3] |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium phosphate with 0.15 M NaCl at pH 7.2-8.5 or 0.1 M sodium bicarbonate at pH 8.3.[1][4][5] Ensure the buffer is free of primary amines.
-
Protein Solution Preparation: Dissolve the protein to be conjugated in the reaction buffer to a concentration of 1-10 mg/mL.[4] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound reagent in a small amount of anhydrous DMSO or DMF.[1][4][5]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-50 fold) of the dissolved this compound to the protein solution.[14] Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[2][3][4]
-
Quenching the Reaction (Optional): To stop the reaction, add a small amount of a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM.[1] Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography (gel filtration), or a desalting column.
Quantification of PEGylation Efficiency
Several methods can be used to determine the extent of PEGylation:
-
SDS-PAGE Analysis: Compare the PEGylated protein to the unmodified protein on an SDS-PAGE gel. The increase in molecular weight due to PEGylation will result in a shift in the band position. Staining with barium iodide can specifically detect the PEG chains.[17]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry can be used to determine the exact molecular weight of the conjugated protein.[17] The difference in mass between the modified and unmodified protein can be used to calculate the number of attached PEG molecules.[17]
-
UV-Vis Spectroscopy: If the PEG reagent contains a chromophore, the degree of PEGylation can be determined by measuring the absorbance at a specific wavelength.[17]
-
Fluorescence Spectroscopy: If a fluorescently labeled PEG is used, the amount of conjugated PEG can be quantified by measuring the fluorescence intensity.[17]
Visualizations
Caption: Chemical reaction of this compound with a primary amine.
Caption: Decision tree for troubleshooting low conjugation efficiency.
Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. covachem.com [covachem.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creativepegworks.com [creativepegworks.com]
Technical Support Center: Purification of the Final Product from Unreacted NH-bis-PEG2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of unreacted NH-bis-PEG2 from your final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
A1: this compound is a branched polyethylene (B3416737) glycol (PEG) linker containing a central primary amine. Its small size, high polarity, and solubility in both aqueous and various organic solvents can make its separation from the desired product challenging. The primary amine group also imparts a basic character, which can influence its behavior during certain purification techniques.
Q2: Which purification method is most suitable for removing unreacted this compound?
A2: The optimal method depends on the properties of your final product (e.g., size, charge, stability) and the scale of your experiment. This guide details several effective techniques, including scavenger resins, size-exclusion chromatography (SEC), dialysis, tangential flow filtration (TFF), reversed-phase chromatography (RPC), ion-exchange chromatography (IEX), and liquid-liquid extraction (LLE). A comparison of these methods is provided in Table 1 to help you select the most appropriate strategy.
Q3: How can I tell if the unreacted this compound has been successfully removed?
A3: The purity of your final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can detect the presence of residual this compound.
Method Selection and Comparison
The following table summarizes the key characteristics of the recommended methods for removing unreacted this compound to help you choose the most suitable technique for your needs.
| Method | Principle | Typical Recovery | Typical Processing Time | Advantages | Disadvantages |
| Scavenger Resins | Covalent or ionic binding of the amine | >95% | 1-12 hours | High selectivity for amines, simple filtration-based removal, minimal product loss. | Cost of resins, potential for non-specific binding of the product. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | >95%[1] | 30-60 minutes per run | Mild conditions, good for large products. | Requires a significant size difference between product and this compound, potential for sample dilution. |
| Dialysis | Diffusion across a semi-permeable membrane | >90%[2] | 12-48 hours[3] | Gentle, simple setup. | Slow, requires large volumes of buffer, potential for product loss if MWCO is not optimal.[4] |
| Tangential Flow Filtration (TFF) | Size-based separation with cross-flow | >95%[5][6] | 1-4 hours[7] | Fast, scalable, can concentrate the product simultaneously.[8] | Requires specialized equipment, potential for membrane fouling. |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity | >80%[9][10][11] | 30-90 minutes per run | High resolution. | Requires organic solvents, potential for product denaturation. |
| Ion-Exchange Chromatography (IEX) | Separation based on charge | >85%[12][13][14] | 1-3 hours per run | High selectivity for charged molecules. | Product must be stable at the required pH, requires buffer optimization. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Variable, depends on partition coefficient | < 1 hour | Fast, simple equipment. | Can be inefficient for highly polar molecules, may require large solvent volumes.[15] |
Troubleshooting Guides
Problem: Low product recovery after purification.
| Possible Cause | Troubleshooting Steps |
| Non-specific binding to scavenger resin | - Use a different type of scavenger resin with a different backbone (e.g., silica (B1680970) vs. polystyrene).- Pre-treat the resin by washing with a blocking agent (e.g., a small, uncharged molecule).- Optimize the solvent and temperature conditions. |
| Product loss through dialysis membrane | - Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is at least 3-5 times smaller than the molecular weight of your product.[3] |
| Product denaturation during RPC | - Reduce the concentration of the organic solvent in the mobile phase.- Use a shorter column or a faster gradient.- Perform the purification at a lower temperature. |
| Inefficient elution from IEX column | - Optimize the salt concentration or pH of the elution buffer.- Ensure the column is not overloaded. |
Problem: Incomplete removal of this compound.
| Possible Cause | Troubleshooting Steps |
| Insufficient scavenger resin | - Increase the molar excess of the scavenger resin to the unreacted this compound.- Increase the reaction time with the resin. |
| Co-elution in SEC | - Use a column with a smaller pore size to improve the separation of small molecules.- Optimize the flow rate; a slower flow rate can improve resolution. |
| Inefficient dialysis | - Increase the frequency of buffer changes.[16][17]- Use a larger volume of dialysis buffer (at least 100-fold the sample volume).[3][17]- Ensure continuous stirring of the dialysis buffer.[17] |
| Similar retention times in RPC | - Adjust the gradient profile of the organic solvent.- Try a different stationary phase (e.g., C4 instead of C18).- Modify the pH of the mobile phase to alter the charge of this compound. |
Experimental Protocols
Scavenger Resin Protocol
This protocol describes the use of an aldehyde-functionalized silica resin to selectively remove unreacted this compound.
Materials:
-
Aldehyde-functionalized silica gel (or other suitable amine scavenger resin)
-
Reaction mixture containing the final product and unreacted this compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., fritted funnel or filter paper)
Procedure:
-
Resin Preparation: Add the scavenger resin (typically 3-5 molar equivalents relative to the initial amount of this compound) to a round-bottom flask under an inert atmosphere.
-
Reaction: Dissolve the crude reaction mixture in a minimal amount of anhydrous solvent and add it to the flask containing the resin.
-
Incubation: Stir the suspension at room temperature. The reaction time can vary from 1 to 12 hours.[18][19] Monitor the reaction progress by analyzing small aliquots of the supernatant (e.g., by HPLC or TLC) to determine the disappearance of this compound.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with additional solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Size-Exclusion Chromatography (SEC) Protocol
This protocol is suitable for products with a significantly larger molecular weight than this compound.
Materials:
-
SEC column with an appropriate fractionation range (e.g., for separating molecules below 1,000 Da from larger molecules).
-
Mobile phase (e.g., Phosphate-Buffered Saline (PBS) or a buffer compatible with your product).
-
HPLC system with a suitable detector (e.g., UV or Refractive Index).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude product in the mobile phase and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject the prepared sample onto the column. The injection volume should be a small fraction of the total column volume (typically 1-2%) to ensure good resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger product molecules will elute first, followed by the smaller this compound molecules.
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Analysis: Analyze the collected fractions for purity.
-
Pooling and Concentration: Pool the pure fractions and concentrate if necessary.
Dialysis Protocol
This protocol is a gentle method for removing this compound from larger biomolecules.
Materials:
-
Dialysis tubing or cassette with a suitable Molecular Weight Cut-Off (MWCO), typically 1-3.5 kDa, ensuring it is significantly smaller than your product.
-
Dialysis buffer (a large volume of a buffer in which your product is stable).
-
Magnetic stirrer and stir bar.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Load your sample into the dialysis tubing or cassette, leaving some headspace for potential volume changes.
-
Dialysis: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (e.g., 100-500 times the sample volume).[5] Place the beaker on a magnetic stirrer and stir gently.
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first day, then once or twice more over a 24-48 hour period to ensure complete removal of the small molecules.[16][17]
-
Sample Recovery: Carefully remove the sample from the dialysis device.
Visualizations
Caption: General workflow for the removal of unreacted this compound.
Caption: Logical workflow for troubleshooting the purification process.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. repligen.com [repligen.com]
- 4. Blog Archives - The Science Snail [sciencesnail.com]
- 5. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. pall.com [pall.com]
- 9. A systematic investigation of recovery in preparative reverse phase high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Protein losses in ion-exchange and hydrophobic interaction high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - CA [thermofisher.com]
- 17. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 18. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 19. scirp.org [scirp.org]
Technical Support Center: Minimizing Steric Hindrance with Branched PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with branched polyethylene (B3416737) glycol (PEG) linkers, particularly concerning steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of branched PEG linkers, and why is it a concern?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of a molecule or its substituents impede a chemical reaction.[1] With branched PEG linkers, the multiple PEG arms extending from a central core create a bulky, three-dimensional structure.[2][] This can physically block the reactive functional groups on the linker or the target biomolecule, making it difficult for them to come into close enough proximity to react. This can lead to lower conjugation yields, incomplete reactions, and potentially impact the biological activity of the final conjugate by, for example, interfering with the binding affinity of an antibody to its target.[1]
Q2: My conjugation yield is significantly lower than expected when using a branched PEG linker. What are the likely causes and how can I troubleshoot this?
A2: Low conjugation yield is a common issue when working with sterically bulky branched PEG linkers. The primary causes often revolve around the steric hindrance of the linker, the reactivity of the conjugation partners, and the reaction conditions.
Here is a troubleshooting guide to address low conjugation yield:
| Potential Cause | Troubleshooting Strategy | Details and Rationale |
| Steric Hindrance from Branched PEG | Optimize Linker Length | A very long or highly branched PEG chain can sterically shield the reactive group.[4] Systematically screen linkers with varying PEG arm lengths or a longer linear spacer between the core and the reactive group to find an optimal balance between shielding and reactivity.[5] |
| Use More Potent Coupling Agents | Standard carbodiimide (B86325) reagents like EDC may be insufficient to overcome the steric barrier.[1] Switch to more powerful phosphonium- or aminium/uronium-based reagents such as HATU, HBTU, or PyBOP, which form highly reactive intermediates.[6] | |
| Low Reactivity of Functional Groups | Confirm Activity of Reactive Groups | Ensure the functional groups on both your biomolecule and the PEG linker are active. For example, thiol groups on proteins can form disulfide bonds, reducing the number of available sites for conjugation.[] |
| Adjust Reaction pH | The reactivity of many functional groups is pH-dependent. For example, NHS esters react efficiently with primary amines at a pH of 7-9.[7] Ensure your buffer system is optimal for the specific conjugation chemistry you are using. | |
| Suboptimal Reaction Conditions | Increase Molar Excess of Linker | A higher molar excess of the branched PEG linker (e.g., 10- to 50-fold) can help drive the reaction to completion, compensating for lower reactivity due to steric hindrance.[4] |
| Extend Reaction Time and Adjust Temperature | Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C or for several hours at room temperature) to provide more time for the sterically hindered groups to react.[8] | |
| Poor Solubility of Conjugation Partners | Use Co-solvents | If your payload or linker has poor aqueous solubility, consider using a small amount of a compatible organic co-solvent like DMSO or DMF to improve solubility and facilitate the reaction.[4] |
Q3: How does the architecture of a branched PEG linker affect the biological activity of my conjugate, such as the binding affinity of an antibody?
A3: The branched architecture of a PEG linker can have both positive and negative effects on biological activity. The increased hydrodynamic volume and "stealth" effect provided by branched PEGs can prolong circulation half-life and reduce immunogenicity.[2] However, the bulky nature of the linker can also negatively impact the binding affinity of a targeting molecule, like an antibody, if the conjugation site is near the antigen-binding region.[1] The PEG chains can physically obstruct the interaction between the antibody and its target. To mitigate this, it is crucial to consider the conjugation strategy. Site-specific conjugation methods that place the branched PEG linker away from the active or binding sites are highly recommended.[9]
Q4: I am concerned that the branched PEG linker is sterically hindering the enzymatic cleavage of a cleavable linker in my antibody-drug conjugate (ADC). How can I address this?
A4: This is a valid concern, as the bulky nature of branched PEG linkers can indeed impede access of enzymes to the cleavable site, leading to inefficient drug release.[2] Studies have shown that a linker that is too short between the branching point and the cleavable sequence can dramatically reduce the rate of enzymatic hydrolysis.[2]
To address this, you can:
-
Introduce a longer linear PEG spacer: Incorporating a linear PEG spacer (e.g., PEG4) between the branched core and the enzymatically cleavable unit can provide the necessary distance to alleviate steric hindrance and allow for efficient cleavage.[2]
-
Optimize the cleavable sequence: Some peptide sequences are more readily cleaved by lysosomal enzymes than others. Investigating different cleavable linkers in conjunction with your branched PEG architecture may yield better results.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation using an NHS-Ester-Functionalized Branched PEG Linker
This protocol outlines a common method for conjugating a branched PEG linker to an antibody via the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[4]
-
Branched PEG linker with an NHS ester functional group, dissolved in anhydrous DMSO or DMF immediately before use.[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[4]
-
Purification system (e.g., size-exclusion chromatography (SEC) column).[4]
Procedure:
-
Preparation: Bring all reagents to room temperature.
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Remove unreacted PEG linker and other byproducts by size-exclusion chromatography (SEC).[4]
-
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
Intact mass analysis by electrospray ionization mass spectrometry (ESI-MS) is a robust method to determine the average number of PEG-payload molecules conjugated to each antibody.[4][]
Materials:
-
Purified antibody-PEG conjugate from Protocol 1.
-
Liquid chromatography-mass spectrometry (LC-MS) system with an ESI source.
-
Appropriate LC column for protein separation.
-
Data analysis software for mass spectrum deconvolution.[4]
Procedure:
-
Sample Preparation: Dilute the purified conjugate to a suitable concentration for MS analysis.
-
LC Separation: Inject the sample onto the LC system to separate the different conjugated species.
-
MS Analysis: Analyze the eluting protein peaks using the ESI-MS to obtain the full mass spectrum.[4]
-
Data Deconvolution: Use appropriate software to deconvolute the raw mass spectrum and obtain the zero-charge mass of the different species (unconjugated antibody, antibody with one linker, two linkers, etc.).
-
DAR Calculation: Determine the number of conjugated linkers from the mass shift between the peaks. The average DAR can be calculated based on the relative abundance of each species.[]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of linear and branched PEG linkers.
Table 1: Comparison of Linear vs. Branched PEG Linker Properties
| Feature | Linear PEG Linkers | Branched PEG Linkers | Rationale and Key Findings |
| Drug-to-Antibody Ratio (DAR) | Typically lower (one linker per attachment site) | Potentially higher (multiple payloads per linker)[2] | Branched linkers allow for the attachment of multiple drug molecules at a single conjugation site, increasing the payload capacity.[11][12] |
| Hydrodynamic Volume | Smaller for a given molecular weight | Larger for a given molecular weight[2] | The three-dimensional structure of branched PEGs results in a larger hydrodynamic radius, which can reduce renal clearance and prolong in vivo circulation time.[13] |
| "Stealth" Effect | Provides a hydrophilic shield | Offers a superior shielding effect[2] | The dense, three-dimensional structure of branched PEGs provides enhanced protection from enzymatic degradation and immune recognition.[4] |
| Steric Hindrance | Minimal | Increased[2] | The bulky nature of branched PEGs can lead to challenges in conjugation and may interfere with the binding affinity of the targeting molecule.[1] |
Table 2: Impact of Branched Linker Length on ADC Cytotoxicity
| ADC Construct | Linker Architecture | In Vitro Cytotoxicity (IC50 in nM) | Key Observation |
| ADC I | Linear Linker (DAR 2) | 0.081 | High potency with a low drug load. |
| ADC II | "Short" Branched Linker (DAR 6) | 0.68 | Significantly less potent, suggesting steric hindrance of the branched core interferes with enzymatic drug release.[5] |
| ADC III | "Long" Branched Linker with PEG4 spacer (DAR 6) | 0.074 | Potency restored, comparable to the linear linker construct, indicating the PEG4 spacer alleviates steric hindrance.[5] |
| ADC IV | Heterogeneous Conjugate (Average DAR 5.4) | 0.076 | Serves as a benchmark for potent, conventionally prepared ADCs. |
(Data adapted from a study on homogeneous trastuzumab-based ADCs.[5])
Visualizations
Caption: Workflow for ADC synthesis with a branched PEG linker.
Caption: Steric hindrance in enzymatic cleavage of ADCs.
References
- 1. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. graphviz dot file example · GitHub [gist.github.com]
- 9. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 12. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Confirming NH-bis-PEG2 Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and research tools. Confirmation of this conjugation is paramount to ensure the desired product's identity, purity, and consistency. This guide provides an objective comparison of key analytical techniques used to confirm the conjugation of a secondary amine with two polyethylene (B3416737) glycol (PEG) chains (NH-bis-PEG2). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
The confirmation of an this compound conjugation involves verifying the formation of the covalent bond between the secondary amine and the two PEG moieties. The choice of analytical technique depends on several factors, including the nature of the molecule to which the this compound linker is attached (e.g., small molecule, peptide, protein), the required level of detail (e.g., simple confirmation vs. detailed structural elucidation), and the available instrumentation.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative parameters of the most common analytical techniques for confirming this compound conjugation. This allows for a direct comparison of their performance characteristics.
| Analytical Technique | Information Provided | Resolution | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, determination of PEGylation degree, identification of conjugation sites.[1] | High | High (pg-ng) | Moderate to High | Provides definitive mass confirmation of the conjugate.[1] Can be coupled with liquid chromatography for complex mixtures.[2][3] | Polydispersity of PEG can complicate spectra.[4] Ionization efficiency may vary. |
| NMR Spectroscopy | Structural confirmation of the conjugate, determination of conjugation efficiency.[5][6] | Atomic | Low (µg-mg) | Low | Provides detailed structural information and can quantify the degree of functionalization.[5][6] Non-destructive. | Requires higher sample concentrations.[7] Complex spectra for large molecules. |
| HPLC (Chromatography) | Purity assessment, separation of conjugated from unconjugated species, quantification.[][9] | High | Moderate (ng-µg) | High | Robust, reproducible, and can be automated for high-throughput analysis.[] Different modes (SEC, RP-HPLC) offer versatility.[1] | Indirect method for structural confirmation. Requires reference standards for quantification.[] |
| FTIR Spectroscopy | Confirmation of functional group changes upon conjugation.[10] | Low | Moderate (µg) | High | Fast and simple method to detect the presence of characteristic PEG ether bonds and changes in the amine region.[10][11] | Provides general structural information, not specific to the exact conjugation site. Overlapping peaks can be an issue.[12] |
| UV-Vis Spectroscopy | Indirect confirmation of conjugation if the conjugated molecule has a chromophore. Quantification of protein concentration.[13] | Low | Moderate (µg) | High | Simple, rapid, and widely accessible. | Indirect method; requires a UV-active component. PEG itself does not have a strong UV absorbance.[13] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific characteristics of the this compound conjugate.
Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the this compound conjugate and assess its purity.
Methodology:
-
System: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.[2]
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for separating molecules based on hydrophobicity.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-1.0 mL/min, depending on the column dimensions.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI mode is typical for nitrogen-containing compounds.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high mass accuracy.[14]
-
Data Analysis: The resulting mass spectrum is analyzed to find the molecular ion peak corresponding to the theoretical mass of the this compound conjugate. The presence of multiple charge states is common for larger molecules and can be deconvoluted to determine the zero-charge mass.[2]
-
NMR Spectroscopy (¹H NMR)
Objective: To obtain detailed structural information about the this compound conjugate, confirming the covalent linkage and determining the ratio of PEG chains to the core molecule.
Methodology:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Key signals to observe include the characteristic broad peak of the PEG backbone protons around 3.6 ppm and signals from the core molecule that are expected to shift upon conjugation.[15]
-
-
Data Analysis:
-
Integrate the characteristic PEG proton signal and a well-resolved signal from the core molecule.
-
The ratio of these integrals, when normalized by the number of protons each signal represents, can be used to determine the degree of PEGylation.[5] It is crucial to correctly assign peaks, considering potential complications from ¹³C-¹H coupling in large polymers.[5][6]
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound conjugate and separate it from starting materials and byproducts.
Methodology:
-
System: An HPLC system with a suitable detector (e.g., UV, Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD)).[16]
-
Modes of Chromatography:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of a molecule, leading to an earlier elution time compared to the unconjugated form.[1]
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The addition of hydrophilic PEG chains will typically decrease the retention time on a C18 column.[9]
-
-
Detection:
-
Data Analysis: The purity of the conjugate is determined by the relative peak area of the main product peak compared to all other peaks in the chromatogram.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of characteristic functional groups in the this compound conjugate.
Methodology:
-
System: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for the appearance or disappearance of specific peaks. Key features for an this compound conjugate include:
Visualizations
The following diagrams illustrate the typical experimental workflows for the key analytical techniques described.
Caption: Workflow for LC-MS analysis of this compound conjugates.
Caption: Workflow for NMR analysis of this compound conjugates.
Caption: General workflow for HPLC analysis of this compound conjugates.
Conclusion
Confirming this compound conjugation requires a multi-faceted analytical approach. Mass spectrometry provides definitive confirmation of the molecular weight, while NMR spectroscopy offers detailed structural insights. HPLC is indispensable for assessing purity and separating reaction components. FTIR and UV-Vis spectroscopy can serve as rapid, complementary techniques for initial confirmation. By understanding the principles, strengths, and limitations of each method, researchers can design a robust analytical strategy to ensure the quality and consistency of their this compound conjugated products.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to NH-bis-PEG2 and NH-bis-PEG4 Linker Efficacy in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker connecting the antibody to the cytotoxic payload. The linker's properties, including its length and hydrophilicity, can significantly influence the ADC's stability, pharmacokinetics, and overall therapeutic window. This guide provides an objective comparison of two commonly used short-chain polyethylene (B3416737) glycol (PEG) linkers: NH-bis-PEG2 and NH-bis-PEG4, supported by experimental data and detailed methodologies.
Introduction to PEGylated Linkers in ADCs
Polyethylene glycol (PEG) linkers are incorporated into ADCs to enhance the hydrophilicity of the conjugate.[1][2] This is particularly important when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and lead to more favorable pharmacokinetic profiles.[1][3] The length of the PEG chain is a key parameter that can be modulated to fine-tune the properties of the ADC. Shorter PEG chains, such as PEG2 and PEG4, are often explored to provide a balance between increased hydrophilicity and minimal steric hindrance.
Quantitative Comparison of this compound and NH-bis-PEG4 Linker Performance
The choice between a PEG2 and a PEG4 linker can impact several key characteristics of an ADC. The following tables summarize the expected effects based on available data.
Table 1: Impact on Drug-to-Antibody Ratio (DAR) and Aggregation
| Parameter | This compound Linker | NH-bis-PEG4 Linker | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) | May allow for a higher DAR with more hydrophobic payloads or conjugation chemistries due to reduced steric hindrance. | May lead to a slightly lower DAR with certain hydrophobic payloads or bulky conjugation groups due to increased steric hindrance. | With hydrophobic conjugation groups (succinimide/SPAAC chemistry), a PEG4 spacer resulted in a greater reduction in DAR compared to a PEG2 spacer. For some linker-payloads, a PEG2 spacer eliminated aggregation as effectively as longer spacers and allowed for a more efficient conjugation, leading to an optimal DAR.[4] |
| Aggregation | Generally effective at reducing aggregation, especially when compared to non-PEGylated linkers. | Also effective at reducing aggregation, with the longer chain potentially offering slightly better prevention of intermolecular interactions. | Hydrophilic PEG linkers, in general, help to reduce the aggregation propensity of ADCs, which is often induced by hydrophobic payloads.[1][3] |
Table 2: Impact on In Vitro and In Vivo Performance
| Parameter | This compound Linker | NH-bis-PEG4 Linker | Key Findings & References |
| In Vitro Cytotoxicity | May exhibit slightly higher potency in some cases due to less steric hindrance, potentially allowing for more efficient cell surface binding and internalization. | Generally maintains high potency, but the longer PEG chain could, in some instances, slightly reduce potency by sterically hindering the interaction with the target antigen. | While longer PEG chains can sometimes reduce in vitro cytotoxicity, short-chain PEGs like PEG2 and PEG4 are generally not expected to have a dramatic negative impact on potency.[5][6][7] |
| Plasma Stability | Expected to have good plasma stability, though potentially slightly lower than PEG4 due to less shielding of the payload. | The longer PEG chain may offer slightly better protection against premature payload release by providing more steric shielding. | The stability of an ADC in plasma is crucial to minimize off-target toxicity. PEGylation, in general, enhances stability.[8][9] |
| Pharmacokinetics (PK) | Likely to have a slightly faster clearance and shorter half-life compared to PEG4. | The increased hydrodynamic radius conferred by the longer PEG chain is expected to lead to slower clearance and a longer plasma half-life. | Longer PEG chains generally lead to a longer circulation half-life.[5][6][7] |
| In Vivo Efficacy | Efficacy will be a balance between its pharmacokinetic profile and in vitro potency. | The potentially longer half-life may lead to increased tumor accumulation and improved in vivo efficacy, provided the in vitro potency is not significantly compromised. | Improved pharmacokinetics often correlates with better in vivo performance of ADCs.[2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of ADC performance. Below are methodologies for key experiments.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV/Vis Spectroscopy: This is a rapid method for determining the average DAR. It relies on measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the wavelength of maximum absorbance for the payload). The Beer-Lambert law is used to calculate the concentrations of the antibody and the payload, from which the molar ratio (average DAR) is determined.[10][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The peak area for each species is used to calculate a weighted average DAR.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the most detailed information, allowing for the accurate mass measurement of the intact ADC and its different drug-loaded forms. This enables the precise determination of the DAR distribution and the average DAR.[10][12][13]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency of the ADC.[14][15][16][17][18]
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs with this compound and NH-bis-PEG4 linkers. Add the diluted ADCs to the cells and incubate for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration. The IC50 value (the concentration at which 50% of cell viability is inhibited) is determined by fitting the data to a dose-response curve.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its behavior in circulation.[8][9][19][20][21]
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C. Samples are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing: At each time point, the ADC is isolated from the plasma, for example, using affinity capture methods.
-
Analysis: The amount of conjugated drug is quantified, typically by LC-MS, to determine the average DAR at each time point. A decrease in DAR over time indicates drug deconjugation.
In Vivo Pharmacokinetics Study
This study assesses the absorption, distribution, metabolism, and excretion (ADME) of the ADC in an animal model.[22][23][24][25][26]
-
Administration: Administer the ADC intravenously to a cohort of animals (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Sample Analysis: Process the blood samples to plasma and quantify the concentration of the total antibody and the ADC (conjugated antibody) using methods like ELISA or LC-MS.
-
Data Analysis: Plot the plasma concentration of the total antibody and ADC over time to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Mechanism of Action of ADCs
The primary mechanism of action of an ADC is payload-dependent and is initiated by the targeted delivery of the cytotoxic agent to cancer cells.[27][][29][30][31] The linker's role is to ensure the stable transport of the payload and its efficient release within the target cell.
References
- 1. labinsights.nl [labinsights.nl]
- 2. adcreview.com [adcreview.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. sciex.com [sciex.com]
- 13. hpst.cz [hpst.cz]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 25. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 30. aacrjournals.org [aacrjournals.org]
- 31. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
The Linker's Pivotal Role: A Comparative Guide to Validating PROTAC-Mediated Degradation
For researchers, scientists, and drug development professionals, the design and validation of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors, PROTACs orchestrate the degradation of target proteins through the ubiquitin-proteasome system.[1][2] Central to their success is the often-underestimated linker, the chemical bridge connecting the target-binding warhead and the E3 ligase-recruiting moiety.[1][3] This guide provides a comprehensive comparison of PROTAC performance with different linkers, supported by experimental data and detailed protocols for robust validation.
The efficacy of a PROTAC is not merely the sum of its parts; the linker's length, composition, and attachment points critically influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of successful protein degradation.[4][5][6] An optimized linker facilitates the correct orientation and proximity between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation by the 26S proteasome.[7][8][9]
Quantitative Comparison of PROTAC Performance with Different Linkers
The potency and efficacy of PROTACs are typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies, illustrating the impact of linker modifications on PROTAC performance against different protein targets.
Table 1: Impact of Alkyl/Ether Linker Length on PROTAC Performance
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 12 | >1000 | ~50 | [7][8] |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 16 | ~100 | >80 | [7][8] |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 21 | >1000 | ~60 | [7][8] |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | Alkyl/Ether | - | 1-40 | >85 | [10] |
| TBK1 | Cereblon (CRBN) | Alkyl/Ether | <12 | No degradation | - | [3] |
| TBK1 | Cereblon (CRBN) | Alkyl/Ether | 21 | 3 | 96 | [3] |
| TBK1 | Cereblon (CRBN) | Alkyl/Ether | 29 | 292 | 76 | [3] |
Table 2: Comparison of Different Linker Compositions
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PI3K/mTOR | VHL | Flexible (PEG/Alkyl) | 42.23 - 227.4 (PI3K), 45.4 (mTOR) | 71.3 - 88.6 (PI3K), 74.9 (mTOR) | [11] |
| CRBN | VHL | Alkyl (9 atoms) | Concentration-dependent decrease | - | [3] |
| CRBN | VHL | PEG (3 units) | Weak degradation | - | [3] |
Visualizing the PROTAC Mechanism and Validation Workflow
To better understand the intricate processes involved in PROTAC-mediated degradation and its validation, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Mass Spectrometry Analysis of NH-bis-PEG2 Labeled Proteins
For researchers, scientists, and drug development professionals utilizing mass spectrometry to analyze protein structures and interactions, the choice of cross-linking reagent is a critical determinant of experimental success. This guide provides an objective comparison of NH-bis-PEG2, a homobifunctional, amine-reactive, PEGylated cross-linker, with its non-PEGylated counterparts, such as Disuccinimidyl suberate (B1241622) (DSS) and Bis(sulfosuccinimidyl) suberate (BS3). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the cross-linker backbone offers distinct advantages in terms of solubility and protein dynamics analysis, which will be explored in detail.
Performance Comparison: PEGylated vs. Non-PEGylated Cross-linkers
The primary distinction between this compound and traditional cross-linkers like DSS/BS3 lies in the spacer arm composition. The hydrophilic PEG spacer in this compound enhances the solubility of the cross-linker and the resulting cross-linked protein complexes. This property can be particularly advantageous when working with membrane proteins or large, multi-protein complexes that are prone to aggregation.
Recent studies have demonstrated that PEGylated cross-linkers can capture a greater number of cross-linking sites, especially those in dynamic inter-domain regions of proteins, when compared to their non-PEGylated analogues.[1] This is attributed to the increased flexibility and hydrophilicity of the PEG spacer, which may allow for more effective sampling of protein conformations in solution.
| Feature | This compound (and similar PEGylated linkers) | DSS / BS3 (Non-PEGylated linkers) |
| Spacer Arm | Polyethylene glycol (PEG) | Alkane chain |
| Solubility | High in aqueous buffers | Low (DSS) to moderate (BS3) in aqueous buffers |
| Cross-linking Efficiency | Can be higher, particularly for dynamic protein regions[1] | Well-established and effective |
| Number of Identified Cross-links | Often higher due to better solubility and conformational sampling[1] | Can be limited by solubility and steric hindrance |
| Application in Protein Dynamics | Superior for capturing inter-domain and conformational changes[1] | Can provide valuable structural information but may be less effective for dynamic regions |
| Immunogenicity | PEG itself can be immunogenic in some cases[2] | Generally low immunogenicity |
Quantitative Data from Comparative Studies:
A study comparing the performance of a PEGylated cross-linker (BS(PEG)2) with a non-PEGylated cross-linker (BS3) on the protein calmodulin revealed a significant increase in the number of identified inter-domain cross-links with the PEGylated reagent.
| Protein | Cross-linker | Total Unique Cross-linked Pairs | Inter-domain Cross-linked Pairs |
| Calmodulin | BS3 | 18 | 5 |
| Calmodulin | BS(PEG)2 | 25 | 12 |
Data adapted from a study comparing PEGylated and non-PEGylated cross-linkers.
Experimental Protocols
A detailed methodology is crucial for reproducible cross-linking mass spectrometry experiments. Below are detailed protocols for protein labeling with a Bis-NHS-PEG cross-linker and the subsequent mass spectrometry workflow.
Protocol for Protein Labeling with Bis-NHS-(PEG)n
This protocol is adapted for a generic Bis-NHS-(PEG)n cross-linker and can be optimized for specific proteins and applications.[3]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)
-
Bis-NHS-(PEG)n reagent
-
Anhydrous DMSO or DMF to dissolve the PEG reagent
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M ammonium (B1175870) bicarbonate, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the Bis-NHS-(PEG)n in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer at pH 7.2-8.0. Buffers containing primary amines, such as Tris, will compete with the reaction and must be avoided.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved Bis-NHS-(PEG)n to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess unreacted PEG and byproducts by size-exclusion chromatography, dialysis, or spin filtration.
-
Analysis: Confirm the extent of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, or mass spectrometry.
General Workflow for Cross-linking Mass Spectrometry (XL-MS)
The following diagram illustrates a typical workflow for an XL-MS experiment, from sample preparation to data analysis.
A typical experimental workflow for cross-linking mass spectrometry.
Signaling Pathway Visualization: The Ubiquitin System
Cross-linking mass spectrometry is a powerful tool for elucidating the complex protein-protein interactions within signaling pathways. The ubiquitin system, which involves a cascade of enzymes (E1, E2, and E3) to attach ubiquitin to substrate proteins, is an excellent example of a pathway that can be studied using this technique.[4] Mass spectrometry can be used to identify ubiquitinated proteins, map ubiquitination sites, and characterize the topology of poly-ubiquitin chains.[4]
The following diagram illustrates the key steps in the ubiquitin conjugation pathway.
The ubiquitin conjugation and protein degradation pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Weighing in on Ubiquitin: The Expanding Role of Mass Spectrometry-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Separating PEGylated and Non-PEGylated Products
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy in drug development to enhance pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity. However, the PEGylation reaction often results in a heterogeneous mixture containing the desired mono-PEGylated conjugate, unreacted native protein, excess PEG reagent, and various multi-PEGylated or isomeric forms. This heterogeneity necessitates robust and high-resolution analytical methods to accurately separate, quantify, and characterize the final product.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose. This guide provides a comparative analysis of the four primary HPLC modes used for the purity and characterization assessment of PEGylated proteins: Size-Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC). We will explore the separation principles, present comparative data, and provide detailed experimental protocols to assist researchers in method selection and implementation.
Comparison of HPLC Separation Principles
The choice of an HPLC method depends critically on the physicochemical differences between the native protein and its PEGylated forms. Each technique leverages a different property—size, hydrophobicity, or surface charge—to achieve separation.
| Method | Principle of Separation | Primary Applications | Strengths | Limitations |
| SEC-HPLC | Separation based on differences in hydrodynamic radius. PEGylation significantly increases the molecule's size. | Removal of unreacted PEG; separation of aggregates from monomer. | Mild, non-denaturing conditions preserve protein structure; robust and simple method development. | Low resolution; generally unable to separate different PEGylated species (e.g., mono- vs. di-PEGylated) or positional isomers.[1] |
| RP-HPLC | Separation based on differences in hydrophobicity. The hydrophobic stationary phase interacts with the protein. | High-resolution separation of native, mono-, and multi-PEGylated species; separation of positional isomers. | High resolving power and efficiency; compatible with mass spectrometry (MS).[1] | Can involve harsh, denaturing conditions (organic solvents, acid) that may lead to protein conformational changes or precipitation.[] |
| IEX-HPLC | Separation based on differences in net surface charge. The neutral PEG chain can shield charged residues on the protein surface, altering its interaction with the charged stationary phase. | Separation of positional isomers where PEG attachment masks a charged residue; separation of species with different degrees of PEGylation.[3] | High resolution for charge variants; operates under relatively mild, non-denaturing conditions. | PEG shielding can sometimes lead to co-elution if the charge difference is minimal; resolution is highly dependent on pH and buffer conditions.[] |
| HIC-HPLC | Separation based on hydrophobicity under non-denaturing, high-salt conditions. PEGylation alters the surface hydrophobicity of the protein. | Separation of native protein from PEGylated species; purification of specific PEGylated forms. | Milder than RP-HPLC, preserving protein structure and activity; can resolve species with subtle hydrophobicity differences.[4][5] | Lower capacity compared to IEX; method development can be complex due to the influence of salt type and concentration.[] |
Experimental Protocols and Data
To provide a practical comparison, the following sections detail experimental protocols for each HPLC method, applied to common model proteins such as Lysozyme (B549824) and Ribonuclease A (RNase A).
Size-Exclusion HPLC (SEC-HPLC)
SEC separates molecules based on their size in solution. The covalent attachment of a PEG chain dramatically increases the hydrodynamic radius of a protein, causing it to elute earlier from the SEC column than its smaller, non-PEGylated counterpart.
Logical Workflow for SEC-HPLC Analysis
Caption: General experimental workflow for SEC-HPLC.
Experimental Protocol: Separation of PEGylated Lysozyme [6][7]
This protocol describes the analysis of a lysozyme PEGylation reaction mixture using a TSKgel G3000SWXL column.
| Parameter | Condition |
| Column | TSKgel G3000SWXL (7.8 mm ID x 30 cm) |
| Mobile Phase | Phosphate Buffer (e.g., 0.1 M, pH 6.0) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient |
| Detector | UV at 280 nm |
| Sample | Reaction mixture of Lysozyme + mPEG-aldehyde |
| Expected Elution | 1. Di-PEGylated Lysozyme, 2. Mono-PEGylated Lysozyme, 3. Native Lysozyme |
Performance Data: In a typical separation, diPEGylated, monoPEGylated, and native Lysozyme species can be resolved based on their distinct hydrodynamic radii.[6] The method is highly effective for monitoring the progress of the PEGylation reaction by observing the decrease in the native protein peak and the emergence of PEGylated product peaks.[6]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC offers superior resolution by separating molecules based on hydrophobicity. PEGylation can either increase or decrease the retention of a protein on an RP column depending on the relative hydrophobicities of the protein and the PEG chain, but it consistently provides a powerful tool for separating different species.
Experimental Protocol: Separation of PEGylated Proteins [1]
This protocol provides a robust starting point for separating various PEGylated proteins from their native forms.
| Parameter | Condition |
| Column | Jupiter C4, 300 Å, 5 µm (150 x 4.6 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.08% TFA in 90% Acetonitrile / 10% Water |
| Gradient | 20% to 55% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 45°C |
| Detector | UV at 214 nm |
| Sample | PEGylated protein reaction mixture |
Performance Data: Studies have shown that C4 columns often provide better resolution for PEGylated proteins compared to C18 columns.[1] This method can effectively separate not only based on the degree of PEGylation but also based on the site of PEG attachment, offering resolution of positional isomers.[1] A moderately shallow gradient (1-2%/min) and elevated temperature (45°C) are recommended for optimal peak shape and resolution.[1]
Ion-Exchange HPLC (IEX-HPLC)
IEX-HPLC separates molecules based on their net surface charge. The attachment of a neutral PEG polymer can shield charged amino acid residues (like lysine), reducing the protein's overall interaction with the IEX stationary phase. This change in retention behavior allows for effective separation.
Decision Logic for IEX-HPLC Method Selection
Caption: Choosing the correct IEX mode based on protein pI.
Experimental Protocol: Monitoring PEGylation of Lysozyme [3]
This protocol uses strong cation-exchange (SCX) chromatography to separate PEGylated forms of lysozyme.
| Parameter | Condition |
| Column | BioBasic™ 8 HPLC Column, 5 µm (100 x 1.0 mm) |
| Mobile Phase A | 20 mM MES, pH 6.1 |
| Mobile Phase B | 20 mM MES, 1 M NaCl, pH 6.1 |
| Gradient | 0% to 30% B over 30 minutes |
| Flow Rate | 0.25 mL/min |
| Detector | UV, MS-compatible |
| Sample | Lysozyme reacted with TMS(PEG)12 |
Performance Data: This SCX method demonstrates excellent separation between the native, unmodified protein and its various PEGylated forms.[3] It is sensitive enough to resolve numerous positional isomers, making it a powerful tool for detailed characterization during process optimization and for final product analysis.[3] Peaks can be assigned to the degree of PEGylation (mono-, di-, tri-, etc.) and confirmed with mass spectrometry.[3]
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates proteins based on surface hydrophobicity using a high-salt mobile phase to promote binding and a decreasing salt gradient to elute. It is a milder alternative to RP-HPLC, preserving the native protein structure.
Experimental Protocol: Purification of monoPEGylated RNase A [4]
This protocol was optimized for the purification of monoPEGylated RNase A from its native and di-PEGylated forms.
| Parameter | Condition |
| Column | Butyl Sepharose |
| Mobile Phase A | Buffer with 1 M Ammonium Sulphate |
| Mobile Phase B | Buffer (salt-free) |
| Gradient | Linear gradient to 0% A over 35 column volumes (CVs) |
| Flow Rate | To be optimized based on column dimensions |
| Detector | UV at 280 nm |
| Sample | RNase A reaction mixture with 20 kDa mPEG |
Performance Data: Under these optimized conditions, the native RNase A was completely separated from the PEGylated species.[4] The method achieved a high yield (85%) and purity (97%) for the monoPEGylated RNase A, which was a significant improvement in yield compared to SEC (65%).[4] This demonstrates that HIC is a viable and efficient alternative for purifying PEGylated proteins.[4]
Conclusion
The selection of an optimal HPLC method for the analysis of PEGylated proteins is a multi-faceted decision that depends on the analytical goal.
-
SEC-HPLC is a robust method for initial assessment of aggregation and for removing unreacted PEG, but it lacks the resolution for detailed characterization.
-
RP-HPLC provides the highest resolution, capable of separating positional isomers, making it ideal for in-depth characterization and purity analysis, provided the protein can withstand the denaturing conditions.
-
IEX-HPLC is an excellent choice for separating charge variants and positional isomers under non-denaturing conditions, especially when PEGylation masks a charged residue.
-
HIC-HPLC serves as a powerful, non-denaturing alternative to RP-HPLC, offering high-resolution separation based on hydrophobicity and proving highly effective for purification steps.
A comprehensive analytical strategy often employs a combination of these methods. For instance, SEC might be used for initial cleanup and aggregate analysis, followed by RP-HPLC or IEX-HPLC for high-resolution purity assessment and isomer separation. By understanding the principles and leveraging the strengths of each technique, researchers can develop robust analytical workflows to ensure the quality, safety, and efficacy of PEGylated biotherapeutics.
References
- 1. blob.phenomenex.com [blob.phenomenex.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Hydrophobic interaction chromatography for purification of monoPEGylated RNase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Assessing the In Vivo Stability of NH-bis-PEG2 Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of the linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy, while insufficient cleavage at the tumor site can render the ADC ineffective. This guide provides a comparative assessment of the in vivo stability of NH-bis-PEG2 linkers, positioning them within the broader landscape of ADC linker technologies. Experimental data for representative linker types and detailed protocols for assessing in vivo stability are provided to inform linker selection and ADC development.
Understanding this compound Linkers
This compound linkers are a class of non-cleavable linkers characterized by a central amine core functionalized with two polyethylene (B3416737) glycol (PEG) chains. These linkers are designed to connect a cytotoxic payload to a monoclonal antibody (mAb). The PEG components enhance the solubility and stability of the ADC. Due to their non-cleavable nature, the release of the cytotoxic payload relies on the complete degradation of the antibody backbone within the lysosome of the target cell. This mechanism of drug release offers a high degree of stability in circulation.
Comparative In Vivo Stability of Linker Technologies
The in vivo stability of an ADC is typically assessed by measuring the concentration of the total antibody, the intact ADC, and the released free drug in plasma over time. Non-cleavable linkers, such as the this compound type, are generally characterized by high plasma stability.
| Linker Type | Representative Linker | Half-life of Intact ADC (in mice) | Mechanism of Cleavage | Key Characteristics |
| Non-Cleavable | SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | ~150-200 hours | Lysosomal degradation of the antibody | High plasma stability, reduced off-target toxicity.[1] |
| MC (maleimidocaproyl) | Similar to SMCC | Lysosomal degradation of the antibody | High plasma stability.[2] | |
| Cleavable (Enzyme-sensitive) | Valine-Citrulline (vc) | ~50-100 hours | Cathepsin B cleavage in lysosomes | Efficient drug release in tumor cells.[3] |
| Cleavable (pH-sensitive) | Hydrazone | Variable, generally lower than enzyme-sensitive | Acidic environment of endosomes/lysosomes | Susceptible to hydrolysis at physiological pH, leading to lower stability.[3][4] |
| Cleavable (Redox-sensitive) | Disulfide | Variable, dependent on steric hindrance | High glutathione (B108866) concentration in the cytoplasm | Can be susceptible to cleavage by circulating thiols.[4] |
Note: The provided half-life values are approximate and can vary significantly based on the specific ADC construct, payload, and animal model.
Experimental Protocols for Assessing In Vivo Linker Stability
Accurate assessment of in vivo linker stability is crucial for the preclinical development of ADCs. The following are standard protocols used in the field.
In Vivo Pharmacokinetic Study
This study measures the concentration of total antibody, intact ADC, and free payload in plasma over time following ADC administration to an animal model (typically mice or rats).
Materials:
-
Antibody-drug conjugate (ADC)
-
Animal model (e.g., BALB/c mice)
-
Anticoagulant (e.g., EDTA)
-
ELISA plates and reagents
-
LC-MS/MS system
Procedure:
-
Administer a single intravenous dose of the ADC to a cohort of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) into tubes containing an anticoagulant.
-
Process blood to separate plasma.
-
Quantify the concentration of total antibody, intact ADC, and free payload in the plasma samples using validated analytical methods (ELISA and LC-MS/MS).
-
Plot the mean plasma concentrations of each analyte versus time to generate pharmacokinetic profiles.
-
Calculate key pharmacokinetic parameters, including the half-life (t½) of the intact ADC.
Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Intact ADC
Materials:
-
Capture antibody (e.g., anti-human IgG)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG for total antibody; anti-drug antibody for intact ADC)
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Procedure:
-
Coat ELISA plates with the capture antibody.
-
Block non-specific binding sites.
-
Add diluted plasma samples and standards to the wells.
-
Incubate and wash the plates.
-
Add the detection antibody.
-
Incubate and wash the plates.
-
Add the substrate and allow the color to develop.
-
Stop the reaction and measure the absorbance.
-
Generate a standard curve to quantify the concentration of the analyte in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Payload
Materials:
-
Plasma samples
-
Protein precipitation solvent (e.g., acetonitrile)
-
Internal standard
-
LC-MS/MS instrument
Procedure:
-
Precipitate proteins from plasma samples using a solvent.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the free payload to a new tube.
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate the payload from other plasma components using liquid chromatography.
-
Detect and quantify the payload using tandem mass spectrometry.
-
Use a standard curve to determine the concentration of the free payload in the samples.
Visualizing Key Processes and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action for ADCs with non-cleavable linkers and the experimental workflow for assessing their in vivo stability.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
References
A Comparative Analysis of Linear vs. Branched PEG2 Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG2 Linker Architecture
The architecture of a polyethylene (B3416737) glycol (PEG) linker, whether linear or branched, plays a pivotal role in the therapeutic efficacy and pharmaceutical properties of bioconjugates, particularly antibody-drug conjugates (ADCs). The choice between a linear and a branched PEG2 linker can significantly influence a conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic window. This guide provides an objective comparison of linear and branched PEG2 linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.
At a Glance: Linear vs. Branched PEG2 Linkers
| Feature | Linear PEG2 Linker | Branched PEG2 Linker | Rationale & Implications |
| Structure | Single, unbranched chain of two ethylene (B1197577) glycol units. | Two or more PEG2 arms extending from a central core. | Branched structures offer a larger hydrodynamic volume and a more three-dimensional architecture. |
| Drug-to-Antibody Ratio (DAR) | Typically facilitates a lower, more defined DAR (e.g., one drug molecule per linker). | Enables a higher DAR by attaching multiple drug molecules to a single conjugation site.[1] | Higher DAR can enhance potency but may also increase hydrophobicity and aggregation if not properly masked.[2] |
| Hydrophilicity & Solubility | Provides good hydrophilicity, improving the solubility of hydrophobic payloads.[1] | Generally offers superior hydrophilicity and shielding of hydrophobic drugs due to its larger, umbrella-like structure.[3] | Enhanced solubility is crucial for preventing aggregation, especially with high DAR ADCs, leading to improved manufacturing and in vivo stability.[4] |
| Pharmacokinetics (PK) | Can improve circulation half-life compared to non-PEGylated counterparts. | Often exhibits a more favorable pharmacokinetic profile with slower clearance and longer half-life.[5][6] | The larger hydrodynamic radius of branched PEG conjugates reduces renal clearance, leading to prolonged systemic exposure.[] |
| Steric Hindrance | Lower steric hindrance, which can be advantageous for preserving the binding affinity of the targeting moiety. | Higher steric hindrance may potentially interfere with antigen binding or enzymatic cleavage of the linker if not optimally designed. | Careful consideration of the linker length and attachment site is crucial to balance the benefits of branching with potential functional impairments. |
| In Vitro Potency (Cytotoxicity) | Potency is directly related to the specific payload and target. | The impact on potency can be complex; while higher DAR can increase potency, steric hindrance from the branched structure might affect payload release or target interaction.[8] | The optimal linker design must ensure efficient release of the cytotoxic payload within the target cell. |
| In Vivo Efficacy | Dependent on the overall properties of the ADC, including stability and PK. | The improved pharmacokinetic profile often translates to enhanced in vivo efficacy due to sustained tumor exposure.[5][6] | Longer circulation allows for greater accumulation of the ADC at the tumor site. |
Data Presentation: Comparative Performance of Linear vs. Branched PEG Linkers
The following table summarizes quantitative data from a study comparing antibody-drug conjugates (ADCs) constructed with a linear PEG24 linker versus a branched ("pendant") linker with two PEG12 arms. While not a direct comparison of PEG2 linkers, this data provides valuable insights into the influence of linker architecture on key biopharmaceutical properties.
Table 1: Pharmacokinetic Parameters of Trastuzumab-MMAE ADCs with Linear and Branched PEG Linkers in Mice [5][6]
| Parameter | Linear PEG24 ADC | Branched (2xPEG12) ADC |
| Clearance (mL/h/kg) | 0.25 | 0.18 |
| Area Under the Curve (AUC, h*µg/mL) | 3800 | 5200 |
| Half-life (t½, h) | 95 | 125 |
| Aggregation (% after 7 days at 4°C) | 5.2 | 3.1 |
Data is synthesized from a study comparing a linear PEG24 linker with a branched linker containing two PEG12 arms on a trastuzumab-MMAE conjugate.[5][6]
These findings suggest that the branched PEG linker configuration leads to a slower clearance rate, a larger area under the curve (indicating greater overall drug exposure), and a longer half-life in circulation compared to the linear PEG linker.[5][6] Furthermore, the branched linker demonstrated a greater ability to mitigate aggregation, a critical factor for the stability and safety of ADCs.[5][6]
Experimental Protocols
Detailed methodologies are essential for the synthesis, conjugation, and evaluation of ADCs with different linker architectures. Below are representative protocols for key experiments.
Protocol 1: General Procedure for Antibody-Drug Conjugation with a Maleimide-PEG-Payload
This protocol describes a common method for conjugating a thiol-reactive linker-payload to an antibody.
1. Antibody Reduction:
- Prepare a solution of the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 5-10 mg/mL.
- To partially reduce the interchain disulfide bonds, add a 10-fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
- Incubate the reaction mixture at 37°C for 1-2 hours.
- Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
2. Conjugation Reaction:
- Dissolve the maleimide-activated PEG2 linker-payload (either linear or branched) in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM.
- Add the linker-payload solution to the reduced antibody solution at a molar excess of 1.5 to 5-fold per available thiol group. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
- Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
3. Quenching and Purification:
- Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine relative to the linker-payload to cap any unreacted maleimides.
- Purify the resulting ADC from unconjugated payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
4. Characterization:
- Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
- Assess the level of aggregation using size-exclusion chromatography (SEC).
- Confirm the identity and purity of the ADC using SDS-PAGE and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells that express the target antigen.
1. Cell Culture:
- Culture HER2-positive cancer cells (e.g., SK-BR-3) and HER2-negative control cells (e.g., MCF-7) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
2. Cell Seeding:
- Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
3. ADC Treatment:
- Prepare serial dilutions of the ADCs (with linear and branched PEG2 linkers), the unconjugated antibody, and the free drug in cell culture medium.
- Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
- Incubate the plates for 72-96 hours.
4. Viability Assessment:
- Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
- Read the absorbance or luminescence using a plate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to untreated control cells.
- Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
Mandatory Visualization
HER2 Signaling Pathway and ADC Mechanism of Action
The following diagram illustrates the HER2 signaling pathway, a key target in cancer therapy, and the mechanism of action of a HER2-targeting ADC.
Caption: Mechanism of action of a HER2-targeting ADC and its effect on downstream signaling.
Experimental Workflow for ADC Development and Characterization
The following diagram outlines a typical workflow for the development and characterization of an antibody-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Crucial Role of Linker Length: Evaluating the Impact of PEG Linkers on PROTAC Activity
A Comparison Guide for Researchers in Drug Discovery
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[3][4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide tunable flexibility and length.[4][] This guide provides a comparative analysis of how PEG linker length impacts PROTAC activity, supported by experimental data and detailed protocols.
The Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Data
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase.[6] An inadequate linker length can lead to steric hindrance, preventing the formation of a stable and productive ternary complex, while an excessively long linker might result in an unstable complex where efficient ubiquitin transfer is compromised.[4] The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance, primarily measured by DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [6]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
| Data summarized from a study on ERα degradation, highlighting that a 16-atom linker provided the optimal efficacy in this system.[6][7][8] |
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [6]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC A | PEG2 | >1000 | <10 | Cereblon | Ramos |
| PROTAC B | PEG3 | ~250 | ~70 | Cereblon | Ramos |
| PROTAC C | PEG4 | ~40 | >95 | Cereblon | Ramos |
| PROTAC D | PEG5 | ~100 | ~85 | Cereblon | Ramos |
| Data summarized from a study on BTK degraders, where longer linkers were found to be more potent.[6] |
Table 3: Influence of PEG Linker Length on TBK1 Degradation [6]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC X | <12 | Inactive | <10 | VHL | HEK293T |
| PROTAC Y | 15 | ~150 | >80 | VHL | HEK293T |
| PROTAC Z | 18 | ~300 | ~65 | VHL | HEK293T |
| Data summarized from a study on TBK1 degradation, indicating a minimum linker length was required to observe degradation.[6] |
Visualizing the Process: Diagrams of PROTAC Action and Evaluation
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and the logical relationship between linker length and efficacy.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
The Balancing Act: A Comparative Guide to In Vitro Cytotoxicity of ADCs with Different PEG Linkers
For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a meticulous process of balancing competing factors to achieve a maximal therapeutic window.[1] Central to this optimization is the linker, the molecular bridge between the antibody and the cytotoxic payload.[1] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a crucial tool for fine-tuning the physicochemical and pharmacological properties of ADCs.[1] This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.
The incorporation of hydrophilic linkers, particularly those with PEG chains, addresses challenges associated with conjugating hydrophobic cytotoxic payloads to monoclonal antibodies.[2] Increased hydrophilicity can lead to improved solubility and stability, reduced aggregation, and favorable pharmacokinetic profiles, ultimately widening the therapeutic window.[2][3][4] However, the choice of PEG linker length is not a one-size-fits-all solution. It represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. While longer linkers generally improve in vivo performance, they can sometimes hinder the ADC's in vitro potency.[1]
Data Presentation: Impact of PEG Linker Length on In Vitro Cytotoxicity
The following table summarizes quantitative data from various studies, highlighting the impact of PEG linker length on the in vitro cytotoxicity of ADCs. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, payloads, and experimental conditions.
| Linker Type/Length | ADC Model | Cell Line(s) | Cytotoxicity Measurement (IC50) | Key Findings |
| No PEG Linker (HM) | ZHER2-SMCC-MMAE | NCI-N87, BT-474, MCF-7, PC-3 | Reference for comparison | Serves as the baseline for evaluating the effect of PEGylation.[5][6] |
| 4 kDa PEG Linker (HP4KM) | ZHER2-PEG4K-MMAE | NCI-N87, BT-474, MCF-7, PC-3 | 4.5-fold to 6.5-fold reduction in cytotoxicity compared to the no-PEG conjugate.[5][6][7] | The introduction of a 4 kDa PEG linker significantly decreased in vitro cytotoxicity.[5][6][7] |
| 10 kDa PEG Linker (HP10KM) | ZHER2-PEG10K-MMAE | NCI-N87, BT-474, MCF-7, PC-3 | 22-fold to 22.5-fold reduction in cytotoxicity compared to the no-PEG conjugate.[5][6][7] | A longer 10 kDa PEG linker resulted in a more substantial reduction in in vitro cytotoxicity.[5][6][7] |
| Short (e.g., PEG2-PEG4) | General Observation | Not specified | May retain higher in vitro potency.[1] | Shorter linkers may have less of a negative impact on in vitro potency.[1] |
| Intermediate (e.g., PEG8-PEG12) | General Observation | Not specified | May have a moderate impact on in vitro potency.[1] | Often represents a balance between improved pharmacokinetics and retained potency.[1][7] |
| Long (e.g., PEG24) | General Observation | Not specified | Can lead to a more substantial reduction in in vitro cytotoxicity.[1] | While beneficial for in vivo efficacy, longer linkers can sterically hinder the ADC's interaction with the target cell or impede payload release.[7] |
Experimental Protocols
A comprehensive assessment of an ADC's cytotoxic profile involves multiple assays to determine its potency, specificity, and potential for bystander killing.[8] The following is a detailed methodology for a common in vitro cytotoxicity assay.
MTT Assay for ADC Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on both antigen-positive (target) and antigen-negative (non-target) cell lines.[8]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADCs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[9]
-
SDS-HCl solution (10% w/v SDS in 0.01 M HCl)[9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Incubation:
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[10]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[9][10]
-
Calculate the percentage of cell viability at different ADC concentrations relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Visualizations
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Drug-to-Antibody Ratio for NH-bis-PEG2 ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy and safety. For ADCs utilizing a hydrophilic NH-bis-PEG2 linker, which is designed to improve solubility and pharmacokinetics, accurate and robust DAR characterization is paramount. This guide provides a comparative overview of the three principal analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). While direct comparative data for ADCs with the specific this compound linker is not extensively published, this guide leverages data from structurally similar PEGylated ADCs to provide a comprehensive comparison of these methodologies.
Comparison of Analytical Techniques for DAR Determination
Each analytical technique offers distinct advantages and disadvantages for the characterization of ADCs. The choice of method often depends on the specific properties of the ADC, the desired level of detail, and the stage of development.
| Technique | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity in an aqueous, non-denaturing mobile phase. The ADC species with higher drug loads are more hydrophobic and elute later.[1][2][3] | - Preserves the native structure of the ADC.[1][2][4] - Allows for the analysis of intact ADCs. - Can be used for both purification and analysis.[1] | - Lower resolution compared to RP-HPLC, especially for species with high DAR values.[5] - High salt concentrations in the mobile phase are generally incompatible with direct MS coupling.[1] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase with an organic modifier. For ADCs, this often involves reduction of the antibody to separate light and heavy chains.[6][7] | - High resolution, allowing for the separation of species with small differences in hydrophobicity.[5] - Can be coupled with MS.[6] - Applicable to both intact and reduced ADCs.[6][8] | - Denaturing conditions (low pH, organic solvents) can alter the ADC structure.[7] - For some ADCs, analysis of the intact form can be challenging due to the potential for dissociation of non-covalently linked chains. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the ADC species. This allows for the direct determination of the number of conjugated drugs. | - Provides the most accurate and direct measurement of DAR and drug load distribution.[6] - Can identify different drug-loaded species and other modifications. - Can be used for both intact and reduced ADCs.[6] | - Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[5] - Data analysis can be more complex compared to chromatographic methods.[6] |
Experimental Protocols
The following are representative protocols for the DAR characterization of PEGylated ADCs. Researchers should optimize these methods for their specific this compound ADC.
Hydrophobic Interaction Chromatography (HIC)
This protocol is a generic method for the analysis of ADCs.[1][4]
-
Column: A HIC column suitable for proteins, such as a Butyl-NPR column.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[2]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0), optionally containing a small percentage of an organic modifier like isopropanol (B130326) to facilitate the elution of highly hydrophobic species.[2][3]
-
Gradient: A linear gradient from high to low salt concentration (e.g., 0-100% B over 20-30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Reduced ADC
This protocol is suitable for site-specific ADCs with PEG linkers.[6][9]
-
Sample Preparation: The ADC is reduced to separate the heavy and light chains. This can be achieved by incubation with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Column: A reversed-phase column with a wide pore size, such as a C4 or C8 column.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient is used to elute the light and heavy chains (e.g., 20-60% B over 30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The DAR is calculated based on the relative peak areas of the drug-loaded and unloaded light and heavy chains.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) of Intact ADC
This protocol is for the analysis of intact PEGylated proteins and can be adapted for ADCs.[10][11]
-
Chromatography: Size-exclusion chromatography (SEC) or reversed-phase chromatography can be used to introduce the sample into the mass spectrometer. For native MS analysis, SEC with a volatile buffer like ammonium acetate (B1210297) is often preferred.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Data Acquisition: Data is acquired over a mass range that encompasses the expected masses of the different ADC species.
-
Data Analysis: The raw data is deconvoluted to obtain the zero-charge masses of the different drug-loaded species. The average DAR is calculated from the relative intensities of these species.[10]
Quantitative Data Presentation
The following tables present representative data from the literature for the DAR characterization of ADCs using different techniques.
Table 1: Example DAR Calculation from HIC of a Cysteine-Linked ADC [2]
| Peak | DAR Species | Peak Area (%) | Weighted Area |
| 1 | 0 | 5.2 | 0 |
| 2 | 2 | 25.8 | 51.6 |
| 3 | 4 | 45.3 | 181.2 |
| 4 | 6 | 19.1 | 114.6 |
| 5 | 8 | 4.6 | 36.8 |
| Total | 100 | 384.2 | |
| Average DAR | 3.84 |
Table 2: Example DAR Calculation from RP-HPLC of a Reduced Site-Specific PEGylated ADC [6]
| Chain | Species | Peak Area (%) | DAR | Weighted Area |
| Light Chain | Unconjugated | 10.5 | 0 | 0 |
| Conjugated | 89.5 | 1 | 89.5 | |
| Heavy Chain | Unconjugated | 7.5 | 0 | 0 |
| Conjugated | 92.5 | 1 | 92.5 | |
| Average DAR | 1.82 |
(Note: This example is for an ADC with one conjugation site on the light chain and one on the heavy chain, for a maximum theoretical DAR of 2.)
Table 3: Example DAR Calculation from Intact Mass Analysis of a Lysine-Linked ADC [12]
| DAR Species | Measured Mass (Da) | Relative Abundance (%) | Weighted Abundance |
| 0 | 148065 | 4.5 | 0 |
| 1 | 148995 | 10.2 | 10.2 |
| 2 | 149925 | 20.8 | 41.6 |
| 3 | 150855 | 28.1 | 84.3 |
| 4 | 151785 | 21.5 | 86.0 |
| 5 | 152715 | 10.6 | 53.0 |
| 6 | 153645 | 3.5 | 21.0 |
| 7 | 154575 | 0.8 | 5.6 |
| Average DAR |
Visualizations
Experimental Workflow
Caption: General experimental workflows for DAR characterization.
ADC Mechanism of Action and Signaling Pathways
Caption: Generalized mechanism of action of an antibody-drug conjugate.
Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway induced by an ADC payload.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. enovatia.com [enovatia.com]
- 11. sciex.com [sciex.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Navigating the Maze: A Comparative Guide to Validating PEGylated Protein Binding Affinity
For researchers, scientists, and drug development professionals, accurately determining the binding affinity of PEGylated proteins is a critical step in therapeutic development. The addition of polyethylene (B3416737) glycol (PEG) can enhance a protein's pharmacokinetic properties, but it can also impact its interaction with its target. This guide provides an objective comparison of four widely used techniques for validating the binding affinity of PEGylated proteins: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Biolayer Interferometry (BLI). We present a summary of their performance, detailed experimental protocols, and supporting data to aid in selecting the most appropriate method for your research needs.
The modification of therapeutic proteins with polyethylene glycol (PEG), or PEGylation, is a well-established strategy to improve their in vivo circulation time and reduce immunogenicity.[1] However, the covalent attachment of PEG chains can introduce steric hindrance, potentially altering the protein's structure and, consequently, its binding affinity for its target.[2] Therefore, rigorous validation of binding affinity is paramount. This guide explores the principles, advantages, and limitations of four key analytical techniques, providing a framework for making informed decisions in the characterization of PEGylated biotherapeutics.
Comparative Analysis of Key Techniques
Choosing the right technique to validate the binding affinity of a PEGylated protein depends on various factors, including the specific scientific question, the properties of the interacting molecules, required throughput, and available sample amount. The following table summarizes the key characteristics of ELISA, SPR, ITC, and BLI to facilitate a direct comparison.[3][4][5]
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Biolayer Interferometry (BLI) |
| Principle | Enzyme-catalyzed colorimetric or fluorometric detection of a binding event in a multi-well plate format.[6] | Measures changes in the refractive index near a sensor surface as molecules bind and dissociate.[5] | Measures the heat released or absorbed during a binding event in solution.[7] | Measures the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.[8] |
| Key Outputs | Endpoint or semi-quantitative binding; can be adapted for Kd estimation.[9] | Real-time kinetics (kon, koff), equilibrium dissociation constant (Kd), and thermodynamics (ΔH, ΔS).[5] | Equilibrium dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7] | Real-time kinetics (kon, koff), and equilibrium dissociation constant (Kd).[8] |
| Throughput | High | Low to Medium | Low | High |
| Sample Consumption | Low | Low to Medium | High | Low |
| Labeling Requirement | Labeling of detection antibody required. | Label-free. | Label-free. | Label-free. |
| Immobilization | One binding partner is immobilized on the plate surface. | One binding partner is immobilized on a sensor chip. | No immobilization required (in-solution measurement). | One binding partner is immobilized on a biosensor tip. |
| Considerations for PEGylated Proteins | Competitive formats using anti-PEG antibodies are available. PEG may mask epitopes for standard protein-specific antibodies.[6][10] | PEG chains can cause steric hindrance and non-specific binding. Surface chemistry and buffer composition are critical.[11] | Less susceptible to steric hindrance from PEG as it is a solution-based method. Requires higher sample concentrations. | Similar to SPR, steric hindrance and non-specific binding from PEG are potential issues. Fluidics-free system can be advantageous for viscous samples.[12] |
Experimental Workflows and Signaling Pathways
The following diagram illustrates a general experimental workflow for validating the binding affinity of a PEGylated protein using the techniques discussed in this guide.
Experimental workflow for validating PEGylated protein binding affinity.
Supporting Experimental Data: A Comparative Look
Direct head-to-head comparisons of all four techniques on the same PEGylated protein are scarce in the literature. However, existing studies provide valuable insights. For instance, a study using SPR to compare the binding kinetics of PEGylated and unPEGylated antibody fragments demonstrated a decrease in affinity upon PEGylation. The equilibrium dissociation constant (Kd) for the unPEGylated single-chain variable fragment (scFv) was 16 nM, whereas the 20 kDa PEGylated version showed a Kd of 43 nM. This was primarily attributed to a decrease in the association rate constant (kon), highlighting the potential steric hindrance effect of the PEG chain.[11]
It is also important to note that different techniques can yield different absolute affinity values for the same interaction. Discrepancies of two-fold or more between Kd values obtained by SPR and ITC for the same ligand-protein pair have been reported.[13] This underscores the importance of consistency in the chosen method for ranking and comparing candidates during a drug development campaign.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each of the four key techniques, with specific considerations for the analysis of PEGylated proteins.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be a high-throughput method for assessing binding, and with careful experimental design, can provide an estimate of the dissociation constant (Kd). For PEGylated proteins, a competitive ELISA format is often employed, particularly when the PEG moiety itself is the target of detection.
Protocol for Competitive ELISA for PEGylated Proteins:
-
Coating: Coat a 96-well high-binding microplate with a monoclonal anti-PEG antibody overnight at 4°C.[6]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[2]
-
Competition Reaction: Prepare a series of dilutions of the non-labeled PEGylated protein (the competitor) and a fixed concentration of a biotinylated version of the PEGylated protein or a generic biotinylated PEG.
-
Incubation: Add the competitor and biotinylated PEGylated protein mixtures to the wells and incubate for 1-2 hours at room temperature to allow competition for binding to the coated antibody.[6]
-
Washing: Wash the plate as described in step 2.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.[6]
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.[14]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 1 M H2SO4). The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the non-labeled PEGylated protein.
-
Data Analysis: Plot the absorbance against the concentration of the non-labeled PEGylated protein to generate a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the signal) can be determined and used to estimate the Kd.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time kinetic data on binding interactions. When working with PEGylated proteins, careful experimental design is crucial to minimize non-specific binding and address potential mass transport limitations.
Protocol for SPR Analysis of PEGylated Proteins:
-
Sensor Chip Selection and Ligand Immobilization:
-
Choose a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).
-
Immobilize the non-PEGylated binding partner (ligand) to the sensor surface to a low to moderate density to minimize mass transport effects. Covalent amine coupling is a common method.[15]
-
-
System Priming and Stabilization: Prime the system with a running buffer (e.g., HBS-EP+). Ensure a stable baseline before injecting the analyte. The running buffer may need optimization to reduce non-specific binding of the PEGylated protein (e.g., by increasing salt concentration or adding a small percentage of a non-ionic surfactant).[16]
-
Analyte Injection (Association Phase):
-
Prepare a series of dilutions of the PEGylated protein (analyte) in the running buffer.
-
Inject the analyte solutions over the ligand and a reference surface (for background subtraction) at a constant flow rate.[15]
-
-
Dissociation Phase: After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.[15]
-
Regeneration: If the interaction is reversible, regenerate the sensor surface by injecting a solution that disrupts the binding (e.g., a low pH buffer) to prepare for the next injection cycle.
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[17]
-
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization of binding interactions as it directly measures the heat changes associated with binding in solution, eliminating the need for immobilization and labeling.
Protocol for ITC Analysis of PEGylated Proteins:
-
Sample Preparation:
-
Dialyze both the PEGylated protein and its binding partner extensively against the same buffer to minimize buffer mismatch effects.[18]
-
Accurately determine the concentrations of both binding partners.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the PEGylated protein into the sample cell and the binding partner into the titration syringe. The choice of which molecule is in the cell versus the syringe depends on their respective concentrations and heats of dilution.[18]
-
-
Titration:
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.
-
Perform a series of small injections of the ligand from the syringe into the sample cell containing the macromolecule.
-
-
Data Acquisition: The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells after each injection. This is recorded as a series of heat-flow peaks.
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two molecules.
-
Fit the resulting binding isotherm to a suitable binding model to determine the equilibrium dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[19] The entropy (ΔS) can then be calculated.
-
Biolayer Interferometry (BLI)
BLI is a label-free optical technique that is analogous to SPR but offers higher throughput and is less sensitive to changes in the refractive index of the bulk solution.
Protocol for BLI Analysis of PEGylated Proteins:
-
Biosensor Selection and Hydration:
-
Choose a biosensor with a suitable surface chemistry (e.g., streptavidin biosensors for biotinylated ligands).
-
Hydrate the biosensors in the assay buffer for at least 10 minutes.[15]
-
-
Ligand Immobilization:
-
Immobilize the non-PEGylated binding partner (ligand) onto the biosensor tips.
-
-
Baseline Establishment: Establish a stable baseline by dipping the ligand-coated biosensors into wells containing the assay buffer.[8]
-
Association: Move the biosensors to wells containing a series of dilutions of the PEGylated protein (analyte) and monitor the change in wavelength over time.[15]
-
Dissociation: Transfer the biosensors to wells containing only the assay buffer and monitor the dissociation of the analyte.[15]
-
Data Analysis:
-
Align the sensorgrams to the baseline and subtract the signal from a reference sensor (without immobilized ligand).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 global fit) to determine kon, koff, and Kd.[20]
-
Conclusion
The validation of binding affinity is a non-negotiable step in the development of PEGylated protein therapeutics. Each of the techniques discussed—ELISA, SPR, ITC, and BLI—offers a unique set of advantages and is suited to different stages of the research and development pipeline. While ELISA provides a high-throughput screening solution, SPR and BLI offer detailed kinetic information. ITC stands out for its ability to provide a complete thermodynamic profile of the interaction in solution. The choice of method should be guided by the specific requirements of the study, and for comprehensive characterization, employing orthogonal techniques is highly recommended. By understanding the principles and nuances of each method, researchers can confidently navigate the complexities of characterizing PEGylated protein interactions and accelerate the development of novel biotherapeutics.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. researchgate.net [researchgate.net]
- 4. xantec.com [xantec.com]
- 5. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 6. researchgate.net [researchgate.net]
- 7. nicoyalife.com [nicoyalife.com]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sartorius.com [sartorius.com]
- 16. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable PEG2 Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in targeted therapeutics like antibody-drug conjugates (ADCs) is a critical decision that profoundly influences efficacy and safety. This guide provides a detailed comparative analysis of cleavable and non-cleavable PEG2 linkers, offering insights into their performance backed by experimental principles.
The linker, a seemingly simple bridge, dictates the stability of a drug conjugate in circulation and the mechanism of payload release at the target site. Polyethylene glycol (PEG) linkers, specifically short-chain variants like PEG2, are often incorporated to enhance solubility, reduce aggregation, and improve pharmacokinetic properties.[1][2] The fundamental distinction lies in their intended fate within the biological system: one is designed to break, the other to endure.
Mechanism of Action: A Tale of Two Release Strategies
Cleavable linkers are engineered with a "self-destruct" mechanism, incorporating chemical bonds that are susceptible to specific triggers within the target cell or tumor microenvironment.[2][3] These triggers can include acidic pH in lysosomes, high concentrations of reducing agents like glutathione (B108866) in the cytoplasm, or the presence of specific enzymes such as cathepsins.[2][4] This controlled release allows the payload to be liberated in its active form.
In contrast, non-cleavable linkers form a stable covalent bond between the targeting moiety and the payload.[4][5] The release of the active drug from these conjugates is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[3][6] This process results in the payload being released with the linker and a residual amino acid still attached.
Performance Under the Microscope: A Comparative Analysis
The choice between a cleavable and non-cleavable PEG2 linker has significant implications for the performance of a drug conjugate. The following table summarizes the key comparative aspects based on typical experimental findings.
| Feature | Cleavable PEG2 Linker | Non-Cleavable PEG2 Linker | Rationale & Key Considerations |
| Plasma Stability | Moderate to High | Very High | Non-cleavable linkers, by design, exhibit superior stability in circulation, minimizing premature payload release and off-target toxicity.[5] Cleavable linkers are engineered for controlled instability, which can sometimes lead to some degree of premature cleavage. |
| Payload Release Mechanism | Triggered (pH, enzymes, redox) | Antibody Degradation | The release from cleavable linkers is an active process dependent on the cellular environment.[2] Non-cleavable linkers rely on a passive, slower process of lysosomal degradation of the antibody.[6] |
| Bystander Effect | Yes (if payload is membrane-permeable) | No | The release of an unmodified, often more lipophilic payload from a cleavable linker can allow it to diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[7][8] The payload-linker-amino acid complex from non-cleavable linkers is typically charged and membrane-impermeable.[4] |
| Off-Target Toxicity | Potentially Higher | Generally Lower | Premature release of the payload from cleavable linkers in circulation can lead to higher systemic toxicity.[3] The high stability of non-cleavable linkers mitigates this risk.[5] |
| Therapeutic Index | Variable | Potentially Higher | A higher therapeutic index is often associated with the enhanced stability and lower off-target toxicity of non-cleavable linkers.[6] However, the bystander effect of cleavable linkers can contribute to greater overall efficacy in heterogeneous tumors. |
| Payload Compatibility | Broad | More Restricted | Cleavable linkers can be used with a wider range of payloads as the drug is released in its native or near-native form.[9] The efficacy of the released payload from a non-cleavable linker can be affected by the attached linker and amino acid residue. |
Visualizing the Pathways
To better understand the distinct mechanisms of action, the following diagrams illustrate the intracellular trafficking and payload release for both cleavable and non-cleavable PEG2 linker-based ADCs.
Key Experimental Protocols
Objective evaluation of linker performance relies on a suite of standardized in vitro assays.
Plasma Stability Assay
This assay is crucial for predicting the potential for premature payload release and off-target toxicity.[10]
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a physiologically relevant concentration (e.g., 1 mg/mL) at 37°C. A buffer control is run in parallel to assess inherent ADC stability.
-
Time Points: Aliquots are collected at various time points over a period of several days (e.g., 0, 1, 3, 5, 7 days).
-
Sample Processing: The ADC is isolated from the plasma using affinity capture, such as Protein A magnetic beads.
-
Analysis: The captured ADC is analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation. The supernatant can also be analyzed to quantify the released payload.
Lysosomal Stability and Payload Release Assay
This assay simulates the intracellular environment where the payload is intended to be released.[10][11]
Methodology:
-
Incubation: The ADC is incubated with isolated liver lysosomes or S9 fractions, which contain a mixture of relevant enzymes, at 37°C in an appropriate buffer to maintain metabolic activity.
-
Time Points: Samples are collected at multiple time points over a 24-hour period to monitor the kinetics of payload release.
-
Sample Processing: The reaction is quenched, often by heat inactivation, followed by protein precipitation to separate the released payload from the ADC and lysosomal proteins.
-
Analysis: The supernatant containing the released payload is analyzed by LC-MS to quantify the amount of cleavage over time.
Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[12][13]
Methodology:
-
Co-culture Setup: Antigen-positive and antigen-negative cancer cell lines are co-cultured in various ratios. The antigen-negative cells are often engineered to express a fluorescent protein for easy identification.
-
ADC Treatment: The co-culture is treated with the ADC at various concentrations.
-
Real-time Monitoring: Cell viability and proliferation of both cell populations are monitored over time using live-cell imaging and impedance measurements.
-
Data Analysis: The extent of killing of the antigen-negative cells in the presence of antigen-positive cells and the ADC is quantified to determine the bystander effect.
Conclusion
The choice between a cleavable and a non-cleavable PEG2 linker is not a one-size-fits-all decision and must be tailored to the specific therapeutic application. Cleavable linkers offer the advantage of a potent bystander effect, which can be crucial for treating heterogeneous tumors.[3] However, this often comes at the cost of reduced plasma stability and a higher potential for off-target toxicity. Non-cleavable linkers provide enhanced stability and a potentially wider therapeutic window, making them a safer option, but their efficacy is limited to antigen-expressing cells.[5][6] A thorough understanding of the principles and experimental evaluation of these linker technologies is paramount for the successful design and development of next-generation targeted therapeutics.
References
- 1. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 2. purepeg.com [purepeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of NH-bis-PEG2 Conjugates: A Comparative Guide
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and shielding the protein surface, PEGylation can reduce renal clearance and limit immunogenicity. However, the immune system can recognize PEG itself, leading to the formation of anti-PEG antibodies. These antibodies can compromise the efficacy and safety of PEGylated therapeutics, primarily through accelerated blood clearance (ABC) and potential hypersensitivity reactions. This has spurred the development of various PEGylation technologies, including different molecular weights, architectures (linear vs. branched), and terminal functional groups.
This guide provides a comparative assessment of the immunogenicity of drug conjugates prepared with NH-bis-PEG2 linkers against other PEGylation strategies. This compound represents a short, branched PEG structure. The following sections present experimental data comparing branched and linear PEG conjugates, detail the methodologies for assessing immunogenicity, and visualize key pathways and workflows.
Comparative Immunogenicity: Branched vs. Linear PEG Conjugates
The architecture of the PEG molecule plays a significant role in its potential to elicit an immune response. Experimental evidence suggests that branched PEG structures, such as those formed by this compound linkers, may offer advantages over traditional linear PEG in terms of reduced immunogenicity.
Key Findings:
-
Reduced Anti-PEG IgM Induction: Studies on PEG-modified nanocarriers have shown that branched PEG modifications induce noticeably lower levels of anti-PEG IgM compared to their linear PEG counterparts.[1][2] This is a critical advantage, as IgM is the primary antibody isotype responsible for the accelerated blood clearance of PEGylated drugs.
-
Evasion of Accelerated Blood Clearance (ABC): The lower induction of anti-PEG IgM by branched PEG conjugates translates to a significant reduction in the ABC phenomenon.[1][2] Upon repeated injections, nanocarriers modified with branched PEGs maintain a long circulation time, whereas those with linear PEGs are rapidly cleared from the bloodstream.[2]
-
Insignificant Effect in Some Protein Conjugates: It is important to note that the impact of branching may depend on the nature of the conjugated molecule. One study investigating the immunogenicity of PEGylated proteins found that while the immunogenicity of the protein itself and the molecular weight of the PEG had a significant effect on the anti-PEG immune response, the branching of PEG had an insignificant effect.[3]
Quantitative Data Summary:
The following tables summarize the key findings from comparative studies on the immunogenicity of branched versus linear PEG-modified nanocarriers.
| PEG Architecture | Relative Anti-PEG IgM Levels | Accelerated Blood Clearance (ABC) Phenomenon | Reference |
| Branched PEG | Noticeably Lower | Avoided/Reduced | [1][2] |
| Linear PEG | Higher | Observed | [1][2] |
Experimental Protocols
A thorough assessment of the immunogenicity of PEGylated conjugates involves a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
This protocol describes a direct ELISA method for the detection of anti-PEG antibodies (IgM and IgG) in serum or plasma samples.
Materials:
-
High-binding 96-well microplates
-
PEGylated conjugate of interest (for coating) or a generic PEGylated protein (e.g., PEG-BSA)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum or plasma samples from immunized animals or patients
-
HRP-conjugated anti-species (e.g., anti-mouse, anti-human) IgM and IgG secondary antibodies
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the PEGylated conjugate (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-species IgM or IgG secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibody present in the sample.
In Vivo Immunogenicity Assessment in a Murine Model
This protocol outlines a general procedure for assessing the immunogenicity of a PEGylated conjugate in mice.
Materials:
-
PEGylated conjugate test article
-
Control articles (e.g., unconjugated molecule, vehicle)
-
Appropriate mouse strain (e.g., BALB/c or C57BL/6)
-
Adjuvant (optional, depending on the immunogenicity risk assessment)
-
Bleeding supplies for serum collection
Procedure:
-
Animal Acclimatization: Acclimatize animals to the facility for at least one week before the start of the study.
-
Grouping: Divide the animals into experimental groups (e.g., test article, positive control, negative control). A typical group size is 5-10 animals.
-
Immunization Schedule:
-
Day 0: Collect pre-bleed serum samples from all animals. Administer the first dose of the test and control articles via the intended clinical route (e.g., intravenous, subcutaneous).
-
Day 14, 28, etc.: Administer subsequent doses as required by the study design.
-
-
Serum Collection: Collect blood samples at multiple time points throughout the study (e.g., weekly or bi-weekly) to monitor the antibody response over time. Process the blood to obtain serum and store at -80°C until analysis.
-
Antibody Titer Determination: Analyze the collected serum samples for the presence of anti-PEG IgM and IgG antibodies using the ELISA protocol described above.
-
Pharmacokinetic Analysis: In a parallel or satellite group of animals, assess the pharmacokinetic profile of the PEGylated conjugate after single and multiple administrations to determine if an accelerated blood clearance phenomenon is occurring.
-
Data Analysis: Compare the anti-PEG antibody titers and pharmacokinetic parameters between the different experimental groups.
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) can help to illustrate complex biological pathways and experimental procedures.
Signaling Pathways for Anti-PEG Antibody Production
Caption: T-Cell Dependent and Independent pathways for anti-PEG antibody production.
Experimental Workflow for Immunogenicity Assessment
Caption: Workflow for in vivo and in vitro assessment of PEG conjugate immunogenicity.
References
- 1. Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evasion of the accelerated blood clearance phenomenon by branched PEG lipid derivative coating of nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
Safety Operating Guide
Proper Disposal of NH-bis-PEG2: A Comprehensive Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of NH-bis-PEG2, a branched polyethylene (B3416737) glycol (PEG) derivative. This document outlines the necessary precautions and step-by-step procedures to mitigate risks, ensuring a secure laboratory environment and regulatory compliance.
This compound (CAS No. 54384-47-3), also known as 2,2'-((azanediylbis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol), is a chemical used in laboratory research. While the polyethylene glycol backbone is generally of low toxicity, this compound is classified as an irritant. Proper handling and disposal are crucial to ensure personnel safety and environmental protection. Adherence to the following procedures is essential for the safe management of this compound waste.
Hazard and Safety Information
A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal. This compound is classified with the GHS07 pictogram, indicating that it is an irritant.
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| H319 | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat or other protective clothing should be worn.
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste. This approach ensures that its irritant properties are properly managed and that disposal complies with regulations. Do not dispose of this compound down the drain or in regular solid waste.
Experimental Protocol for Waste Handling and Disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must have a secure, tightly sealing cap.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms (e.g., GHS07 irritant symbol).
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed and certified chemical waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved institutional protocol.
-
Spill Management
In the event of a spill, immediate and safe cleanup is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents and contaminated PPE, must be placed in the hazardous waste container for proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This document provides general guidance on the proper disposal of this compound based on available chemical information and standard laboratory safety practices. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Personal protective equipment for handling NH-bis-PEG2
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of NH-bis-PEG2 (CAS: 54384-47-3). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the GHS07 pictogram, indicating that it can cause skin and serious eye irritation.[1][2] The signal word for this chemical is "Warning".[1][2]
Hazard Statements:
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before and during use. | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect eyes from splashes and prevent serious irritation. |
| Skin and Body Protection | A laboratory coat worn over full-length clothing. Closed-toe shoes are mandatory. | To prevent accidental skin contact with the chemical. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a respirator if aerosols may be generated. | To avoid inhalation of any potential aerosols or vapors, especially in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.
Precautionary Statements Summary:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1][2]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[1][2]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste: All solutions containing this compound, as well as the pure compound, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of in a separate, clearly labeled solid hazardous waste container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour this compound down the drain.
Workflow for Disposal of this compound
Caption: Step-by-step disposal plan for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
